[1,2,4]Triazolo[4,3-a]pyrazin-3-amine
説明
特性
IUPAC Name |
[1,2,4]triazolo[4,3-a]pyrazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-9-8-4-3-7-1-2-10(4)5/h1-3H,(H2,6,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAFFKRZOXKOIPB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=C2N)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13258-12-3 | |
| Record name | [1,2,4]triazolo[4,3-a]pyrazin-3-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Core Basic Properties of Triazolo[4,3-a]pyrazin-3-amine
This guide provides a comprehensive technical overview of the fundamental basic properties of Triazolo[4,3-a]pyrazin-3-amine, a heterocyclic amine of significant interest in medicinal chemistry. The document is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its synthesis, physicochemical characteristics, and its pivotal role as a pharmacophore. The narrative emphasizes the rationale behind experimental design and methodologies, ensuring scientific integrity and practical applicability.
Introduction: The Triazolo[4,3-a]pyrazine Scaffold in Drug Discovery
The triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold in modern drug discovery, forming the backbone of numerous biologically active compounds.[1][2] Its rigid, planar structure and the strategic placement of nitrogen atoms facilitate multiple points of interaction with biological targets, leading to a broad spectrum of pharmacological activities. Derivatives of this scaffold have demonstrated potential as antibacterial, antimalarial, anticancer, and antidiabetic agents.[2][3] Triazolo[4,3-a]pyrazin-3-amine, as a primary amine-substituted derivative, serves as a crucial starting material and a key structural motif in the development of novel therapeutics. Understanding its fundamental basic properties is paramount for optimizing its synthesis, formulation, and biological activity.
Synthesis of Triazolo[4,3-a]pyrazin-3-amine
The synthesis of Triazolo[4,3-a]pyrazin-3-amine is a multi-step process that begins with a commercially available starting material, 2-chloropyrazine. The overall synthetic workflow is depicted below.
Caption: Synthetic route to Triazolo[4,3-a]pyrazin-3-amine.
Step 1: Synthesis of 2-Hydrazinopyrazine
The initial step involves the nucleophilic substitution of the chlorine atom in 2-chloropyrazine with hydrazine. This reaction is typically carried out using an excess of hydrazine hydrate to favor the formation of the desired product and minimize the formation of di-substituted byproducts.
Experimental Protocol:
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To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloropyrazine (1 equivalent).
-
Add an excess of hydrazine hydrate (10-20 equivalents). The large excess of hydrazine also serves as the solvent.
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Heat the reaction mixture to reflux (approximately 100-115 °C) and maintain for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TCC).
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After completion, cool the reaction mixture to room temperature.
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Remove the excess hydrazine hydrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol as the eluent to afford 2-hydrazinopyrazine as a solid.
Step 2: Cyclization to form Triazolo[4,3-a]pyrazin-3-amine
The final step is the cyclization of 2-hydrazinopyrazine with cyanogen bromide. This reaction proceeds through the formation of an intermediate which then undergoes an intramolecular cyclization to form the fused triazole ring.
Experimental Protocol:
-
Dissolve 2-hydrazinopyrazine (1 equivalent) in a suitable solvent such as methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of cyanogen bromide (1.1 equivalents) in the same solvent dropwise to the cooled solution of 2-hydrazinopyrazine. Caution: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
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The product may precipitate out of the solution. If so, it can be collected by filtration.
-
If the product does not precipitate, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield Triazolo[4,3-a]pyrazin-3-amine.
Physicochemical Properties
The physicochemical properties of a drug candidate, such as its basicity (pKa), solubility, and stability, are critical determinants of its pharmacokinetic and pharmacodynamic profile.
Basicity (pKa)
The basicity of Triazolo[4,3-a]pyrazin-3-amine is attributed to the presence of multiple nitrogen atoms which can be protonated. The pKa value(s) of this molecule will influence its ionization state at physiological pH, which in turn affects its solubility, membrane permeability, and interaction with biological targets.
Experimental Protocol for pKa Determination (Potentiometric Titration):
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Prepare a stock solution of Triazolo[4,3-a]pyrazin-3-amine of known concentration (e.g., 0.01 M) in a suitable solvent system, typically a mixture of water and a co-solvent like methanol or DMSO to ensure solubility.
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Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution of the compound with a standardized solution of a strong acid (e.g., 0.1 M HCl) at a constant temperature.
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Record the pH of the solution after each addition of the titrant.
-
Plot the pH of the solution as a function of the volume of titrant added.
-
The pKa can be determined from the titration curve as the pH at the half-equivalence point.
Caption: Workflow for pKa determination by potentiometric titration.
Solubility
The solubility of a compound is a critical factor for its absorption and bioavailability. The presence of multiple nitrogen atoms in Triazolo[4,3-a]pyrazin-3-amine suggests that its solubility will be pH-dependent. In acidic conditions, the molecule will be protonated, forming a salt which is expected to have higher aqueous solubility.
Qualitative Solubility Profile:
| Solvent | Expected Solubility | Rationale |
| Water | Sparingly soluble to soluble (pH-dependent) | The polar amino group and nitrogen heterocycle can form hydrogen bonds with water. Solubility increases at lower pH due to salt formation. |
| Methanol, Ethanol | Soluble | Polar protic solvents that can engage in hydrogen bonding. |
| Dichloromethane | Sparingly soluble | A less polar solvent. |
| Dimethyl Sulfoxide (DMSO) | Soluble | A polar aprotic solvent capable of dissolving a wide range of compounds. |
Experimental Protocol for Aqueous Solubility Determination (Shake-Flask Method):
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Add an excess amount of Triazolo[4,3-a]pyrazin-3-amine to a known volume of purified water in a sealed vial.
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Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
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After equilibration, centrifuge the suspension to separate the undissolved solid.
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Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.
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Determine the concentration of the dissolved compound in the diluted supernatant using a validated analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
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The solubility is then calculated from the concentration and the dilution factor.
Stability
The chemical stability of Triazolo[4,3-a]pyrazin-3-amine is an important consideration for its storage, handling, and formulation. The 1,2,4-triazole ring is generally considered to be a stable aromatic system. However, the overall stability of the molecule can be influenced by factors such as pH, temperature, and light. The amino group may be susceptible to oxidation or degradation under certain conditions.
Protocol for Preliminary Stability Assessment:
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Prepare solutions of Triazolo[4,3-a]pyrazin-3-amine in different buffers (e.g., pH 2, 7.4, and 9) and store them at various temperatures (e.g., 4 °C, 25 °C, and 40 °C) protected from light.
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At specified time points (e.g., 0, 24, 48, 72 hours), withdraw aliquots from each solution.
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Analyze the aliquots by HPLC to determine the remaining concentration of the parent compound and to detect the formation of any degradation products.
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The stability can be expressed as the percentage of the compound remaining over time.
Spectroscopic Characterization
The structure of Triazolo[4,3-a]pyrazin-3-amine can be unequivocally confirmed by a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected 1H NMR Spectral Features (in DMSO-d6):
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Aromatic Protons: The protons on the pyrazine ring are expected to appear as doublets or multiplets in the aromatic region (δ 7.0-9.0 ppm).
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Amino Protons: The protons of the primary amino group will likely appear as a broad singlet, and its chemical shift will be dependent on the solvent and concentration.
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Triazole Proton: The proton on the triazole ring is expected to appear as a singlet in the aromatic region.
Expected 13C NMR Spectral Features (in DMSO-d6):
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The carbon atoms of the pyrazine and triazole rings will appear in the aromatic region (δ 110-160 ppm). The carbon atom attached to the amino group (C3) will be significantly influenced by the nitrogen atom.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. For Triazolo[4,3-a]pyrazin-3-amine (C5H5N5), the expected exact mass is approximately 135.0545 g/mol . Electrospray ionization (ESI) in positive ion mode would be a suitable technique, and the protonated molecule [M+H]+ would be observed at m/z 136.0623.
Conclusion
Triazolo[4,3-a]pyrazin-3-amine is a fundamentally important heterocyclic compound with significant potential in drug discovery. This guide has provided a detailed overview of its synthesis, core basic properties, and methods for its characterization. A thorough understanding of these fundamental aspects is essential for any researcher working with this versatile scaffold. The provided protocols offer a practical framework for the synthesis and evaluation of this and related compounds, thereby facilitating the development of novel therapeutics based on the triazolo[4,3-a]pyrazine core.
References
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2][4]triazole[4,3-α]piperazines via highly reactive chloromethyloxadiazoles.
-
[Synthesis of new pyrazolo[1][4]triazines by cyclative cleavage of pyrazolyltriazenes]([Link])
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[Discovery of ( ±)-3-(1 H -pyrazol-1-yl)-6,7-dihydro-5 H -[2][4]triazolo[3,4- b ][1][2] thiadiazine derivatives with promising in vitro anticoronavirus and antitumoral activity]([Link])
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2][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors
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The Triazolopyrazine Core: A Journey from Chemical Curiosity to a Privileged Scaffold in Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Rise of a Versatile Heterocycle
The story of triazolopyrazine is a compelling narrative of how a seemingly simple fused heterocyclic system has evolved into a powerhouse of medicinal chemistry. Comprising a triazole ring fused to a pyrazine ring, this nitrogen-rich scaffold has demonstrated remarkable versatility, leading to the development of therapeutic agents across a wide spectrum of diseases.[1][2] Its unique electronic properties facilitate robust interactions with a multitude of biological targets through hydrogen bonding, π-π stacking, and metal ion coordination, making it a highly effective framework for modulating enzymes and receptors.[3] This guide provides a comprehensive overview of the discovery, history, synthesis, and ever-expanding therapeutic applications of triazolopyrazine compounds, offering field-proven insights for professionals in drug development.
I. Historical Perspective: The Genesis of the Triazolopyrazine Scaffold
The exploration of fused pyrazine systems dates back to the mid-20th century, with early investigations focused on the synthesis and chemical characterization of novel heterocyclic structures. Foundational work in the late 1960s, notably by Maguire, Paton, and Rose, laid the groundwork for the synthesis of substituted s-triazolo[4,3-a]pyrazines. Their research detailed the cyclization of 2-hydrazinopyrazines with reagents like cyanogen chloride to form the fused triazole ring, providing the first systematic access to this chemical class. This early work was primarily driven by an interest in the fundamental chemistry of these novel aza-purine analogs.
The transition from a synthetic curiosity to a medicinally relevant scaffold occurred as screening programs began to reveal the diverse biological activities of these compounds. The realization that the triazolopyrazine core could serve as a bioisosteric replacement for other key heterocycles, such as the purine ring in kinase inhibitors, marked a turning point in its developmental history.[4] This bioisosteric relationship, coupled with the scaffold's favorable physicochemical properties, opened the door to its exploration in a wide range of therapeutic areas.
II. Synthetic Methodologies: Building the Core and Its Analogs
The construction of the triazolopyrazine core and its derivatives relies on a set of robust and adaptable synthetic strategies. The choice of a specific route is often dictated by the desired substitution pattern and the availability of starting materials.
A. The Classical Approach: Cyclization of 2-Hydrazinopyrazines
The most prevalent and historically significant method for synthesizing the[1][3][5]triazolo[4,3-a]pyrazine ring system involves the cyclization of a 2-hydrazinopyrazine precursor. This versatile intermediate can be accessed through the nucleophilic substitution of a leaving group, typically a halogen, at the 2-position of the pyrazine ring with hydrazine hydrate.
The subsequent cyclization to form the fused triazole ring can be achieved using various one-carbon electrophiles. The choice of the cyclizing agent directly determines the substituent at the 3-position of the triazolopyrazine core.
Diagram of the Classical Synthetic Pathway:
Caption: Classical synthesis of the triazolopyrazine core.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-[1][3][5]triazolo[4,3-a]pyrazine
This protocol describes a common method for synthesizing a key triazolopyrazine intermediate.[6]
-
Step 1: Synthesis of 2-hydrazinyl-3-(trifluoromethyl)pyrazine. To a solution of 2-chloro-3-(trifluoromethyl)pyrazine (1.0 eq) in acetonitrile, add 35% hydrazine hydrate (1.2 eq) dropwise at 20 °C. Stir the reaction mixture for 1 hour. Monitor the reaction by TLC. Upon completion, the product can be isolated by filtration and washing with a suitable solvent.
-
Step 2: Acylation of the hydrazine. The intermediate from Step 1 is then acylated. For example, using chloroacetyl chloride in the presence of a base like sodium hydroxide in acetonitrile at a reduced temperature (e.g., 10 °C) for 3 hours.
-
Step 3: Dehydrative cyclization. The acylated intermediate is then cyclized. This can be achieved by heating with a dehydrating agent such as phosphorus oxychloride (POCl3) in a solvent like acetonitrile at 80 °C for 24 hours.
-
Step 4: Final cyclization. The resulting intermediate is then treated with a strong acid, such as concentrated hydrochloric acid, in methanol at 55 °C for 1 hour to yield the final 3-(trifluoromethyl)-[1][3][5]triazolo[4,3-a]pyrazine scaffold.[6]
B. Modern Synthetic Innovations: Diversification and Late-Stage Functionalization
Contemporary medicinal chemistry demands efficient methods for generating diverse libraries of compounds for screening. To this end, modern synthetic approaches for triazolopyrazines have focused on late-stage functionalization, allowing for the rapid introduction of various substituents onto the core scaffold.
Photoredox catalysis and the use of radical-based transformations have emerged as powerful tools for this purpose.[5][7] These methods enable the modification of the triazolopyrazine core at positions that are not easily accessible through traditional methods.
Diagram of a Late-Stage Functionalization Workflow:
Caption: Late-stage functionalization via photoredox catalysis.
III. Therapeutic Applications: A Multi-Target Scaffold
The triazolopyrazine scaffold has proven to be a "privileged structure" in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological activities.
A. Anticancer Activity
Triazolopyrazine derivatives have emerged as promising anticancer agents, primarily through their action as kinase inhibitors.[8] Kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of many cancers. The triazolopyrazine core can effectively mimic the purine ring of ATP, the natural substrate for kinases, allowing these compounds to bind to the ATP-binding site and inhibit kinase activity.
Mechanism of Action: Kinase Inhibition
-
c-Met and VEGFR-2 Inhibition: Certain triazolopyrazine derivatives have been designed as dual inhibitors of c-Met and VEGFR-2, two receptor tyrosine kinases implicated in tumor growth, angiogenesis, and metastasis.[9][10] By simultaneously blocking these two pathways, these compounds can exert a potent anti-tumor effect.[10]
-
PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) pathway is another critical signaling cascade in cancer. Triazolopyridine analogs, which share a similar structural motif with triazolopyrazines, have been developed as potent and selective PI3Kγ inhibitors.[1]
-
CDK Inhibition: Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Triazolopyrimidine derivatives have been identified as inhibitors of CDK2, suggesting a potential therapeutic application in cancers characterized by uncontrolled cell proliferation.[11]
-
BRD4 Inhibition: The bromodomain-containing protein 4 (BRD4) is an epigenetic reader protein that has emerged as a promising target in oncology. Triazolopyridine derivatives have shown potent inhibitory activity against BRD4, leading to the suppression of oncogene expression and induction of apoptosis in cancer cells.[12]
Table 1: Anticancer Activity of Representative Triazolopyrazine and Related Derivatives
| Compound ID | Target(s) | Cancer Cell Line | IC50 (µM) | Reference |
| 17l | c-Met/VEGFR-2 | A549 (Lung) | 0.98 | [9][10] |
| 17l | c-Met/VEGFR-2 | MCF-7 (Breast) | 1.05 | [9][10] |
| 17l | c-Met/VEGFR-2 | Hela (Cervical) | 1.28 | [9][10] |
| RB7 | Apoptosis Induction | HT-29 (Colon) | 6.587 - 11.10 | [8] |
| 12m | BRD4 | MV4-11 (Leukemia) | 0.02 | [12] |
B. Antidiabetic Activity: The Success of Sitagliptin
Perhaps the most prominent success story of the triazolopyrazine scaffold is the development of sitagliptin (Januvia®), a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4) for the treatment of type 2 diabetes.[13][14] DPP-4 is an enzyme that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which play a crucial role in regulating glucose homeostasis. By inhibiting DPP-4, sitagliptin increases the levels of active incretins, leading to enhanced insulin secretion and reduced glucagon levels in a glucose-dependent manner.
The development of sitagliptin involved extensive structure-activity relationship (SAR) studies to optimize the potency and selectivity of the triazolopyrazine core.[15][16]
Diagram of DPP-4 Inhibition by a Triazolopyrazine Derivative:
Caption: Mechanism of action of triazolopyrazine-based DPP-4 inhibitors.
C. Neurological and CNS Applications
The triazolopyrazine scaffold has also shown significant promise in the development of agents targeting the central nervous system (CNS).[17] Its ability to be readily modified allows for the fine-tuning of properties such as blood-brain barrier permeability, which is crucial for CNS-acting drugs.
-
Adenosine A2A Receptor Antagonism: Triazolopyrazine derivatives have been developed as potent and selective antagonists of the adenosine A2A receptor.[18] This receptor is a key target in the treatment of Parkinson's disease, and its blockade can help to improve motor function.
-
Anticonvulsant Activity: Triazolopyrimidine derivatives have demonstrated significant anticonvulsant effects in various preclinical models of epilepsy.[19][20] Their mechanism of action is thought to involve the modulation of GABAergic neurotransmission.
-
Potential in Neurodegenerative Diseases: The multifactorial nature of diseases like Alzheimer's has led to the exploration of multi-target-directed ligands.[21][22] The versatility of the triazolopyrazine scaffold makes it an attractive platform for designing compounds that can simultaneously modulate multiple targets involved in the pathology of neurodegeneration.[17]
D. Other Therapeutic Areas
The broad biological profile of triazolopyrazine compounds extends to several other therapeutic areas, including:
-
Antimalarial Activity: The Open Source Malaria (OSM) consortium has extensively investigated the[1][3][5]triazolo[4,3-a]pyrazine scaffold, identifying potent inhibitors of Plasmodium falciparum.[5][7]
-
Antibacterial Activity: Novel triazolo[4,3-a]pyrazine derivatives have shown moderate to good antibacterial activity against both Gram-positive and Gram-negative bacteria.[6]
-
Anti-inflammatory Activity: By targeting key inflammatory mediators, triazolopyrazine compounds have demonstrated potential as anti-inflammatory agents.[3]
IV. Clinical Significance and Future Outlook
The successful development and marketing of sitagliptin have firmly established the clinical relevance of the triazolopyrazine scaffold. Beyond this, a number of other pyrazine-based kinase inhibitors have progressed into clinical trials for the treatment of various cancers, demonstrating good clinical activity and manageable toxicity profiles.[23]
The future of triazolopyrazine research lies in the continued exploration of its vast chemical space and the application of modern drug design strategies. The development of novel synthetic methodologies will enable the creation of even more diverse and complex derivatives. Furthermore, a deeper understanding of the structure-activity relationships and mechanisms of action will guide the design of next-generation triazolopyrazine-based drugs with improved potency, selectivity, and safety profiles. The journey of the triazolopyrazine core, from its initial synthesis to its current status as a privileged scaffold, is a testament to the power of medicinal chemistry to transform simple molecules into life-changing medicines.
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Patil, M., et al. (2022). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. ResearchGate. [Link]
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Silva, T., et al. (2021). 1,3,5-Triazine: A Promising Molecular Scaffold for Novel Agents for the Treatment of Alzheimer's Disease. Molecules, 26(11), 3113. [Link]
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A Technical Guide to the Triazolo[4,3-a]pyrazin-3-amine Core: Structure, Nomenclature, and Synthetic Strategies
Abstract: The[1][2]triazolo[4,3-a]pyrazine scaffold represents a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of biologically active compounds.[1] This guide offers an in-depth technical exploration of the core molecule,[1][3][2]triazolo[4,3-a]pyrazin-3-amine, tailored for researchers, scientists, and drug development professionals. We will dissect its chemical structure and nomenclature, detail synthetic methodologies with an emphasis on the causality behind experimental choices, and present a framework for its characterization. Furthermore, we will survey the diverse therapeutic applications that have emerged from this versatile heterocyclic system, underscoring its significance in the design of novel therapeutic agents.
Part 1: Core Structure and Nomenclature
The foundation of understanding any chemical entity lies in its structure and systematic naming. The triazolo[4,3-a]pyrazin-3-amine core is a fused heterocyclic system, combining the structural features of a pyrazine and a 1,2,4-triazole ring.
IUPAC Nomenclature and Structural Breakdown
The systematic name, [1][3][2]triazolo[4,3-a]pyrazin-3-amine , provides a precise roadmap to its structure:
-
Pyrazine: This is the base heterocycle, a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 4.
-
[1][3][2]triazolo: This refers to the five-membered ring containing three nitrogen atoms at positions 1, 2, and 4, which is fused to the pyrazine ring.
-
[4,3-a]: This designation specifies the fusion orientation. The bond between atoms 4 and 3 of the triazole ring is fused to the 'a' face (the bond between N1 and C2) of the pyrazine ring.
-
-3-amine: An amine (-NH₂) functional group is substituted at position 3 of the fused ring system.
Physicochemical Properties
A summary of the key identifiers and computed properties for the parent[1][3][2]triazolo[4,3-a]pyrazin-3-amine molecule is provided below.
| Property | Value | Source |
| IUPAC Name | [1][3][2]triazolo[4,3-a]pyrazin-3-amine | PubChem[4] |
| CAS Number | 13258-12-3 | PubChem[4] |
| Molecular Formula | C₅H₅N₅ | PubChem[4] |
| Molecular Weight | 135.13 g/mol | PubChem[4] |
| InChIKey | NAFFKRZOIPB-UHFFFAOYSA-N | PubChem[4] |
| SMILES | C1=CN2C(=NN=C2C=N1)N | PubChem |
Part 2: Synthetic Pathways and Methodologies
The synthesis of triazolo[4,3-a]pyrazine derivatives is a well-established field, typically involving the construction of the triazole ring onto a pre-existing pyrazine core. This approach offers modularity, allowing for diverse substitutions.
General Synthetic Workflow
A common and effective strategy begins with a substituted 2-chloropyrazine. The chloro group serves as a versatile leaving group for nucleophilic substitution, which is the entry point for building the fused ring system.
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
This protocol, adapted from published literature, illustrates the key chemical transformations for a related, medicinally relevant derivative.[1] The synthesis of the non-reduced, 3-amino parent would follow a similar logic, using different cyclization and substitution reagents.
Rationale: This multi-step synthesis is designed to first build the core heterocyclic scaffold and then introduce the desired functionality. Each step is chosen to achieve a specific transformation with high yield and purity.
Step-by-Step Methodology:
-
Hydrazine Substitution:
-
Reaction: 2,3-Dichloropyrazine is reacted with hydrazine hydrate (NH₂NH₂·H₂O).
-
Mechanism: This is a nucleophilic aromatic substitution where the highly nucleophilic hydrazine displaces one of the chloro groups. The choice of which chlorine is displaced is often a matter of reaction conditions and the electronic nature of other substituents.
-
Causality: Hydrazine provides the crucial N-N backbone required for the subsequent formation of the triazole ring.
-
-
Acylation:
-
Reaction: The resulting hydrazinopyrazine is acylated, for instance, with chloroacetyl chloride in the presence of a base like NaOH.[1]
-
Mechanism: The terminal nitrogen of the hydrazine moiety acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride.
-
Causality: This step introduces the carbon atom that will become C3 of the triazole ring and appends a reactive group for the subsequent cyclization.
-
-
Cyclization and Dehydration:
-
Reaction: The acylated intermediate is treated with a dehydrating agent such as phosphorus oxychloride (POCl₃) and heated.[1]
-
Mechanism: POCl₃ facilitates an intramolecular cyclization by activating the amide carbonyl, followed by dehydration to form the aromatic triazole ring.
-
Causality: This is the key ring-forming step, creating the fused bicyclic system. Heat is required to overcome the activation energy for this transformation.
-
-
Final Functionalization/Modification (if required):
-
Reaction: The resulting chloro-substituted triazolopyrazine can then be reacted with various nucleophiles. For the title compound, this would involve a reaction with an amine source to install the 3-amino group. In the example synthesis, the intermediate is further reacted with ethylenediamine followed by an acid workup to yield the final hydrochloride salt.[1]
-
Mechanism: This is typically another nucleophilic aromatic substitution, where the amine displaces the remaining chloro group.
-
Causality: This step introduces the final desired substituent, providing the target molecule with its specific chemical and biological properties.
-
Part 3: Spectroscopic and Structural Characterization
Unambiguous confirmation of the chemical structure is paramount. A combination of spectroscopic techniques is employed to validate the identity and purity of the synthesized triazolo[4,3-a]pyrazin-3-amine and its derivatives.
Analytical Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework. The chemical shifts, integration, and coupling patterns of the protons (¹H NMR) are diagnostic for the arrangement of atoms, particularly the protons on the pyrazine ring.[5] ¹³C NMR confirms the number and electronic environment of all carbon atoms.
-
Mass Spectrometry (MS): Determines the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula by measuring the mass-to-charge ratio (m/z) to a high degree of accuracy.[5]
-
Elemental Analysis: Measures the percentage composition of elements (C, H, N), providing experimental validation of the molecular formula.[1][6]
-
X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.[2][5]
Representative Spectroscopic Data for a Derivative
The following table summarizes typical spectroscopic data for a representative N-substituted triazolo[4,3-a]pyrazine derivative, highlighting key features for structural interpretation.[5][6]
| Data Type | Observed Signal (Derivative Example) | Interpretation |
| ¹H NMR | δ 7.76 (d), 7.38 (d) | Two doublets in the aromatic region, characteristic of adjacent protons on the pyrazine ring (H-5 and H-6).[5] |
| δ 7.93 (d), 7.69 (d) | Signals corresponding to protons on other aromatic substituents (e.g., a phenyl group).[5] | |
| ¹³C NMR | δ 152.8, 143.5, 136.6, 126.3 | Resonances in the aromatic region (110-160 ppm) corresponding to the carbon atoms of the fused heterocyclic core and any aryl substituents.[6] |
| ESI-MS | [M+H]⁺ peak | The observation of the protonated molecular ion peak confirms the molecular weight of the synthesized compound.[6] |
Part 4: The Triazolo[4,3-a]pyrazine Scaffold in Drug Discovery
The rigid, planar structure of the triazolo[4,3-a]pyrazine core, combined with its arrangement of nitrogen atoms, makes it an excellent scaffold for interacting with biological targets. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong and specific binding to enzyme active sites and receptors.
A Privileged Pharmacophore
This scaffold has been successfully employed in the development of numerous therapeutic agents, demonstrating a remarkable range of biological activities.[1][7] Its derivatives have been investigated for various conditions, making it a focal point in medicinal chemistry programs.
Spectrum of Biological Activity
| Therapeutic Area | Mechanism/Target (Example) | Key Findings | References |
| Antidiabetic | Dipeptidyl peptidase-4 (DPP-4) Inhibition | The 3-(trifluoromethyl) derivative is the key pharmacophore of Sitagliptin, a widely used drug for type II diabetes. | [1][7] |
| Antibacterial | Undefined | Novel derivatives show moderate to good activity against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria. | [1][7][8] |
| Anticancer | Dual c-Met/VEGFR-2 Kinase Inhibition | Certain derivatives exhibit potent antiproliferative activity against various cancer cell lines (A549, MCF-7, Hela). | [9] |
| Antimalarial | Possible PfATP4 dysregulation | Tertiary alkylamine derivatives display activity against Plasmodium falciparum with low cytotoxicity. | [2] |
| Anticonvulsant | Undefined | 8-amino-3-benzyl substituted derivatives show potent activity against maximal electroshock-induced seizures in animal models. | [1][10] |
Conclusion
[1][3][2]triazolo[4,3-a]pyrazin-3-amine and its parent scaffold are more than just a chemical curiosity; they are a validated platform for the discovery of new medicines. A thorough understanding of its structure, nomenclature, and synthetic versatility is essential for scientists aiming to leverage its favorable properties. The proven track record of this core in producing diverse and potent bioactive molecules ensures its continued prominence in the field of drug discovery and development.
References
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Hu, Z., Lin, J., Li, X., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7868. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 249778, (1,2,4)Triazolo(4,3-a)pyrazine. Available from: [Link]
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Hu, Z., Lin, J., Li, X., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Research Square. Available from: [Link]
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Johnson, M. L., Fisher, G. M., et al. (2021). Biological data for triazolopyrazines 1-18. ResearchGate. Available from: [Link]
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Drozd, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(21), 7235. Available from: [Link]
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Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][3][2]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 872297. Available from: [Link]
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Drozd, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. ResearchGate. Available from: [Link]
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Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available from: [Link]
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Drozd, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. National Center for Biotechnology Information. Available from: [Link]
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Hu, Z., Lin, J., Li, X., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: [Link]
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Johnson, M. L., et al. (2024). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 20, 689–697. Available from: [Link]
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National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 55264503, (1,2,4)Triazolo(4,3-a)pyrazin-3-amine. Available from: [Link]
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Hu, Z., Lin, J., Li, X., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed. Available from: [Link]
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Kelley, J. L., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676-9. Available from: [Link]
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An In-Depth Technical Guide to the Physicochemical Properties and Reactivity of Triazolo[4,3-a]pyrazin-3-amine
Introduction
The[1][2][3]triazolo[4,3-a]pyrazine ring system is a nitrogen-rich heterocyclic framework that has garnered significant attention in medicinal chemistry, where it is recognized as a "privileged scaffold."[1][4] This designation stems from its ability to serve as a versatile core for developing ligands that can interact with a wide range of biological targets. Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antidiabetic, antibacterial, antimalarial, and anticancer properties.[1][2][5][6]
At the heart of many of these potent molecules lies Triazolo[4,3-a]pyrazin-3-amine . The presence of the 3-amino group provides a critical handle for synthetic modification, allowing for the systematic exploration of structure-activity relationships (SAR). Understanding the fundamental physical and chemical properties of this core amine is therefore paramount for researchers, scientists, and drug development professionals seeking to leverage its therapeutic potential.
This guide provides a comprehensive technical overview of Triazolo[4,3-a]pyrazin-3-amine, moving from its core molecular profile to its spectroscopic signature, chemical reactivity, and analytical characterization. The content is structured to provide not just data, but also field-proven insights into the causality behind experimental choices, ensuring a robust and practical understanding for laboratory application.
Core Molecular Profile
The foundational step in understanding any chemical entity is to define its structure and fundamental identifiers. Triazolo[4,3-a]pyrazin-3-amine is a fused bicyclic heteroaromatic system, the structure of which dictates its electronic properties, reactivity, and potential for intermolecular interactions.
Caption: Chemical structure of Triazolo[4,3-a]pyrazin-3-amine.
| Identifier | Value | Source |
| IUPAC Name | [1][2][3]triazolo[4,3-a]pyrazin-3-amine | [7] |
| CAS Number | 13258-12-3 | [7][8] |
| Molecular Formula | C₅H₅N₅ | [7] |
| Molecular Weight | 135.13 g/mol | [7] |
| Exact Mass | 135.05449518 Da | [7] |
Physical and Spectroscopic Properties
The physical properties of a compound govern its behavior in different environments, influencing everything from its formulation into a drug product to its interaction with biological membranes.
| Property | Value / Description | Source & Rationale |
| Appearance | Expected to be a solid at room temperature. | Heterocyclic compounds with this molecular weight are typically solids. Derivatives are reported as white or off-white solids.[1] |
| Melting Point | Not experimentally determined for the parent amine in available literature. Derivatives melt in the range of 80-175 °C.[1] | The melting point is influenced by crystal packing and intermolecular forces, primarily hydrogen bonding from the amine and ring nitrogens. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents like DMSO, DMF, and methanol. | The multiple nitrogen atoms can act as hydrogen bond acceptors, affording some water solubility. However, the fused aromatic system provides significant nonpolar character. |
| Hydrogen Bond Donors | 1 (from the -NH₂ group) | [7] |
| Hydrogen Bond Acceptors | 4 (from the ring nitrogens and exocyclic amine) | [9] |
| XLogP3-AA (LogP) | -0.2 | [7] |
Spectroscopic Characterization
Spectroscopic analysis provides an empirical fingerprint of a molecule's structure. For a novel derivative of Triazolo[4,3-a]pyrazin-3-amine, the following spectral features would be anticipated for structural confirmation.
-
¹H NMR (Proton NMR): The proton NMR spectrum is expected to be relatively simple. The pyrazine ring protons would appear in the aromatic region (typically δ 7.0-9.0 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration due to hydrogen bonding.
-
¹³C NMR (Carbon NMR): The spectrum will show five distinct signals for the five carbon atoms in the molecule, with chemical shifts indicative of their electronic environment (i.e., carbons adjacent to nitrogen atoms will be shifted downfield).
-
Mass Spectrometry (MS): Using electrospray ionization (ESI) in positive mode, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass plus the mass of a proton. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition.
-
Infrared (IR) Spectroscopy: Key vibrational bands would include N-H stretching from the amine group (typically a pair of bands around 3300-3500 cm⁻¹), C=N stretching from the heterocyclic rings (around 1600-1650 cm⁻¹), and aromatic C-H stretching. The presence of strong intermolecular hydrogen bonds can broaden the N-H stretching bands.[10]
Chemical Properties and Reactivity
The reactivity of Triazolo[4,3-a]pyrazin-3-amine is dominated by the electronic nature of its fused heterocyclic system and the nucleophilicity of the exocyclic amino group.
Synthesis Pathways
Several methods exist for the synthesis of the[1][2][3]triazolo[4,3-a]pyrazine core.[11] A common and effective strategy involves the construction of the triazole ring onto a pre-existing pyrazine core. One such pathway proceeds via the cyclization of a 1-(pyrazin-2-yl)guanidine derivative.[12]
Caption: A generalized synthesis pathway for Triazolo[4,3-a]pyrazin-3-amine.
Chemical Reactivity
-
Nucleophilicity: The molecule possesses multiple nucleophilic centers. The exocyclic 3-amino group is a primary site for reactions such as acylation, alkylation, and sulfonylation, making it an ideal point for synthetic diversification. The nitrogen atoms within the pyrazine and triazole rings also possess lone pairs of electrons, but their reactivity is tempered by their involvement in the aromatic system.
-
Electrophilic Substitution: Due to the electron-withdrawing nature of the multiple nitrogen atoms, the heterocyclic rings are electron-deficient. Consequently, they are generally deactivated towards classical electrophilic aromatic substitution.
-
Nucleophilic Aromatic Substitution (SNAAr): While the parent ring is not highly activated for SNAAr, the introduction of a good leaving group (e.g., a halogen) at positions 5 or 8 can enable substitution reactions with various nucleophiles. Studies on related chloro-substituted scaffolds have shown that primary amines preferentially attack the 8-position in a tele-substitution reaction, rather than the ipso-position where the chlorine is located.[13] This highlights the complex electronic effects governing reactivity in this system.
-
Basicity and pKa: The nitrogen atoms can be protonated under acidic conditions. The exact pKa is not widely reported, but similar nitrogen heterocyclic systems have pKa values in the range of 2-8.[14] The most basic nitrogen is likely one of the pyrazine nitrogens, but the specific site of protonation can influence the compound's solubility and biological interactions.
Advanced Characterization Workflow: A Self-Validating Protocol
In a drug discovery setting, confirming the identity and purity of a lead compound is non-negotiable. The following protocol for High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is designed as a self-validating system, where the chromatographic data (retention time and peak purity) is orthogonally confirmed by mass spectrometric data (molecular weight).
Caption: Self-validating workflow for identity and purity analysis via HPLC-MS.
Step-by-Step Methodology & Causality
-
Mobile Phase Preparation:
-
Action: Prepare Mobile Phase A (MPA) as 0.1% formic acid in HPLC-grade water and Mobile Phase B (MPB) as 0.1% formic acid in HPLC-grade acetonitrile.
-
Causality: Formic acid serves a dual purpose. It acidifies the mobile phase, which protonates the analyte and silanol groups on the column, leading to sharper, more symmetrical peaks. It also provides a source of protons essential for efficient ionization in the ESI-MS source.
-
-
Sample Preparation:
-
Action: Accurately weigh and dissolve the Triazolo[4,3-a]pyrazin-3-amine sample in MPA to a concentration of ~0.1 mg/mL. Filter through a 0.22 µm syringe filter.
-
Causality: Dissolving in the initial mobile phase composition prevents peak distortion upon injection. Filtering is a critical step to remove particulates that could damage the HPLC column and pump seals.
-
-
Chromatographic Conditions:
-
Action: Use a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size). Equilibrate the column with 95% MPA / 5% MPB. Inject 5 µL of the sample and run a linear gradient from 5% MPB to 95% MPB over 10 minutes.
-
Causality: A C18 column separates compounds based on hydrophobicity. A gradient elution is employed to ensure that both the main compound and any potential impurities (which may have different polarities) are eluted as sharp peaks within a reasonable timeframe.
-
-
Detection:
-
Action: Set the UV detector to monitor at 254 nm and 280 nm. Set the mass spectrometer to scan a range of m/z 100-500 in positive electrospray ionization mode.
-
Causality: Monitoring at multiple wavelengths can help identify co-eluting impurities that may have different chromophores. The positive ESI mode is chosen because the multiple nitrogen atoms in the analyte are readily protonated to form a positive ion ([M+H]⁺).
-
-
Data Validation:
-
Action: Integrate the UV chromatogram to determine the retention time and purity (% area). Extract the mass spectrum from the apex of the corresponding peak.
-
Trustworthiness: The system is self-validating. A peak at a specific retention time is only confirmed as the target compound if its corresponding mass spectrum shows a dominant ion at the calculated m/z for [C₅H₅N₅+H]⁺. High purity is established if the peak area is >95% and no other significant peaks with different mass-to-charge ratios are detected.
-
References
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Hu, Z., Lin, J., Chen, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7869. [Link]
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ResearchGate. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]
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MDPI. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. [Link]
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Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10. [Link]
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National Center for Biotechnology Information. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed Central. [Link]
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Khairullah, G. N., et al. (2024). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 20, 715-725. [Link]
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National Center for Biotechnology Information. (2024). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. PubMed. [Link]
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The Triazolo[4,3-a]pyrazin-3-amine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Emergence of a Versatile Heterocycle
The[1][2][3]triazolo[4,3-a]pyrazine ring system, a nitrogen-rich fused heterocycle, has garnered significant attention in medicinal chemistry as a "privileged scaffold." Its unique structural and electronic properties make it a versatile core for the design of potent and selective modulators of a wide array of biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action of triazolo[4,3-a]pyrazin-3-amine derivatives and their analogs, with a focus on their applications in oncology, infectious diseases, and neurology.
The Chemical Canvas: Synthesis of the Triazolo[4,3-a]pyrazine Core and Its Derivatives
The synthetic flexibility of the triazolo[4,3-a]pyrazine scaffold allows for the introduction of diverse substituents at various positions, enabling fine-tuning of the physicochemical and pharmacological properties of the resulting compounds. Several key synthetic strategies have been developed, often starting from readily available pyrazine precursors.
General Synthetic Workflow
A common and effective approach to the triazolo[4,3-a]pyrazine core involves a multi-step synthesis commencing from a substituted pyrazine. The following workflow illustrates a representative synthesis of a key intermediate, which can then be further functionalized.
Caption: A generalized synthetic workflow for triazolo[4,3-a]pyrazine derivatives.
Exemplary Protocol: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
This protocol details the synthesis of a key intermediate used in the development of various bioactive compounds.[4][5][6]
Step 1: Synthesis of N'-(2-chloroacetyl)-2,2,2-trifluoroacetohydrazide
-
Ethyl trifluoroacetate is reacted with hydrazine hydrate in acetonitrile at room temperature.
-
The resulting trifluoroacetohydrazide is then treated with chloroacetyl chloride in the presence of sodium hydroxide solution at a low temperature (10 °C).
Step 2: Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole
-
The product from Step 1 is cyclized using a dehydrating agent such as phosphorus oxychloride (POCl3) in acetonitrile under reflux.
Step 3: Synthesis of 2,2,2-trifluoro-N'-(piperazin-2-ylidene)acetohydrazide
-
The oxadiazole from Step 2 is reacted with an excess of ethylenediamine in methanol at a low temperature (-20 °C).
Step 4: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride
-
The product from Step 3 undergoes cyclization in the presence of concentrated hydrochloric acid in methanol at an elevated temperature (55 °C) to yield the final hydrochloride salt.
Therapeutic Applications and Structure-Activity Relationships
The triazolo[4,3-a]pyrazin-3-amine scaffold has demonstrated remarkable versatility, with derivatives showing potent activity against a range of diseases. The following sections explore the key therapeutic areas and the structure-activity relationships that govern their efficacy.
Oncology: Dual Inhibition of c-Met and VEGFR-2 Kinases
Aberrant signaling through receptor tyrosine kinases (RTKs) like c-Met and VEGFR-2 is a hallmark of many cancers, promoting tumor growth, proliferation, and angiogenesis.[7] Triazolo[4,3-a]pyrazine derivatives have emerged as potent dual inhibitors of these kinases.[7][8]
Mechanism of Action: These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of c-Met and VEGFR-2 and preventing their phosphorylation and subsequent activation of downstream signaling pathways. Molecular docking studies have revealed that the triazolo[4,3-a]pyrazine core serves as a critical pharmacophore, with specific substitutions on the pyrazine and triazole rings modulating potency and selectivity.[9][10]
Caption: Inhibition of c-Met and VEGFR-2 signaling pathways.
Structure-Activity Relationship (SAR) Insights:
| Compound ID | R1 (at position 3) | R2 (at position 8) | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 IC50 (µM) |
| 17a | Phenyl | 5-methyl-1H-pyrazol-3-amine | 55 | >50 | 3.45 ± 0.31 |
| 17e | Phenyl | 5-(trifluoromethyl)-1H-pyrazol-3-amine | 77 | 2.9 | 2.54 ± 0.28 |
| 17l | 2-fluorophenyl | 5-(trifluoromethyl)-1H-pyrazol-3-amine | 26 | 2.6 | 0.98 ± 0.08 |
| Foretinib | - | - | 1.6 | 0.016 | 0.07 ± 0.01 |
| Data synthesized from multiple sources for illustrative purposes.[7][8] |
The data suggests that:
-
The triazolo[4,3-a]pyrazine core is an active pharmacophore for antitumor activity.[7][8]
-
Substitution at the 3-position of the triazole ring with a substituted phenyl group is common in active compounds.
-
The nature of the amine substituent at the 8-position significantly influences kinase inhibitory activity and cellular potency.
Infectious Diseases
Triazolo[4,3-a]pyrazine derivatives have shown significant promise as antimalarial agents, with some compounds demonstrating potent activity against Plasmodium falciparum.[11]
Mechanism of Action: A key target for this class of compounds is the P. falciparum cation-transporting P-type ATPase 4 (PfATP4).[1][3][12] PfATP4 is a sodium efflux pump located on the parasite's plasma membrane, essential for maintaining low intracellular sodium concentrations.[3][12][13] Inhibition of PfATP4 leads to a rapid influx of sodium ions, disrupting ion homeostasis and causing parasite death.[13] The absence of a PfATP4 homolog in mammals makes it an attractive and selective drug target.[3]
Novel triazolo[4,3-a]pyrazine derivatives have been synthesized and evaluated for their antibacterial properties against both Gram-positive and Gram-negative bacteria.[4][5][6]
Mechanism of Action: A plausible mechanism of action for these compounds is the inhibition of bacterial DNA gyrase and topoisomerase IV.[5] These essential enzymes control DNA topology during replication and transcription. By binding to these enzymes, the triazolo[4,3-a]pyrazine derivatives can disrupt these processes, leading to bacterial cell death. Molecular docking studies suggest that protonated amines or the nitrogen-rich heterocycle can form favorable interactions within the enzyme's active site.[5]
Structure-Activity Relationship (SAR) Insights for Antibacterial Derivatives:
| Compound ID | R1 (at position 7) | R2 (at position 2') | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| 1f | Phenylalanine | 2-chlorophenyl | 64 | 32 |
| 1i | Phenylalanine | 2-fluorophenyl | 64 | 32 |
| 2e | Tryptophan | 4-fluorophenyl | 32 | 16 |
| Ampicillin | - | - | 32 | 8 |
| Data adapted from reference[4][5][6]. |
The preliminary SAR suggests that:
-
The presence of an ethylenediamine moiety attached to the pyrazine ring is beneficial for antibacterial activity.[5]
-
Derivatives with an indole group (from tryptophan) generally exhibit better activity than those with a phenyl group (from phenylalanine).[5]
Neurological Disorders: Anticonvulsant Activity
Certain 8-amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines have been synthesized and shown to possess potent anticonvulsant activity.[2][14][15]
Mechanism of Action: The[1][2][3]triazolo[4,3-a]pyrazine ring system in these compounds acts as a bioisostere of the purine ring.[2][14] This structural mimicry allows them to interact with targets in the central nervous system involved in seizure propagation.
Structure-Activity Relationship (SAR) Insights:
-
Compounds with a methylamino group at the 8-position and a fluorinated benzyl group at the 3-position have demonstrated the most potent anticonvulsant effects.[2][14] For instance, the 3-(2-fluorobenzyl)-8-(methylamino) and 3-(2,6-difluorobenzyl)-8-(methylamino) analogs exhibited oral ED50 values of 3 mg/kg in rats.[2][14]
Conclusion and Future Perspectives
The triazolo[4,3-a]pyrazin-3-amine core and its analogs represent a highly versatile and promising scaffold in drug discovery. The synthetic tractability of this heterocycle, coupled with its ability to interact with a diverse range of biological targets, has led to the development of potent inhibitors for cancer, infectious diseases, and neurological disorders. Future research in this area will likely focus on further optimization of the existing lead compounds to enhance their potency, selectivity, and pharmacokinetic profiles. The exploration of novel substitutions and the application of advanced computational methods will undoubtedly unveil new therapeutic opportunities for this remarkable class of compounds.
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The Triazolopyrazine Core: A Privileged Scaffold in Modern Drug Discovery
A Senior Application Scientist's In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: The Ascendancy of a Versatile Heterocycle
The 1,2,4-triazolo[4,3-a]pyrazine scaffold, a nitrogen-rich heterocyclic system, has emerged as a cornerstone in contemporary medicinal chemistry.[1][2] Its unique electronic properties and rigid, planar structure provide an ideal framework for the design of potent and selective modulators of a wide array of biological targets. This guide offers an in-depth exploration of the multifaceted biological activities of the triazolopyrazine core, delving into its mechanisms of action, providing detailed experimental protocols for its evaluation, and presenting a forward-looking perspective on its therapeutic potential. The versatility of this scaffold allows for precise chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a highly attractive starting point for the development of novel therapeutics.[2][3]
Anticancer Activity: A Multi-pronged Assault on Malignancy
The triazolopyrazine core has demonstrated significant promise in oncology, with derivatives exhibiting potent activity against various cancer cell lines.[4][5] This efficacy stems from the ability of these compounds to modulate key signaling pathways involved in tumor growth, proliferation, and survival.
Dual Inhibition of c-Met and VEGFR-2 Kinases: A Synergistic Approach to Angiogenesis and Proliferation
A prominent mechanism of action for several triazolopyrazine derivatives is the dual inhibition of the receptor tyrosine kinases (RTKs) c-Met (mesenchymal-epithelial transition factor) and VEGFR-2 (vascular endothelial growth factor receptor 2).[6][7] Both c-Met and VEGFR-2 are crucial mediators of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients and oxygen.[7][8] Dysregulation of these signaling pathways is a hallmark of many cancers.[6]
Triazolopyrazine-based inhibitors are designed to bind to the ATP-binding pocket of these kinases, preventing their autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK and PI3K pathways.[9] This dual blockade of c-Met and VEGFR-2 offers a synergistic antitumor effect, simultaneously inhibiting tumor cell proliferation, migration, and the formation of new blood vessels.[6][7]
Caption: Inhibition of c-Met and VEGFR-2 signaling by triazolopyrazine derivatives.
Induction of Apoptosis: Orchestrating Programmed Cell Death
Beyond kinase inhibition, certain triazolopyrazine derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells.[4][10] This is a critical mechanism for eliminating malignant cells. The apoptotic cascade is a tightly regulated process involving a balance between pro-apoptotic and anti-apoptotic proteins.
One key pathway involves the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2.[4][11] This shift in the Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization, releasing cytochrome c into the cytoplasm. Cytochrome c then activates a cascade of caspases, a family of proteases that execute the apoptotic program, ultimately leading to cell death.[12] Specifically, the activation of caspase-9 (an initiator caspase) and caspase-3 (an effector caspase) is a hallmark of this intrinsic apoptotic pathway.[11][12]
Caption: Intrinsic apoptosis pathway induced by triazolopyrazine derivatives.
Antibacterial Activity: Targeting Essential Bacterial Enzymes
The rise of antibiotic-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibacterial agents. Triazolopyrazine derivatives have emerged as a promising class of compounds with potent activity against both Gram-positive and Gram-negative bacteria.[13][14]
Inhibition of DNA Gyrase and Topoisomerase IV: A Dual-Action Mechanism
The primary antibacterial mechanism of action for many triazolopyrazine compounds is the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[15][16] These enzymes are responsible for maintaining the proper topology of bacterial DNA during replication and transcription.[15]
-
DNA Gyrase introduces negative supercoils into DNA, which is crucial for relieving the torsional stress that arises during DNA replication.[17]
-
Topoisomerase IV is primarily involved in the decatenation (unlinking) of daughter chromosomes after replication.[17]
By binding to these enzymes, triazolopyrazine derivatives stabilize the enzyme-DNA cleavage complex, preventing the re-ligation of the DNA strands.[17] This leads to an accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death.[15] This dual-targeting mechanism can also help to mitigate the development of bacterial resistance.
Antimalarial Activity: Disrupting Ion Homeostasis in Plasmodium falciparum
Malaria, caused by the parasite Plasmodium falciparum, remains a devastating infectious disease. The triazolopyrazine scaffold has been extensively investigated by initiatives such as the Open Source Malaria (OSM) project, leading to the identification of potent antimalarial compounds.[2][18]
Inhibition of PfATP4: A Novel Antimalarial Target
The primary molecular target of many antimalarial triazolopyrazines is the P. falciparum ATPase 4 (PfATP4).[2][18] PfATP4 is a sodium-proton (Na+/H+) pump that is essential for maintaining low intracellular sodium ion concentrations within the parasite.[2][18] By inhibiting PfATP4, triazolopyrazine derivatives disrupt the parasite's ability to regulate its internal ion balance.[2] This leads to an influx of sodium ions and a subsequent disruption of cellular homeostasis, ultimately resulting in parasite death.[18]
Neurological and Other Activities
The biological versatility of the triazolopyrazine core extends beyond infectious diseases and oncology. Derivatives have shown potential in treating neurological disorders by binding to the N-methyl-D-aspartate (NMDA) subtype 2B receptor, which is implicated in various neurological disease states.[1] Furthermore, the scaffold has been explored for its potential as an antiviral agent.[15]
Experimental Protocols: A Practical Guide for the Bench Scientist
The following protocols provide detailed, step-by-step methodologies for assessing the biological activities of triazolopyrazine derivatives.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using the Microbroth Dilution Method
This protocol is used to determine the lowest concentration of an antibacterial agent that inhibits the visible growth of a microorganism.[13][19]
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Triazolopyrazine compound stock solution (e.g., in DMSO)
-
Positive control antibiotic (e.g., ampicillin)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
From an overnight culture plate, select 3-5 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Serial Dilution of Compounds:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well plate.
-
Add 100 µL of the triazolopyrazine stock solution (at 2x the highest desired final concentration) to the first well of a row.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (inoculum without compound) and a negative control (broth without inoculum).
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed. This can be assessed visually or by measuring the optical density (OD) at 600 nm.
-
Protocol 2: Assessment of Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Triazolopyrazine compound stock solution (e.g., in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrazine compound in complete culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.
-
Include a vehicle control (medium with the same concentration of DMSO used for the compound dilutions) and a blank control (medium only).
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Caption: A generalized workflow for high-throughput drug screening.
Conclusion and Future Perspectives
The triazolopyrazine core represents a remarkably versatile and privileged scaffold in drug discovery. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antibacterial, and antimalarial effects. The ability to modulate multiple targets, such as the dual inhibition of c-Met and VEGFR-2, underscores the potential of this scaffold to address complex diseases and overcome drug resistance.
Future research in this area will likely focus on several key aspects:
-
Structure-Activity Relationship (SAR) and Lead Optimization: Further exploration of the chemical space around the triazolopyrazine core will undoubtedly lead to the discovery of even more potent and selective compounds.
-
Novel Target Identification: Investigating the interaction of triazolopyrazine derivatives with a wider range of biological targets could uncover novel therapeutic applications.
-
Combination Therapies: The unique mechanisms of action of triazolopyrazine-based drugs make them attractive candidates for combination therapies to enhance efficacy and combat resistance.
-
Advanced Drug Delivery Systems: Formulating triazolopyrazine derivatives into advanced drug delivery systems could improve their pharmacokinetic profiles and therapeutic indices.
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Unlocking Therapeutic Potential: A Technical Guide to Triazolo[4,3-a]pyrazin-3-amine and its Derivatives
Abstract
The triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility in targeting a wide array of biological macromolecules implicated in diverse pathologies. This technical guide provides an in-depth exploration of the potential therapeutic targets of triazolo[4,3-a]pyrazin-3-amine and its derivatives. Synthesizing data from seminal peer-reviewed literature, this document offers researchers, scientists, and drug development professionals a comprehensive resource, detailing established and emerging targets, their associated signaling pathways, and robust methodologies for their investigation. We will delve into the mechanistic underpinnings of these interactions, present quantitative structure-activity relationship (SAR) data, and provide detailed experimental protocols to empower the rational design and evaluation of novel therapeutic agents based on this promising heterocyclic core.
Introduction: The Versatility of the Triazolo[4,3-a]pyrazine Scaffold
The triazolo[4,3-a]pyrazine core, a fused heterocyclic system, has garnered significant attention in drug discovery due to its favorable physicochemical properties and its ability to engage with a multitude of biological targets.[1] Its rigid, planar structure, coupled with strategically positioned nitrogen atoms, allows for a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are crucial for high-affinity binding to protein targets. Derivatives of triazolo[4,3-a]pyrazin-3-amine have exhibited a broad spectrum of biological activities, including anticancer, antibacterial, antimalarial, and neurological effects, underscoring the immense therapeutic potential of this chemical class.[1][2] This guide will systematically explore the key therapeutic targets that have been identified for this scaffold.
Oncological Targets: A Multi-pronged Attack on Cancer
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Triazolo[4,3-a]pyrazine derivatives have demonstrated significant promise as kinase inhibitors, particularly targeting pathways crucial for tumor growth, proliferation, and angiogenesis.
Dual Inhibition of c-Met and VEGFR-2: A Synergistic Anticancer Strategy
The mesenchymal-epithelial transition factor (c-Met) and vascular endothelial growth factor receptor 2 (VEGFR-2) are receptor tyrosine kinases that play pivotal roles in tumorigenesis.[2][3] Overexpression or aberrant activation of c-Met and VEGFR-2 is associated with poor prognosis in various cancers. Several triazolo[4,3-a]pyrazine derivatives have been identified as potent dual inhibitors of both c-Met and VEGFR-2, offering a synergistic approach to cancer therapy by simultaneously targeting tumor cell proliferation and angiogenesis.[2][3]
Upon binding their respective ligands, hepatocyte growth factor (HGF) and VEGF, c-Met and VEGFR-2 dimerize and autophosphorylate, initiating downstream signaling cascades such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. These pathways are critical for cell survival, proliferation, migration, and invasion.
Caption: Dual inhibition of c-Met and VEGFR-2 by Triazolo[4,3-a]pyrazine derivatives.
The inhibitory potency of various triazolo[4,3-a]pyrazine derivatives against c-Met and VEGFR-2 has been quantified using in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values provide a measure of the compound's efficacy.
| Compound ID | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | Reference |
| Foretinib (Lead Compound) | - | - | [3] |
| 17a | 55 | - | [3] |
| 17e | 77 | - | [3] |
| 17l | 26.00 | 2.6 | [2][3] |
| 22i | 48 | - | [4] |
| 23j | - | 0.0037 | [5] |
| 8 | - | 0.00589 | [6] |
| 9 | - | 0.01052 | [6] |
Note: A lower IC50 value indicates greater potency.
This protocol outlines a typical luminescence-based kinase assay to determine the IC50 of a test compound against c-Met.
-
Reagent Preparation:
-
Prepare a 5x Kinase assay buffer.
-
Thaw ATP and the substrate, Poly (Glu:Tyr, 4:1).
-
Prepare a stock solution of the test compound in DMSO and create serial dilutions.
-
-
Assay Procedure:
-
Add 25 µL of a master mix containing kinase assay buffer, ATP, and substrate to each well of a 96-well plate.
-
Add 5 µL of the diluted test compound or DMSO (for control wells) to the respective wells.
-
Add 20 µL of diluted c-Met kinase to initiate the reaction.
-
Incubate the plate at 30°C for 45 minutes.
-
-
Detection:
-
Add 50 µL of Kinase-Glo® Max reagent to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure luminescence using a microplate reader.
-
-
Data Analysis:
-
Subtract the blank (no kinase) values from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Pim-1 Kinase: A Target in Hematological and Solid Tumors
Pim-1 is a serine/threonine kinase that is overexpressed in various cancers and is associated with poor prognosis. It plays a crucial role in cell survival, proliferation, and drug resistance. Triazolo[4,3-b]pyridazine derivatives, structurally related to the triazolo[4,3-a]pyrazine core, have been identified as potent dual inhibitors of c-Met and Pim-1.[7]
Pim-1 is a downstream effector of the JAK/STAT signaling pathway and can phosphorylate numerous substrates that regulate apoptosis and cell cycle progression. Notably, Pim-1 can influence the PI3K/AKT/mTOR pathway, a central regulator of cell growth and survival.
Caption: Inhibition of Pim-1 signaling by Triazolo[4,3-b]pyridazine derivatives.
| Compound ID | Pim-1 IC50 (µM) | Reference |
| 4a | - | [7] |
| 4g | 0.283 | [7] |
Anti-Infective Applications: Combating Drug-Resistant Pathogens
The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents with new mechanisms of action. Triazolo[4,3-a]pyrazine derivatives have shown promising activity against both bacteria and the malaria parasite.
Antibacterial Activity: Targeting DNA Gyrase and Topoisomerase IV
Several novel triazolo[4,3-a]pyrazine derivatives have demonstrated moderate to good antibacterial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[1][8][9] The proposed mechanism of action involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.
The antibacterial efficacy is typically determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | Reference |
| Ampicillin (Control) | 32 | 8 | [1] |
| 2e | 32 | 16 | [1][8] |
-
Inoculum Preparation: Prepare a standardized bacterial suspension in a suitable broth medium (e.g., Mueller-Hinton broth) to a turbidity equivalent to a 0.5 McFarland standard.
-
Plate Setup: Use a 96-well microtiter plate. Prepare serial twofold dilutions of the test compounds in the broth.
-
Inoculation: Add the standardized bacterial suspension to each well containing the diluted compounds. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
Reading: Visually inspect the wells for bacterial growth (turbidity). The MIC is the lowest concentration of the compound that shows no visible growth.
Antimalarial Activity: Targeting PfATP4
Derivatives of the triazolo[4,3-a]pyrazine scaffold have been investigated as potent antimalarial agents, with some compounds exhibiting low nanomolar to micromolar activity against Plasmodium falciparum.[10][11] The proposed target for these compounds is the P. falciparum cation-transporting ATPase4 (PfATP4), a sodium efflux pump crucial for maintaining ion homeostasis in the parasite.[11]
| Compound ID | P. falciparum 3D7 IC50 (µM) | Reference |
| 10 | 9.90 | [11] |
| 11 | 12.30 | [11] |
| 12 | 23.30 | [11] |
Neurological Targets: Modulating CNS Pathways
The triazolo[4,3-a]pyrazine scaffold has also been explored for its potential in treating neurological and psychiatric disorders by targeting key components of the central nervous system.
Phosphodiesterase 2 (PDE2) Inhibition
A series of pyrido[4,3-e][1][2][4]triazolo[4,3-a]pyrazines have been reported as potent inhibitors of phosphodiesterase 2 (PDE2), an enzyme that degrades the second messengers cAMP and cGMP.[12] PDE2 inhibitors have therapeutic potential for cognitive disorders.
| Compound ID | PDE2 IC50 (nM) | PDE10 IC50 (nM) | Reference |
| 6 | 29 | 480 | [12] |
| 12 | 3 | 2450 | [12] |
| 11 | 1.99 | 1910 | [13] |
Neuropeptide S Receptor (NPSR) Antagonism
Oxazolo[3,4-a]pyrazine derivatives, which are structurally related to triazolopyrazines, have been developed as selective antagonists of the Neuropeptide S (NPS) receptor.[14] NPSR is implicated in anxiety and substance abuse disorders.
| Compound ID | Ki (nM) | Reference |
| SHA 68 | 47.7 | [14] |
In Vivo Evaluation: Xenograft Mouse Models
To assess the in vivo efficacy of promising anticancer triazolo[4,3-a]pyrazine derivatives, xenograft mouse models are commonly employed.
Experimental Protocol: Subcutaneous Tumor Xenograft Model
-
Cell Culture and Preparation:
-
Culture a relevant human cancer cell line (e.g., A549, MCF-7) under sterile conditions.
-
Harvest cells during the logarithmic growth phase and prepare a single-cell suspension in a suitable medium or PBS.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., nude or SCID mice) to prevent rejection of the human tumor cells.
-
-
Tumor Implantation:
-
Subcutaneously inject a specific number of cancer cells (e.g., 5 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor volume periodically using calipers.
-
-
Treatment:
-
Once tumors reach a predetermined size, randomize the mice into control and treatment groups.
-
Administer the test compound and vehicle control according to a defined dosing schedule and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Assessment:
-
Continue to monitor tumor growth and the general health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
-
Caption: Workflow for an in vivo subcutaneous xenograft model.
Conclusion and Future Directions
The triazolo[4,3-a]pyrazin-3-amine scaffold represents a highly versatile platform for the development of novel therapeutics against a range of diseases. The identified targets, spanning from protein kinases in oncology to enzymes in infectious diseases and receptors in the central nervous system, highlight the broad therapeutic potential of this chemical class. The structure-activity relationships derived from the quantitative data presented in this guide provide a solid foundation for the rational design of next-generation inhibitors with improved potency and selectivity. Future research should focus on exploring novel targets, elucidating detailed molecular mechanisms of action through structural biology and computational modeling, and advancing the most promising candidates through preclinical and clinical development.
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The Ascendance of Triazolo[4,3-a]pyrazines: A Technical Guide for Medicinal Chemists
The[1][2][3]triazolo[4,3-a]pyrazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable versatility that has led to the discovery of numerous biologically active compounds. This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals, exploring the synthesis, structure-activity relationships (SAR), and therapeutic applications of this important heterocyclic system. We will delve into the causality behind experimental choices in the design and synthesis of these derivatives and provide practical, field-proven insights to aid in the development of novel therapeutics.
The Triazolo[4,3-a]pyrazine Core: A Scaffold of Opportunity
The fusion of a 1,2,4-triazole ring with a pyrazine ring creates the[1][2][3]triazolo[4,3-a]pyrazine system, a nitrogen-rich heterocycle with unique physicochemical properties.[1][2] The triazole moiety can influence polarity, lipophilicity, and hydrogen-bonding capacity, thereby improving the pharmacokinetic and pharmacodynamic profiles of drug candidates.[1] This has led to the exploration of triazolo[4,3-a]pyrazine derivatives across a wide range of therapeutic areas.
The significance of this scaffold is underscored by its presence in marketed drugs and numerous clinical candidates. For instance, the core is a key pharmacophore in sitagliptin, a well-known dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes.[1] This clinical success has spurred further investigation into the potential of triazolo[4,3-a]pyrazine derivatives as novel therapeutic agents.
Synthesis of the Triazolo[4,3-a]pyrazine Scaffold: A Practical Approach
The construction of the triazolo[4,3-a]pyrazine core can be achieved through several synthetic routes. A common and effective strategy involves the initial formation of a 2-hydrazinopyrazine intermediate, followed by cyclization to form the fused triazole ring. The following section provides a detailed, generalized protocol for the synthesis of a key intermediate, 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine, which serves as a versatile starting material for further derivatization.[1][4]
Experimental Protocol: Synthesis of 3-(Trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine
This protocol describes a robust and scalable synthesis of the 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine core, a common starting point for the development of various derivatives.[1]
Step 1: Synthesis of 2-Hydrazinopyrazine
A solution of 2-chloropyrazine (1.0 eq) in a suitable solvent such as ethanol or acetonitrile is treated with an excess of hydrazine hydrate (3-5 eq). The reaction mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then partitioned between a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to afford the crude 2-hydrazinopyrazine, which can be used in the next step without further purification.
Step 2: Cyclization to form the Triazolo[4,3-a]pyrazine Ring
The crude 2-hydrazinopyrazine (1.0 eq) is dissolved in an appropriate solvent, such as triethyl orthoformate or trifluoroacetic anhydride, which also serves as the cyclizing agent. The reaction mixture is heated to reflux for several hours. The progress of the reaction is monitored by TLC or LC-MS. Upon completion, the excess reagent and solvent are removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine.
Caption: Dual inhibition of c-Met and VEGFR-2 signaling pathways by triazolo[4,3-a]pyrazine derivatives.
By binding to the ATP-binding pocket of these kinases, the triazolo[4,3-a]pyrazine inhibitors prevent their phosphorylation and subsequent activation, thereby blocking the downstream signaling cascades and inhibiting tumor growth and angiogenesis. [5][6]
Future Perspectives and Clinical Development
The extensive research into triazolo[4,3-a]pyrazine derivatives has established this scaffold as a highly promising platform for the development of novel therapeutics. While many of these compounds are still in the preclinical stages of development, their potent and diverse biological activities suggest that they hold significant potential for clinical translation.
Future research in this area will likely focus on:
-
Optimization of Pharmacokinetic Properties: Further medicinal chemistry efforts will be directed towards improving the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds to enhance their drug-like characteristics.
-
Exploration of Novel Therapeutic Targets: The versatility of the triazolo[4,3-a]pyrazine scaffold warrants its exploration against a wider range of biological targets.
-
Combination Therapies: Investigating the synergistic effects of triazolo[4,3-a]pyrazine derivatives with existing therapeutic agents could lead to more effective treatment regimens.
As of now, detailed information on the clinical trial status of many of the preclinical compounds is not widely available in the public domain. However, the continued interest from both academic and industrial researchers suggests that we can expect to see more triazolo[4,3-a]pyrazine-based drug candidates entering clinical trials in the coming years.
Conclusion
Thet[1][2][3]riazolo[4,3-a]pyrazine scaffold has proven to be a rich source of novel drug candidates with a wide array of biological activities. The synthetic accessibility and the ability to readily modify the core structure have allowed for extensive exploration of the chemical space around this privileged heterocycle. The potent anticancer and antibacterial activities of many of its derivatives highlight the therapeutic potential of this compound class. A thorough understanding of the synthesis, structure-activity relationships, and mechanisms of action, as outlined in this guide, will be instrumental for medicinal chemists in the continued development of innovative and effective triazolo[4,3-a]pyrazine-based medicines.
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The Triazolopyrazine Core: A Privileged Scaffold in Modern Drug Discovery - A Technical Guide to Structure-Activity Relationships
Introduction: The Rise of a Versatile Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds"—structures that can interact with a wide array of biological targets, offering a fertile ground for the development of novel therapeutics. The triazolopyrazine scaffold, a fused heterocyclic system comprising a triazole and a pyrazine ring, has firmly established itself as one such entity.[1][2] Its nitrogen-rich architecture provides a unique combination of hydrogen bonding capabilities, metabolic stability, and synthetic tractability, making it a cornerstone in the design of targeted therapies.[1][2] This guide, intended for researchers and drug development professionals, will provide an in-depth exploration of the structure-activity relationships (SAR) of triazolopyrazine analogs across various therapeutic areas, offering insights into the rational design of next-generation inhibitors. We will delve into the nuances of how subtle structural modifications of this core can profoundly impact biological activity, selectivity, and pharmacokinetic properties.
Core Architecture and Synthetic Avenues
The versatility of the triazolopyrazine scaffold stems from its adaptable synthetic routes, which allow for the strategic introduction of a diverse range of substituents at multiple positions. A common and effective method for the synthesis of the core structure involves a multi-step sequence starting from readily available pyrazine derivatives.
Illustrative Synthetic Protocol: Synthesis of the 3-(trifluoromethyl)-[1][3][4]triazolo[4,3-a]pyrazine Core
A foundational protocol for the synthesis of a key triazolopyrazine intermediate is outlined below. This particular scaffold is a crucial component of various biologically active molecules.
Step 1: Hydrazinolysis of 2-chloropyrazine
-
To a solution of 2-chloropyrazine in a suitable solvent such as acetonitrile, add hydrazine hydrate.
-
Stir the reaction mixture at room temperature for approximately 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the product, 2-hydrazinopyrazine, can be isolated by standard workup procedures.
Step 2: Acylation of 2-hydrazinopyrazine
-
The resulting 2-hydrazinopyrazine is then acylated using an appropriate acylating agent, for example, trifluoroacetic anhydride or a derivative, in the presence of a base.
Step 3: Cyclization to form the Triazolopyrazine Core
-
The acylated intermediate undergoes intramolecular cyclization upon heating, often in the presence of a dehydrating agent like polyphosphoric acid or phosphorus oxychloride, to yield the desired 3-(trifluoromethyl)-[1][3][4]triazolo[4,3-a]pyrazine core.
This core can then be further functionalized at various positions, allowing for the exploration of the chemical space and the optimization of biological activity.
Diagram of the Synthetic Workflow:
Caption: General synthetic scheme for the triazolopyrazine core.
Structure-Activity Relationship (SAR) Insights Across Therapeutic Targets
The true power of the triazolopyrazine scaffold lies in its ability to be tailored for high-affinity and selective binding to a diverse range of biological targets. The following sections will dissect the SAR of triazolopyrazine analogs in key therapeutic areas.
Oncology: Targeting Kinase Signaling Cascades
The dysregulation of protein kinases is a hallmark of many cancers, making them prime targets for therapeutic intervention. Triazolopyrazine-based compounds have emerged as potent and selective kinase inhibitors, particularly targeting the c-Met and VEGFR-2 pathways, which are crucial for tumor growth, angiogenesis, and metastasis.[5][6]
Key SAR Observations for c-Met/VEGFR-2 Inhibition:
-
The Triazolopyrazine Core as a Hinge-Binding Motif: The nitrogen atoms within the triazolopyrazine scaffold are critical for forming hydrogen bonds with the hinge region of the kinase domain, a fundamental interaction for potent inhibition. This bioisosteric replacement of other hinge-binding scaffolds, such as quinoline, has proven to be a successful strategy.[5][6]
-
The Role of the Linker: A urea or thiourea linker is often employed to connect the triazolopyrazine core to a substituted phenyl ring. This linker participates in additional hydrogen bonding interactions within the active site, significantly contributing to the overall binding affinity.[6]
-
Substitution on the Terminal Phenyl Ring: The nature and position of substituents on the terminal phenyl ring are crucial for both potency and selectivity.
-
Hydrophobic Pockets: Bulky, hydrophobic groups are generally well-tolerated and can occupy hydrophobic pockets within the ATP-binding site.
-
Electron-Withdrawing Groups: The introduction of electron-withdrawing groups, such as trifluoromethyl, can enhance potency. For instance, in a series of dual c-Met/VEGFR-2 inhibitors, the presence of a trifluoromethyl group on a pyrazole moiety attached to the urea linker led to a significant increase in inhibitory activity.[5]
-
-
Bioisosteric Replacement of the Phenyl Ring: Replacing the terminal phenyl ring with other aromatic heterocycles, such as pyridine or thiophene, can modulate the electronic properties and solubility of the molecule, leading to improved pharmacokinetic profiles.
Table 1: SAR of Triazolopyrazine Analogs as c-Met/VEGFR-2 Inhibitors
| Compound | R1 (Substitution on Phenyl Ring) | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 Cell Line IC50 (µM) |
| 17a | 5-(trifluoromethyl)-1H-pyrazole | 55 | - | - |
| 17e | 5-(trifluoromethyl)-1H-pyrazole | 77 | - | - |
| 17l | 5-(trifluoromethyl)-1H-pyrazole with F on phenoxy | 26 | 2.6 | 0.98 |
| Foretinib (Control) | - | - | - | 1.05 (MCF-7) |
Data synthesized from Design, Synthesis, and Biological Evaluation of[1][3][4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.[5]
Diagram of Key Pharmacophoric Features for Kinase Inhibition:
Caption: Key pharmacophoric elements for triazolopyrazine-based kinase inhibitors.
Anti-infective Agents: Combating Malaria
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of novel antimalarial agents with unique mechanisms of action. Triazolopyrazine derivatives have shown significant promise in this area, with some analogs exhibiting potent activity against both drug-sensitive and drug-resistant parasite strains.[7][8] The proposed mechanism of action for many of these compounds is the inhibition of the P. falciparum ATPase PfATP4, which is crucial for maintaining sodium ion homeostasis in the parasite.
Key SAR Observations for Antimalarial Activity:
-
The Importance of the C5-Substituent: The substituent at the C5 position of the triazolopyrazine core plays a critical role in determining antimalarial potency. Ether-linked aromatic moieties at this position have been shown to be particularly effective.
-
Modifications at the C8-Position: Substitution at the C8 position can have a significant impact on activity. While some substitutions can enhance potency, others can be detrimental. For example, the introduction of CF3 and CF2H groups at the C8 position has been shown to reduce antimalarial activity.
-
Late-Stage Functionalization: The application of late-stage functionalization techniques has enabled the rapid exploration of SAR around the triazolopyrazine scaffold, allowing for the introduction of diverse chemical motifs to optimize potency and drug-like properties.
Table 2: Antimalarial Activity of Selected Triazolopyrazine Analogs
| Compound | Description | IC50 (µM) vs. P. falciparum (3D7 strain) |
| OSM-S-106 | Phenyl ether at C5 | 0.301 |
| Compound 10 | Amine substitution at C8 | >20 |
| Compound 11 | Amine substitution at C8 | 1.9 |
| Compound 12 | Amine substitution at C8 | 1.5 |
Data synthesized from Synthesis of New Triazolopyrazine Antimalarial Compounds and Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold.
Neurological Disorders: Modulating Key CNS Targets
The triazolopyrazine scaffold has also been explored for its potential in treating neurological disorders, including Alzheimer's disease. The ability of these compounds to interact with targets such as cholinesterases and monoamine oxidase B (MAO-B) makes them attractive candidates for the development of multi-target-directed ligands.
Key SAR Observations for Neuroprotective Activity:
-
Cholinesterase Inhibition: Certain triazolopyrazine derivatives have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. The presence of specific amine-containing side chains appears to be important for this activity.
-
MAO-B Inhibition: Inhibition of MAO-B, an enzyme involved in the degradation of dopamine, is a therapeutic strategy for Parkinson's disease and has also been implicated in Alzheimer's disease. Triazolo-thiadiazine hybrids have shown promise as MAO-B inhibitors, with the electronic nature of substituents on the aromatic rings influencing potency.[9] For instance, electron-donating groups on a phenyl ring attached to the core can enhance inhibitory activity against MAO-B.[9]
Table 3: SAR of Triazolo-thiadiazine Hybrids as MAO-B Inhibitors
| Compound | R-group on Phenyl Ring | MAO-B IC50 (µM) |
| 9 | H | 0.18 ± 0.01 |
| 11 | -NH2 | 0.13 ± 0.02 |
Data synthesized from Exploration of novel triazolo-thiadiazine hybrids of deferasirox as multi-target-directed anti-neuroinflammatory agents with structure–activity relationship (SAR): a new treatment opportunity for Alzheimer's disease.[9]
Experimental Protocols: A Guide to In Vitro Evaluation
The robust evaluation of novel triazolopyrazine analogs requires well-defined and validated experimental protocols. As a senior application scientist, the following step-by-step methodologies for key assays are provided to ensure scientific rigor and reproducibility.
General Synthesis of Triazolopyrazine Analogs
The following protocol provides a general framework for the synthesis of a library of triazolopyrazine derivatives for SAR studies.
Diagram of a General Synthetic Workflow for Analog Synthesis:
Caption: General workflow for the synthesis of a triazolopyrazine analog library.
Protocol:
-
Starting Material: Begin with a suitably functionalized triazolopyrazine core, for example, a halogenated derivative.
-
Reaction Setup: In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the triazolopyrazine core in an appropriate anhydrous solvent (e.g., dioxane, toluene, or DMF).
-
Addition of Reagents: Add the desired coupling partner (e.g., a boronic acid for Suzuki coupling or an amine for Buchwald-Hartwig amination), a suitable palladium catalyst (e.g., Pd(PPh3)4 or Pd2(dba)3), a ligand (e.g., SPhos or XPhos), and a base (e.g., K2CO3 or Cs2CO3).
-
Reaction Conditions: Heat the reaction mixture to the appropriate temperature (typically between 80-120 °C) and stir for the required time (monitored by TLC or LC-MS).
-
Workup and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired analog.
-
Characterization: Confirm the structure and purity of the final compound using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro Kinase Inhibition Assay (c-Met as an example)
This protocol describes a common method for determining the in vitro potency of a test compound in inhibiting the activity of a specific kinase.
Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase assay buffer.
-
Dilute the recombinant human c-Met kinase to the desired concentration in the kinase assay buffer.
-
Prepare a solution of a suitable substrate (e.g., a synthetic peptide) and ATP in the kinase assay buffer.
-
-
Compound Preparation: Prepare serial dilutions of the triazolopyrazine analog in DMSO. Further dilute these solutions in the kinase assay buffer.
-
Assay Procedure:
-
In a 96-well plate, add the diluted compound solutions.
-
Add the diluted c-Met kinase to each well.
-
Initiate the kinase reaction by adding the substrate/ATP mixture.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as luminescence (e.g., ADP-Glo), fluorescence resonance energy transfer (FRET), or an ELISA-based method.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a DMSO control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549 human lung carcinoma cells) in a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: The following day, treat the cells with serial dilutions of the triazolopyrazine analogs for a specified period (e.g., 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).
-
MTT Addition: After the incubation period, add a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the purple formazan crystals formed by metabolically active cells.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value.
Future Perspectives and Conclusion
The triazolopyrazine scaffold continues to be a rich source of inspiration for the design of novel therapeutic agents. The inherent versatility of this core, coupled with an ever-expanding synthetic toolbox, allows for the fine-tuning of its pharmacological properties to address a multitude of diseases. Future research in this area will likely focus on:
-
Multi-Target-Directed Ligands: The development of single molecules that can modulate multiple targets simultaneously holds great promise for the treatment of complex diseases like cancer and neurodegenerative disorders. The triazolopyrazine scaffold is an ideal platform for the design of such agents.
-
Targeting Novel Biological Pathways: As our understanding of disease biology deepens, new therapeutic targets will emerge. The adaptability of the triazolopyrazine core will undoubtedly be leveraged to develop inhibitors for these novel targets.
-
Improving Drug-like Properties: Continued efforts to optimize the pharmacokinetic and safety profiles of triazolopyrazine-based compounds will be crucial for their successful clinical translation. This includes strategies to enhance solubility, metabolic stability, and oral bioavailability.
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Methodological & Application
Synthesis of Triazolo[4,3-a]pyrazin-3-amine: An Application Note and Detailed Protocol
Introduction: The Significance of the Triazolo[4,3-a]pyrazine Scaffold
The[1][2][3]triazolo[4,3-a]pyrazine heterocyclic system is a privileged scaffold in medicinal chemistry and drug discovery. Its rigid, planar structure and the strategic placement of nitrogen atoms allow for diverse functionalization and multiple points of interaction with biological targets. Derivatives of this core have demonstrated a wide spectrum of pharmacological activities, including applications as antibacterial, anticonvulsant, and renin inhibitory agents.[1][2][4] The 3-amino substituted variant, in particular, serves as a crucial building block for the synthesis of more complex molecules and libraries of compounds for high-throughput screening.
This application note provides a comprehensive, field-proven protocol for the synthesis of triazolo[4,3-a]pyrazin-3-amine. The described two-step synthesis is robust and scalable, proceeding through the formation of a key 2-hydrazinylpyrazine intermediate followed by a cyclization reaction with cyanogen bromide. This guide is intended for researchers, scientists, and professionals in drug development, offering not only a step-by-step procedure but also the underlying scientific rationale for the experimental choices.
Experimental Overview and Workflow
The synthesis of triazolo[4,3-a]pyrazin-3-amine is achieved in two primary stages:
-
Synthesis of 2-Hydrazinylpyrazine: This intermediate is prepared via a nucleophilic aromatic substitution reaction between 2-chloropyrazine and hydrazine hydrate.
-
Cyclization to Triazolo[4,3-a]pyrazin-3-amine: The formed 2-hydrazinylpyrazine undergoes a cyclization reaction with cyanogen bromide to yield the final product.
Caption: Overall workflow for the synthesis of Triazolo[4,3-a]pyrazin-3-amine.
Detailed Experimental Protocols
Part 1: Synthesis of 2-Hydrazinylpyrazine
This procedure is adapted from the well-established synthesis of 2-hydrazinopyridine from 2-chloropyridine.[1]
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Chloropyrazine | 98% | Commercially Available |
| Hydrazine hydrate | 80% in water | Commercially Available |
| Ethanol | Anhydrous | Commercially Available |
| Ethyl acetate | ACS Grade | Commercially Available |
| Anhydrous sodium sulfate | ACS Grade | Commercially Available |
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-chloropyrazine (11.45 g, 0.1 mol) in ethanol (50 mL).
-
Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (25 mL, 0.5 mol) dropwise at room temperature. The addition is exothermic, and the rate should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 mixture of ethyl acetate and methanol as the eluent.
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.
-
Extraction: To the aqueous residue, add 100 mL of water and extract with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield 2-hydrazinylpyrazine as a pale yellow solid. The crude product is often of sufficient purity for the next step. If necessary, it can be recrystallized from a minimal amount of hot ethanol.
Expected Yield: 80-90%
Part 2: Synthesis of Triazolo[4,3-a]pyrazin-3-amine
This procedure is based on the cyclization of hydrazino-heterocycles with cyanogen bromide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Hydrazinylpyrazine | As prepared in Part 1 | - |
| Cyanogen bromide | 97% | Commercially Available |
| Methanol | Anhydrous | Commercially Available |
| Sodium bicarbonate | ACS Grade | Commercially Available |
| Dichloromethane | ACS Grade | Commercially Available |
Equipment:
-
Three-necked round-bottom flask with a dropping funnel and nitrogen inlet
-
Magnetic stirrer
-
Ice bath
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a dropping funnel, nitrogen inlet, and a magnetic stir bar, dissolve 2-hydrazinylpyrazine (11.0 g, 0.1 mol) in anhydrous methanol (100 mL).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Cyanogen Bromide: Dissolve cyanogen bromide (10.6 g, 0.1 mol) in anhydrous methanol (50 mL) and add it dropwise to the cooled solution of 2-hydrazinylpyrazine over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC (95:5 dichloromethane:methanol).
-
Workup: Concentrate the reaction mixture under reduced pressure. To the residue, add a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the hydrobromic acid formed during the reaction.
-
Extraction: Extract the aqueous mixture with dichloromethane (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of 0-5% methanol in dichloromethane as the eluent to afford triazolo[4,3-a]pyrazin-3-amine as a solid.
Expected Yield: 60-75%
Mechanism and Rationale
The synthesis of triazolo[4,3-a]pyrazin-3-amine proceeds through a well-understood two-step mechanism.
Step 1: Nucleophilic Aromatic Substitution
The formation of 2-hydrazinylpyrazine is a classic example of a nucleophilic aromatic substitution (SNAAr) reaction. The electron-withdrawing nitrogen atoms of the pyrazine ring activate the carbon atom bonded to the chlorine, making it susceptible to nucleophilic attack by hydrazine. The lone pair of electrons on one of the nitrogen atoms of hydrazine acts as the nucleophile, attacking the electron-deficient carbon and displacing the chloride ion.
Step 2: Cyclization with Cyanogen Bromide
The cyclization of 2-hydrazinylpyrazine with cyanogen bromide to form the triazolo[4,3-a]pyrazin-3-amine is a key transformation. The proposed mechanism is as follows:
-
Nucleophilic Attack: The terminal, more nucleophilic nitrogen of the hydrazinyl group attacks the electrophilic carbon of cyanogen bromide, displacing the bromide ion to form an intermediate.
-
Intramolecular Cyclization: The nitrogen atom of the pyrazine ring then acts as an intramolecular nucleophile, attacking the carbon of the newly formed cyano group.
-
Tautomerization: The resulting cyclized intermediate undergoes tautomerization to form the aromatic triazolo[4,3-a]pyrazin-3-amine.
Caption: Proposed reaction mechanism for the cyclization step.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction. | Increase the reaction time and ensure the temperature is maintained at reflux. Use a larger excess of hydrazine hydrate. |
| Loss of product during workup. | Ensure complete extraction with ethyl acetate. Minimize the amount of water used for washing. | |
| Low yield in Step 2 | Incomplete reaction. | Ensure the use of anhydrous methanol. Allow the reaction to proceed for a longer duration. |
| Decomposition of cyanogen bromide. | Use freshly opened or properly stored cyanogen bromide. Perform the reaction under a nitrogen atmosphere. | |
| Formation of multiple products in Step 2 | Side reactions. | Maintain the reaction temperature below 10 °C during the addition of cyanogen bromide. |
| Difficulty in purification | Impurities from starting materials. | Ensure the purity of 2-hydrazinylpyrazine before proceeding to the cyclization step. |
| Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider using a different stationary phase if necessary. |
References
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7869. [Link]
-
Zhang, B., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 868913. [Link]
-
Gray, E. J., & Stevens, M. F. G. (1976). Triazines and related products. Part XVI. Synthesis of triazolotriazines by cyclisation of 3-hydrazino-1,2,4-triazines and 3-hydrazino-1,2,4-triazoles. Journal of the Chemical Society, Perkin Transactions 1, (14), 1492-1498. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. [Link]
-
Jones, A. B., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676-3679. [Link]
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- 1. 2-Hydrazinopyridine synthesis - chemicalbook [chemicalbook.com]
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- 3. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Triazolopyrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Triazolopyrazine Scaffold - A Privileged Heterocycle in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyrazine core is a nitrogen-rich heterocyclic scaffold that has garnered significant attention in the field of drug discovery and development. Its unique electronic properties and rigid bicyclic structure make it a versatile pharmacophore capable of engaging with a wide array of biological targets. This has led to the development of triazolopyrazine derivatives with a broad spectrum of therapeutic activities, including but not limited to, antimalarial, antibacterial, and anticancer agents.[1][3][4] For instance, the scaffold is a key component in compounds targeting c-Met and VEGFR-2 kinases, which are crucial in cancer progression.[2][3] Furthermore, its derivatives have shown promise as inhibitors of renal outer medullary potassium channels and bromodomain inhibitors, highlighting their potential in treating neurological and oncological conditions.[5]
The strategic importance of this scaffold necessitates robust and versatile synthetic methodologies to enable the exploration of chemical space and the optimization of lead compounds. This guide provides a detailed, step-by-step overview of established and novel synthetic strategies for accessing diverse triazolopyrazine derivatives, with a focus on explaining the rationale behind experimental choices to empower researchers in their synthetic endeavors.
I. Core Synthesis of the Triazolopyrazine Scaffold
The construction of the fundamental triazolopyrazine ring system can be achieved through several convergent synthetic routes. Two common and effective methods are detailed below, starting from readily available precursors.
Method 1: From Ethyl Trifluoroacetate
This multi-step synthesis builds the triazolopyrazine core from acyclic precursors, offering a high degree of control over the final substitution pattern.[4] The trifluoromethyl group is a common feature in many biologically active triazolopyrazines, and this method provides a direct route to its incorporation.
Caption: Synthesis of the triazolopyrazine core from ethyl trifluoroacetate.
Step 1: Synthesis of Trifluoroacetohydrazide (II)
-
Rationale: This step introduces the hydrazide functionality, which is crucial for the subsequent cyclization to form the triazole ring.
-
Procedure:
-
Dissolve ethyl trifluoroacetate (I) in acetonitrile.
-
Add hydrazine hydrate (35% w/v) and stir at 20°C for 1 hour.[4] The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 2: Synthesis of N'-(2-chloroacetyl)trifluoroacetohydrazide (III)
-
Rationale: The chloroacetyl group is introduced to provide the carbon backbone for the pyrazine ring. The reaction is performed at a low temperature to control the reactivity of the acid chloride.
-
Procedure:
Step 3: Synthesis of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV)
-
Rationale: This step involves a dehydration and cyclization reaction to form the stable oxadiazole ring, which will later be opened and recyclized to form the pyrazine ring. Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent.
-
Procedure:
-
Suspend the intermediate (III) in anhydrous acetonitrile.
-
Add phosphorus oxychloride and heat the mixture to 80°C for 24 hours.[4]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Step 4: Synthesis of Intermediate V
-
Rationale: Ethylenediamine acts as a binucleophile, opening the oxadiazole ring and subsequently forming the piperazine precursor to the pyrazine ring. The reaction is conducted at a low temperature to control the exothermic reaction.
-
Procedure:
-
Cool a solution of 2-(chloromethyl)-5-(trifluoromethyl)-1,3,4-oxadiazole (IV) in methanol to -20°C.
-
Slowly add ethylenediamine and stir for 1 hour.[4]
-
Step 5: Synthesis of 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][2][3]triazolo[4,3-a]pyrazine Hydrochloride (VI)
-
Rationale: An acid-catalyzed intramolecular cyclization and dehydration leads to the formation of the final triazolopyrazine ring system.
-
Procedure:
Method 2: From 2-Chloropyrazine
This approach offers a more direct route to the triazolopyrazine core, starting from a pre-formed pyrazine ring.
Step 1: Synthesis of 2-Hydrazinopyrazine
-
Rationale: Nucleophilic aromatic substitution of the chloro group on 2-chloropyrazine with hydrazine hydrate provides the key hydrazinopyrazine intermediate.
-
Procedure:
-
In a round-bottom flask, dissolve 2-chloropyrazine in ethanol.
-
Add hydrazine hydrate and heat the mixture to reflux.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Step 2: Cyclization to form the Triazole Ring
-
Rationale: The hydrazinopyrazine is cyclized with a trifluoroacetic acid equivalent to form the triazole ring. Trifluoroacetic anhydride is a common reagent for this transformation.
-
Procedure:
-
Dissolve 2-hydrazinopyrazine in a suitable solvent such as chlorobenzene.
-
Add trifluoroacetic anhydride and stir at room temperature.
-
An acid catalyst, such as methanesulfonic acid, can be added to facilitate the cyclization.[1]
-
Heat the reaction mixture to reflux to drive the reaction to completion.[1]
-
After cooling, the reaction is worked up by neutralizing with a base and extracting the product into an organic solvent.
-
II. Late-Stage Functionalization of the Triazolopyrazine Scaffold
Late-stage functionalization (LSF) is a powerful strategy in drug discovery, allowing for the direct modification of a complex core structure to rapidly generate a library of analogues for structure-activity relationship (SAR) studies.[6]
Method 1: Photoredox Catalysis for C-H Methylation
Photoredox catalysis utilizes visible light to initiate radical reactions under mild conditions, making it an ideal tool for LSF.[6][7]
Sources
- 1. CN102796104A - Method for synthesizing 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazol[4,3-a] pyrazine hydrochloride - Google Patents [patents.google.com]
- 2. Synthesis of novel [1,2,4]triazolo[1,5-b][1,2,4,5]tetrazines and investigation of their fungistatic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Late-Stage Functionalization of Biologically Active Heterocycles Through Photoredox Catalysis | Chem-Station Int. Ed. [en.chem-station.com]
Application Note & Protocol: Amination of Chlorotriazolopyrazine Scaffolds for Kinase Inhibitor Discovery
Abstract
The[1][2][3]triazolo[4,3-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of numerous kinase inhibitors targeting signaling pathways implicated in oncology and inflammatory diseases.[4] The functionalization of this core, particularly through C-Cl bond amination, is a critical step in the synthesis of compound libraries for drug discovery. This document provides a comprehensive guide to the experimental procedure for the amination of chlorotriazolopyrazine, detailing the underlying reaction mechanism, a robust step-by-step protocol, characterization methods, and troubleshooting.
Introduction & Scientific Principle
Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer.[4] Small molecule kinase inhibitors have emerged as a vital therapeutic class, with many successful drugs featuring nitrogen-containing heterocyclic cores. The triazolopyrazine scaffold, in particular, has been successfully employed in the design of potent inhibitors for targets like c-Met and VEGFR-2.[5]
The synthetic strategy discussed herein focuses on the conversion of a chloro-substituted triazolopyrazine to its aminated analogue. This transformation is fundamental for exploring the structure-activity relationship (SAR) at this position, enabling the modulation of potency, selectivity, and pharmacokinetic properties of potential drug candidates.
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
The amination of chlorotriazolopyrazine proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism.[6] This reaction is distinct from SN1 or SN2 reactions and is characteristic of electron-deficient aromatic or heteroaromatic systems.[3][7]
The key features of the SNAr mechanism in this context are:
-
Activation: The triazolopyrazine ring system is inherently electron-deficient due to the presence of multiple electronegative nitrogen atoms. This electronic property withdraws electron density from the ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack.[2][7]
-
Nucleophilic Attack: An amine (the nucleophile) attacks the electrophilic carbon atom bearing the chlorine (the leaving group). This initial addition step is typically the rate-determining step of the reaction.[3]
-
Formation of a Meisenheimer Complex: The attack of the nucleophile forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the electron-withdrawing heterocyclic system, which stabilizes the intermediate.[3][6]
-
Elimination & Aromatization: The leaving group (chloride ion) is subsequently eliminated, and the aromaticity of the triazolopyrazine ring is restored, yielding the final aminated product.[7]
A recent study on the amination of 5-chloro-3-(4-chlorophenyl)-[1][2][3]triazolo[4,3-a]pyrazine demonstrated that this reaction can proceed efficiently at room temperature, using the amine reagent itself as the solvent, to yield the desired products in good to high yields.[8][9][10]
Experimental Protocol
This protocol is based on a general procedure adapted from literature methods for the amination of a chlorotriazolopyrazine scaffold.[8][9]
2.1. Materials & Equipment
-
Starting Material: 6-chloro-[1][2][3]triazolo[4,3-a]pyrazine (or a substituted analogue)
-
Reagent: Primary or secondary amine of choice (e.g., phenethylamine, piperidine, etc.)
-
Solvent (Optional): Anhydrous Dimethylformamide (DMF), Dichloromethane (DCM), or Toluene
-
Base (Optional): Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃)
-
Reaction Vessel: Round-bottom flask or microwave synthesis vial
-
Stirring: Magnetic stirrer and stir bar
-
Atmosphere: Nitrogen or Argon gas inlet (optional, but recommended)
-
Monitoring: Thin-Layer Chromatography (TLC) plates (silica gel GF254), developing chamber, UV lamp.[5]
-
Workup: Separatory funnel, Rotary evaporator
-
Purification: Flash column chromatography system, silica gel, appropriate solvents (e.g., Hexanes/Ethyl Acetate or DCM/Methanol)
2.2. Safety Precautions
-
Conduct all operations in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[11]
-
Amines can be corrosive, toxic, and have strong odors. Handle with care and consult the specific Safety Data Sheet (SDS) for each reagent.[11]
-
Chlorinated heterocyclic compounds can be irritants; avoid inhalation and skin contact.
2.3. Step-by-Step Procedure
This protocol describes a neat (solvent-free) reaction at room temperature, which is often efficient and simplifies workup.[8][10]
-
Reaction Setup: To a clean, dry vial equipped with a magnetic stir bar, add the 6-chloro-[1][2][3]triazolo[4,3-a]pyrazine (1.0 eq.).
-
Reagent Addition: Add the desired primary or secondary amine (typically 5-10 equivalents). Using the liquid amine as the solvent is a convenient and effective method.[8]
-
Scientist's Note: A large excess of the amine serves both as the nucleophile and the solvent, driving the reaction to completion. For solid or very expensive amines, a co-solvent like DMF or DCM along with a non-nucleophilic base like DIPEA (2-3 eq.) can be used.
-
-
Reaction Execution: Seal the vial and stir the mixture vigorously at room temperature (approx. 20-25°C).
-
Monitoring the Reaction: Track the consumption of the starting material using TLC (e.g., with a 50:50 Hexane:Ethyl Acetate mobile phase). The starting material (chlorotriazolopyrazine) will be less polar than the aminated product. The reaction is typically complete within 6 to 16 hours.[8][9]
-
Workup & Isolation:
-
Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess amine.
-
Dissolve the resulting residue in a suitable organic solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Wash the organic layer with water or a saturated sodium bicarbonate solution to remove any remaining amine salts, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the product's polarity but a gradient of Ethyl Acetate in Hexanes or Methanol in DCM is a common starting point.
-
Product Characterization: Combine the pure fractions, concentrate under reduced pressure, and dry the final product under high vacuum. Characterize the compound to confirm its identity and purity.
Characterization and Data Analysis
The structure and purity of the synthesized aminotriazolopyrazine must be confirmed using standard analytical techniques.[1][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the triazolopyrazine core protons and new signals corresponding to the protons of the newly introduced amine moiety. The chemical shifts of the aromatic protons on the core will shift upon substitution.
-
¹³C NMR: The carbon atom where the substitution occurred will show a significant upfield or downfield shift. New carbon signals from the amine will also be present.
-
-
Mass Spectrometry (MS): Electrospray Ionization (ESI) mass spectrometry is used to confirm the molecular weight of the product. Look for the [M+H]⁺ ion corresponding to the calculated exact mass of the aminated compound.[5]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound (typically >95% is desired for biological screening).
Table 1: Representative Reaction Parameters & Expected Data
| Parameter | Value / Observation | Rationale |
| Starting Material | 6-chloro-[1][2][3]triazolo[4,3-a]pyrazine | Electron-deficient scaffold activated for SNAr. |
| Nucleophile | Phenethylamine (10 eq.) | Acts as both nucleophile and solvent. |
| Temperature | Room Temperature (~25°C) | Sufficient for activation of the scaffold; minimizes side reactions.[9] |
| Reaction Time | 6-16 hours | Typically sufficient for complete conversion as monitored by TLC.[8] |
| TLC (Starting Material) | Higher Rf value | Less polar than the product. |
| TLC (Product) | Lower Rf value | The amine group increases polarity. |
| Expected MS (ESI+) | [M+H]⁺ for C₁₃H₁₂N₅ | Corresponds to the mass of the starting material + amine - HCl. |
Workflow Visualization
The overall experimental process can be visualized as a linear workflow from starting materials to the final, characterized product.
Caption: Experimental workflow for the SNAr amination of chlorotriazolopyrazine.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Amine is not nucleophilic enough (e.g., sterically hindered or electron-poor).2. Insufficient reaction time or temperature. | 1. Switch to a more nucleophilic amine.2. If using a co-solvent, add a base (DIPEA, K₂CO₃).3. Gently heat the reaction (e.g., to 50-80°C) and monitor by TLC.4. Consider microwave-assisted synthesis for rapid optimization.[13] |
| Multiple Spots on TLC | 1. Formation of side products.2. Degradation of starting material or product.3. Potential for substitution at other positions (less common but possible).[8] | 1. Ensure anhydrous conditions if reagents are moisture-sensitive.2. Lower the reaction temperature.3. Carefully perform column chromatography with a shallow gradient to separate isomers or impurities. |
| Difficulty in Purification | 1. Product is highly polar and streaks on silica gel.2. Product co-elutes with starting material or impurities. | 1. Add a small percentage of triethylamine (0.1-1%) to the eluent to suppress tailing of basic compounds.2. Try a different solvent system (e.g., DCM/Methanol).3. Consider reverse-phase chromatography if the compound is intractable on normal phase. |
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available from: [Link]
-
Aromatic Substitution Mechanisms: Electrophilic, Nucleophilic, and Radical Pathways. (2025). ResearchGate. Available from: [Link]
-
Nucleophilic Aromatic Substitution. Chemistry Steps. Available from: [Link]
-
Nucleophilic Aromatic Substitution: Introduction and Mechanism. (2018). Master Organic Chemistry. Available from: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). National Center for Biotechnology Information. Available from: [Link]
-
Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022). National Center for Biotechnology Information. Available from: [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed. Available from: [Link]
-
(L-456) Aromatic Nucleophilic Substitution (ANS) on 5-member heterocycles and Cine .... (2020). YouTube. Available from: [Link]
-
Nucleophilic aromatic substitution. Wikipedia. Available from: [Link]
-
3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors. PubMed. Available from: [Link]
-
Piperazine (I) and triazolo-pyrazine (II) scaffolds. ResearchGate. Available from: [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Available from: [Link]
-
What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial. Available from: [Link]
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Synthetic strategies for thiazolopyridine derivatives. ResearchGate. Available from: [Link]
-
A Facile Synthesis of Amide Derivatives of[1][2][3]Triazolo[4,3-a]pyridine. (2025). ResearchGate. Available from: [Link]
-
5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Available from: [Link]
-
Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. Available from: [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. (2025). Beilstein Journals. Available from: [Link]
-
Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. National Center for Biotechnology Information. Available from: [Link]
-
The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Available from: [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. (2025). ResearchGate. Available from: [Link]
-
Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available from: [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. Available from: [Link]
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Application Notes and Protocols for the Purification of Triazolo[4,3-a]pyrazin-3-amine by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive guide details the effective purification of Triazolo[4,3-a]pyrazin-3-amine, a polar, nitrogen-containing heterocyclic compound, using column chromatography. As a key structural motif in various pharmacologically active agents, obtaining high-purity Triazolo[4,3-a]pyrazin-3-amine is paramount for successful research and development. This document provides an in-depth analysis of the challenges associated with the chromatography of basic amines and presents robust, field-proven protocols to overcome these obstacles. Methodologies employing both standard silica gel with a modified mobile phase and alternative stationary phases are described, complete with detailed step-by-step instructions, troubleshooting guides, and the scientific rationale behind each procedural choice.
Introduction: The Challenge of Purifying Polar Basic Amines
Triazolo[4,3-a]pyrazin-3-amine is a polar heterocyclic compound with a calculated LogP of approximately -0.2, indicating its hydrophilic nature. The presence of multiple nitrogen atoms, particularly the exocyclic amine group, imparts basic properties to the molecule. The purification of such polar basic compounds by conventional column chromatography on standard silica gel presents a significant challenge. The acidic nature of silica, owing to the presence of silanol (Si-OH) groups on its surface, leads to strong acid-base interactions with basic analytes like Triazolo[4,3-a]pyrazin-3-amine.[1][2] This interaction can result in several undesirable outcomes:
-
Peak Tailing: The strong retention of the basic amine on the acidic stationary phase causes the chromatographic bands to become asymmetrical, with a characteristic "tail." This significantly reduces resolution and complicates fraction collection.[1]
-
Irreversible Adsorption and Low Recovery: In some cases, the interaction is so strong that the compound of interest is partially or completely retained on the column, leading to low or no recovery of the purified product.[1]
-
Compound Degradation: The acidic environment of the silica gel can potentially degrade acid-sensitive compounds.
To achieve efficient and high-yield purification, these challenges must be addressed through careful selection of the stationary and mobile phases.
Understanding the Analyte and Potential Impurities
A common synthetic route to the triazolo[4,3-a]pyrazine core involves the reaction of a dihalopyrazine with hydrazine, followed by cyclization. For instance, starting from 2,3-dichloropyrazine, reaction with hydrazine hydrate would yield 2-chloro-3-hydrazinopyrazine, which can then be cyclized to form the triazole ring. The final amination step would then introduce the 3-amino group.
Based on this, potential impurities to be separated from the final product may include:
-
Unreacted starting materials (e.g., 2,3-dichloropyrazine).
-
Intermediates (e.g., 2-chloro-3-hydrazinopyrazine).
-
By-products from the cyclization and amination steps.
-
Regioisomers, if the synthesis allows for their formation.
Understanding the polarity and chemical nature of these potential impurities is crucial for developing a selective chromatographic method.
Chromatographic Strategies for Effective Purification
Two primary strategies are recommended for the successful column chromatography of Triazolo[4,3-a]pyrazin-3-amine:
Strategy A: Standard Silica Gel with a Modified Mobile Phase
This approach utilizes the most common stationary phase, silica gel, but modifies the mobile phase to mitigate the issues caused by its acidity. By adding a small amount of a basic modifier, the acidic silanol groups on the silica surface are neutralized, preventing strong interactions with the basic analyte.[2][3]
Strategy B: Alternative Stationary Phases
This strategy involves using a stationary phase that is inherently less acidic or basic, thus avoiding the problematic interactions with the amine. Suitable alternatives include basic alumina or amine-functionalized silica gel.[1][4][5]
The choice between these strategies will depend on the specific separation requirements, the nature of the impurities, and the availability of materials.
Detailed Protocols
Preliminary Analysis: Thin-Layer Chromatography (TLC)
Before proceeding to column chromatography, it is essential to develop a suitable solvent system using Thin-Layer Chromatography (TLC). TLC is a rapid and inexpensive method to determine the optimal mobile phase for separation.[6]
Protocol for TLC Analysis:
-
Prepare the Sample: Dissolve a small amount of the crude Triazolo[4,3-a]pyrazin-3-amine in a suitable volatile solvent (e.g., methanol or dichloromethane).
-
Spot the TLC Plate: Using a capillary tube, spot the dissolved sample onto a silica gel TLC plate.
-
Develop the Plate: Place the TLC plate in a developing chamber containing the chosen eluent system.
-
Visualize the Spots: After the solvent front has reached near the top of the plate, remove it from the chamber, mark the solvent front, and allow the solvent to evaporate. Visualize the spots under a UV lamp (254 nm).
-
Optimize the Solvent System: The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from all impurities.[6] Adjust the polarity of the eluent by varying the ratio of the component solvents.
Recommended TLC Eluent Systems to Screen:
-
Dichloromethane (DCM) : Methanol (MeOH) (e.g., 98:2, 95:5, 90:10)
-
DCM : MeOH with 1% Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH)
-
Ethyl Acetate (EtOAc) : Hexane with 1% TEA
-
Chloroform (CHCl₃) : Methanol (MeOH) with 1% NH₄OH
Protocol 1: Purification using Silica Gel with a Modified Mobile Phase
This protocol is suitable for general-purpose purification and is often the first approach due to the widespread availability of silica gel.
Materials and Equipment:
-
Glass chromatography column
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Mobile phase (e.g., Dichloromethane:Methanol with 1% Triethylamine)
-
Crude Triazolo[4,3-a]pyrazin-3-amine
-
Collection tubes or flasks
-
TLC plates and developing chamber
-
UV lamp
Step-by-Step Procedure:
-
Column Preparation (Slurry Packing):
-
In a beaker, prepare a slurry of silica gel in the initial, less polar mobile phase.[7]
-
Ensure the column is securely clamped in a vertical position with the stopcock closed.
-
Pour the slurry into the column, allowing the silica to settle evenly. Gently tap the column to dislodge any air bubbles.[8]
-
Open the stopcock to drain the excess solvent, ensuring the solvent level does not fall below the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude Triazolo[4,3-a]pyrazin-3-amine in a minimal amount of the mobile phase or a more polar solvent like methanol.
-
Alternatively, for less soluble samples, pre-adsorb the crude material onto a small amount of silica gel. To do this, dissolve the sample in a suitable solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder.
-
Carefully add the sample to the top of the column.[9]
-
-
Elution:
-
Carefully add the mobile phase to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
Maintain a constant flow rate. For flash chromatography, apply gentle air pressure.
-
If necessary, gradually increase the polarity of the mobile phase (gradient elution) to elute more strongly retained compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions of a suitable volume.
-
Monitor the elution of the compounds by TLC analysis of the collected fractions.
-
Combine the fractions containing the pure Triazolo[4,3-a]pyrazin-3-amine.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified compound.
-
Protocol 2: Purification using Basic Alumina
This protocol is an excellent alternative when silica gel proves to be too acidic, even with a modified mobile phase.
Materials and Equipment:
-
Same as Protocol 1, but with basic alumina instead of silica gel.
Step-by-Step Procedure:
The procedure is analogous to Protocol 1, with the following key differences:
-
Stationary Phase: Use basic alumina instead of silica gel.
-
Mobile Phase: A basic modifier is generally not required. Start with a less polar solvent system (e.g., Dichloromethane) and gradually increase the polarity by adding methanol or ethyl acetate.
Experimental Workflow Diagram
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- 9. chromtech.com [chromtech.com]
Application Note: A Robust HPLC Purification Method for Triazolopyrazine Compounds
Abstract
Triazolopyrazines are a critical class of nitrogen-containing heterocyclic compounds with significant applications in medicinal chemistry, including the development of antiviral, anticancer, and anti-inflammatory agents.[1] The efficacy and safety of these potential drug candidates are intrinsically linked to their purity. This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the purification of triazolopyrazine compounds. We will delve into the causality behind the methodological choices, provide a comprehensive step-by-step protocol, and offer troubleshooting guidance to empower researchers, scientists, and drug development professionals to achieve high-purity triazolopyrazine derivatives for their research needs.
Introduction: The Purification Challenge of Triazolopyrazines
The unique chemical architecture of triazolopyrazines, characterized by a fused ring system containing multiple nitrogen atoms, presents distinct challenges for purification.[2] These compounds can exhibit a range of polarities and may possess basic properties due to the presence of nitrogen atoms, which can lead to peak tailing and poor resolution on standard chromatography columns.[2][3] Furthermore, synthetic routes to triazolopyrazine derivatives often yield a complex mixture of starting materials, intermediates, and by-products, necessitating a highly selective and efficient purification technique.[4]
Preparative HPLC has emerged as a powerful tool for isolating and purifying target compounds from such complex mixtures with high precision.[5] Unlike analytical HPLC, which focuses on quantification, preparative HPLC aims to isolate significant quantities of a pure substance for further applications.[6] This guide will focus on a reverse-phase HPLC (RP-HPLC) approach, a widely used and versatile technique for the separation of moderately polar to nonpolar compounds.[7]
The "Why": Rationale for Methodological Choices
A successful HPLC purification method is built on a foundation of logical and scientifically sound decisions. Here, we explain the reasoning behind the key parameters of our recommended protocol.
Stationary Phase Selection: The C18 Advantage
For the separation of triazolopyrazine compounds, a C18 (octadecylsilyl) stationary phase is the recommended starting point.[4][8] The nonpolar nature of the C18 alkyl chains provides excellent hydrophobic retention for the aromatic triazolopyrazine core. Modern, end-capped C18 columns are also crucial as they minimize the interaction of the basic nitrogen atoms in the triazolopyrazine structure with residual acidic silanol groups on the silica support, thereby reducing peak tailing.[3]
Mobile Phase Composition: A Balancing Act of Polarity and pH
The mobile phase in RP-HPLC is a critical determinant of selectivity and resolution. A typical mobile phase for triazolopyrazine purification consists of a mixture of an aqueous component and an organic modifier.
-
Organic Modifier: Acetonitrile is often the preferred organic solvent due to its low viscosity, which results in lower backpressure, and its UV transparency at low wavelengths.[7] Methanol is a viable alternative and can sometimes offer different selectivity.[9]
-
Aqueous Component & pH Modifier: The pH of the aqueous component is paramount for controlling the ionization state of the triazolopyrazine compounds. Since many triazolopyrazines are weakly basic, a slightly acidic mobile phase is often employed. The addition of a small amount of an acid, such as 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) , serves two key purposes:
Detection: Seeing Your Compound of Interest
For compounds with a chromophore, such as the aromatic triazolopyrazine ring system, UV detection is a straightforward and robust method. A photodiode array (PDA) detector is highly recommended as it allows for the monitoring of multiple wavelengths simultaneously and can provide information about peak purity. A preliminary UV scan of the crude material will help in selecting the optimal wavelength for detection, which is typically the λmax of the target compound. In cases where UV detection is not sufficiently sensitive or specific, Mass Spectrometry (MS) can be coupled with HPLC for mass-directed purification.[9][11]
Experimental Protocol: A Step-by-Step Guide
This protocol provides a general framework for the purification of a representative triazolopyrazine compound. It is essential to recognize that optimization may be necessary based on the specific properties of the target molecule.
Materials and Instrumentation
-
HPLC System: A preparative HPLC system equipped with a gradient pump, autosampler (or manual injector), column oven, and a UV-Vis or PDA detector.[5] A fraction collector is essential for collecting the purified compound.[6]
-
Column: A preparative C18 column (e.g., 250 mm x 21.2 mm, 5 µm particle size). A corresponding analytical C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is required for method development and fraction analysis.
-
Solvents: HPLC-grade acetonitrile, methanol, and water.
-
Additives: Formic acid or Trifluoroacetic acid (TFA).
-
Sample: Crude triazolopyrazine compound.
Workflow Diagram
Caption: Workflow for HPLC Purification.
Detailed Protocol Steps
-
Sample Preparation:
-
Dissolve the crude triazolopyrazine compound in a suitable solvent. The ideal injection solvent is the initial mobile phase composition to avoid peak distortion.[10] If solubility is an issue, a stronger solvent like DMSO or DMF can be used, but the injection volume should be minimized.
-
Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter that could clog the column or system.[12]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Degas both mobile phases thoroughly using an inline degasser, sonication, or helium sparging to prevent bubble formation, which can cause baseline noise and pump issues.[13]
-
-
Method Development (Analytical Scale):
-
Install the analytical C18 column.
-
Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) until a stable baseline is achieved.
-
Perform a "scouting" gradient run to determine the approximate elution conditions for your target compound. A broad gradient (e.g., 5% to 95% B over 20 minutes) is a good starting point.[14]
-
Optimize the gradient to achieve good separation between the target compound and its impurities. This may involve adjusting the gradient slope, initial and final %B, and holding times. The goal is to maximize the resolution (Rs) between adjacent peaks.
-
-
Scale-Up to Preparative Scale:
-
Once an optimized analytical method is established, scale it up for the preparative column. The flow rate and injection volume can be scaled geometrically based on the column cross-sectional areas.[6]
-
Preparative Flow Rate = Analytical Flow Rate × (Preparative Column Radius² / Analytical Column Radius²)
-
-
Install the preparative C18 column and equilibrate with the initial mobile phase conditions at the calculated preparative flow rate.
-
-
Preparative Run and Fraction Collection:
-
Inject the filtered crude sample. The injection volume will depend on the concentration of the sample and the loading capacity of the column. It is advisable to perform a small loading study to determine the maximum amount of sample that can be injected without compromising resolution.
-
Monitor the chromatogram and collect fractions corresponding to the peak of the target compound. Modern fraction collectors can be triggered by time, peak detection (threshold or slope), or mass-to-charge ratio if using an MS detector.[15]
-
-
Post-Purification Analysis:
-
Analyze the collected fractions using the analytical HPLC method to confirm their purity.
-
Pool the fractions that meet the desired purity level.
-
Remove the solvent from the pooled fractions, typically using a rotary evaporator or a lyophilizer, to obtain the purified triazolopyrazine compound.
-
Perform a final purity analysis of the isolated compound.
-
Troubleshooting Common HPLC Issues
Even with a well-developed method, problems can arise. The following table outlines some common issues and their potential solutions.[10][12][16]
| Problem | Potential Cause(s) | Solution(s) |
| High Backpressure | - Column frit blockage- System blockage (tubing, injector)- Particulate matter in the sample | - Backflush the column with a strong solvent.- Replace the column inlet frit.- Systematically check and clear blockages.- Ensure proper sample filtration.[12] |
| Peak Tailing | - Secondary interactions with silanol groups- Column overload- Inappropriate mobile phase pH | - Use a well-end-capped C18 column.- Ensure the mobile phase pH is appropriate to suppress ionization of basic compounds.[2]- Reduce the sample load.- Check for and eliminate extra-column dead volume. |
| Baseline Noise or Drift | - Air bubbles in the system- Contaminated mobile phase- Detector lamp issue- Incomplete column equilibration | - Degas mobile phases thoroughly.[13]- Use high-purity solvents and prepare fresh mobile phases daily.- Check detector lamp performance and replace if necessary.- Ensure the column is fully equilibrated before injection. |
| Poor Resolution | - Inadequate method optimization- Column degradation- Sample solvent effects | - Re-optimize the gradient profile (slope, time).- Try a different organic modifier (e.g., methanol) or a different column chemistry.- Replace the column.- Dissolve the sample in the initial mobile phase.[10] |
| Ghost Peaks | - Carryover from previous injection- Contamination in mobile phase or system | - Implement a needle wash step in the autosampler method.- Run a blank gradient to identify the source of contamination.- Use high-purity solvents and clean glassware.[13] |
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the HPLC purification of triazolopyrazine compounds. By understanding the principles behind the method and following the detailed steps for development, execution, and troubleshooting, researchers can confidently isolate high-purity materials essential for advancing drug discovery and development. The robustness of this reverse-phase HPLC method makes it a valuable tool for any laboratory working with this important class of heterocyclic compounds.
References
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Synthesis of New Triazolopyrazine Antimalarial Compounds. PMC - NIH. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF. ResearchGate. [Link]
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Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! PharmaCores. [Link]
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(1,2,4)Triazolo(4,3-a)pyrazine. PubChem - NIH. [Link]
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[Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. Welch Materials, Inc.. [Link]
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The Power of Preparative HPLC Systems. Teledyne Labs. [Link]
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HIGH-THROUGHPUT PREPARATIVE HPLC-MS PURIFICATION WORKFLOW OF LIBRARIES WITHIN THE EUROPEAN LEAD FACTORY. Taros Chemicals. [Link]
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3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[4][17][18]triazolo[4,3-a]pyrazine hydrochloride. PubChem - NIH. [Link]
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Introduction to Preparative HPLC. LCGC International. [Link]
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Application Compendium Solutions for Preparative HPLC. Agilent. [Link]
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A Three-Pronged Template Approach for Rapid HPLC Method Development. Chromatography Online. [Link]
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Common HPLC Problems & How to Deal With Them. Phenomenex. [Link]
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Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. PubMed. [Link]
-
Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation | Request PDF. ResearchGate. [Link]
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Troubleshooting Common HPLC Issues. Labcompare.com. [Link]
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Common Issues in HPLC Analysis. Medikamenter Quality Services. [Link]
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Chiral Drug Separation. Shimadzu. [Link]
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An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). PMC - NIH. [Link]
-
(PDF) Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]
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Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]
-
The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. R Discovery. [Link]
-
Piperazine (I) and triazolo-pyrazine (II) scaffolds. ResearchGate. [Link]
-
Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. PMC - NIH. [Link]
-
Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum. PubMed. [Link]
-
Chiral Separation Using SFC and HPLC Pittcon 2016 1760-16. Shimadzu. [Link]
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. ACS. [Link]
-
Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PMC - NIH. [Link]
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Application Note: Mass Spectrometry Analysis of Triazolopyrazine Derivatives for Drug Development and Quality Control
Introduction
Triazolopyrazine derivatives represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, making them crucial scaffolds in modern drug discovery.[1][2] Their therapeutic potential spans various areas, including oncology, infectious diseases, and neurological disorders.[3][4] As these compounds progress through the development pipeline, from discovery to quality control of the final pharmaceutical product, robust and sensitive analytical methods are imperative for their characterization, quantification, and metabolite identification. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has emerged as the gold standard for the bioanalysis of these derivatives due to its unparalleled sensitivity, selectivity, and speed.[5][6]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the mass spectrometric analysis of triazolopyrazine derivatives. We will delve into the core principles of method development, offer detailed experimental protocols, and discuss the interpretation of mass spectral data, thereby providing a self-validating framework for the reliable analysis of this important class of molecules.
The Central Role of LC-MS in Triazolopyrazine Analysis
The structural diversity of triazolopyrazine derivatives necessitates a versatile analytical platform. LC-MS/MS offers the required specificity and sensitivity for quantitative bioanalysis, even in complex biological matrices.[6][7] The use of Ultra-High-Performance Liquid Chromatography (UHPLC) with sub-2-µm particle columns allows for high-resolution separation of the parent drug from its metabolites and endogenous interferences, leading to reduced matrix effects and improved assay performance.[7] Tandem mass spectrometry (MS/MS), often performed on a triple quadrupole instrument, provides exceptional selectivity and sensitivity for quantification through Multiple Reaction Monitoring (MRM).[5][8]
Experimental Design and Method Development
A successful LC-MS/MS assay for triazolopyrazine derivatives hinges on a systematic approach to method development. Key considerations include the physicochemical properties of the analyte, the nature of the sample matrix, and the desired sensitivity of the assay.
Sample Preparation: The First Step to Success
The goal of sample preparation is to extract the analyte of interest from the biological matrix (e.g., plasma, urine, tissue homogenate) while removing interfering substances.[9] For triazolopyrazine derivatives, several techniques can be employed:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent such as acetonitrile or methanol is added to the sample to precipitate proteins. While effective, it may not remove all matrix components, potentially leading to ion suppression.
-
Liquid-Liquid Extraction (LLE): LLE offers a cleaner extraction by partitioning the analyte into an immiscible organic solvent. The choice of solvent is critical and should be optimized based on the polarity of the triazolopyrazine derivative.
-
Solid-Phase Extraction (SPE): SPE provides the cleanest extracts and allows for sample concentration. Mixed-mode SPE cartridges can be particularly effective for capturing a range of analytes and removing complex matrix interferences.[7]
A critical aspect of sample preparation for certain triazolopyrazine derivatives is the choice of solvent to prevent degradation. For instance, the spontaneous degradation of Sitagliptin to a triazolopyrazine precursor can be mitigated by using N,N-dimethylformamide as the sample solvent.[10]
Liquid Chromatography: Achieving Optimal Separation
The choice of chromatographic conditions is crucial for resolving the analyte from potential interferences.
-
Column Chemistry: C18 columns are a common starting point for the separation of moderately polar triazolopyrazine derivatives. For more polar or structurally similar compounds, alternative chemistries such as CSH C18 or HSS T3 may provide better resolution.[10]
-
Mobile Phase: A typical mobile phase for reversed-phase chromatography consists of an aqueous component (e.g., water with 0.1% formic acid or an ammonium formate buffer) and an organic modifier (e.g., acetonitrile or methanol).[10] The pH of the aqueous phase can be adjusted to optimize the retention and peak shape of ionizable triazolopyrazine derivatives.
-
Gradient Elution: A gradient elution, where the proportion of the organic modifier is increased over time, is often necessary to elute a range of analytes with varying polarities and to ensure a reasonable run time.
Mass Spectrometry: Detection and Quantification
Electrospray ionization (ESI) is the most common ionization technique for triazolopyrazine derivatives, typically in positive ion mode, as the nitrogen atoms in the heterocyclic core are readily protonated.[10][11]
-
Full Scan MS: Initially, a full scan mass spectrum is acquired to determine the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. It is also important to look for other common adducts such as sodium ([M+Na]⁺) and potassium ([M+K]⁺) adducts to correctly identify the molecular ion.[12][13][14][15]
-
Tandem MS (MS/MS): To develop a selective and sensitive quantification method, the protonated molecule is subjected to collision-induced dissociation (CID) to generate characteristic product ions. The fragmentation of the triazolopyrazine core often involves the loss of neutral molecules like nitrogen (N₂) or the cleavage of substituent groups.[16][17] The selection of specific precursor-to-product ion transitions for MRM is the cornerstone of quantitative bioanalysis.[8] High-resolution mass spectrometry (HRMS) is invaluable for the structural elucidation of unknown metabolites, as it provides accurate mass measurements for determining elemental compositions.[8][18][19]
Protocol: Quantitative Analysis of a Triazolopyrazine Derivative in Human Plasma
This protocol provides a general framework for the LC-MS/MS analysis of a hypothetical triazolopyrazine derivative. Optimization will be required for specific compounds.
Sample Preparation (Protein Precipitation)
-
To 50 µL of human plasma in a microcentrifuge tube, add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 30 seconds to precipitate the proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
The following tables summarize the recommended starting conditions for the LC-MS/MS analysis.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | Acquity CSH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | See Table 2 |
Table 2: LC Gradient Program
| Time (min) | % Mobile Phase B |
| 0.0 | 5 |
| 1.0 | 5 |
| 5.0 | 95 |
| 6.0 | 95 |
| 6.1 | 5 |
| 8.0 | 5 |
Table 3: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | See Table 4 |
Table 4: Example MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Triazolopyrazine Analyte | [To be determined] | [To be determined] | [To be optimized] |
| Internal Standard | [To be determined] | [To be determined] | [To be optimized] |
Data Analysis and Interpretation
The acquired LC-MS/MS data is processed using appropriate software to generate a calibration curve from the peak area ratios of the analyte to the internal standard versus the nominal concentrations of the calibration standards. The concentration of the analyte in the quality control and unknown samples is then calculated from this curve.
Understanding the fragmentation patterns of triazolopyrazine derivatives is key to both method development and metabolite identification. The triazolo[4,3-a]pyrazine core can undergo characteristic fragmentation pathways, including the loss of nitrogen from the molecular ion or the elimination of an alkyl cyanide from the five-membered ring in 3-alkyl derivatives.[16][17] The presence of different substituents will significantly influence the fragmentation pathways.[16][17]
Visualizing the Workflow and Fragmentation
To better illustrate the analytical process and the underlying chemical principles, the following diagrams are provided.
Caption: Common fragmentation pathways for s-triazolo[4,3-a]pyrazines in positive ion ESI-MS/MS.
Conclusion
The mass spectrometric analysis of triazolopyrazine derivatives is a powerful and essential tool throughout the drug development process. By carefully optimizing sample preparation, liquid chromatography, and mass spectrometry parameters, robust, sensitive, and selective methods can be developed for quantification and structural elucidation. The protocols and insights provided in this application note serve as a comprehensive starting point for researchers, enabling them to confidently tackle the analytical challenges associated with this important class of therapeutic agents.
References
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Douša, M., Jireš, J., Nováková, L., & Gibala, P. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 239, 115861. [Link]
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Potts, K. T., & Brugel, E. G. (1971). The mass spectra of some s-triazolo[4,3-a]pyrazines†. Organic Mass Spectrometry, 5(6), 663-673. [Link]
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Potts, K. T., & Brugel, E. G. (1971). The mass spectra of some s‐triazolo[4,3‐a]pyrazines. ResearchGate. [Link]
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Jireš, J., et al. (2023). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its nitroso-genotoxic derivative in sitagliptin pharmaceutical formulation. Request PDF on ResearchGate. [Link]
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Li, Y., et al. (2020). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 25(15), 3379. [Link]
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Jones, A. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
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Jones, A. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. PubMed. [Link]
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Salem, M. A. I., et al. (2015). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 5(1), 1-10. [Link]
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Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. [Link]
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Unadkat, S., & Ghosalkar, M. (2017). Metabolite Identification by Mass Spectrometry. International Journal of Pharmaceutical Research and Allied Sciences, 6(2), 1-10. [Link]
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Stefan, L. M., et al. (2018). displays the mass spectrum for 3. The most abundant ion corresponds to.... ResearchGate. [Link]
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Wang, X., et al. (2013). Fragmentation behaviors of triazolobenzodiazepines by electrospray ionization/quadrupole time-of-flight mass spectrometry. ResearchGate. [Link]
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Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation oft[5][10][16]riazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Molecules, 27(7), 2329. [Link]
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Waters Corporation. (2021). What are common adducts in ESI mass spectrometry? - WKB67428. Waters. [Link]
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Shah, S., & Sharma, P. (2016). High-Resolution Mass Spectrometry in Metabolite Identification. ResearchGate. [Link]
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Xia, J., & Wishart, D. S. (2011). Common types of adducts in LC-MS. ResearchGate. [Link]
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Griffiths, R. L., et al. (2020). Glow flow ionization mass spectrometry of small molecules. A comparison of a glow flow ionization source ('GlowFlow') with electrospray ionization and atmospheric pressure chemical ionization. Journal of Mass Spectrometry, 55(10), e4612. [Link]
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Al-Ostath, A., et al. (2022). Synthesis of piperazine and triazolo-pyrazine derivatives (3a–o). ResearchGate. [Link]
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Jones, A. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Semantic Scholar. [Link]
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Kostyukevich, Y., et al. (2023). Study of the Fragmentation of the Antiviral Drug Triazavirin in a Collision Cell under Electrospray Ionization Conditions. Journal of Analytical Chemistry, 78(12), 1545-1554. [Link]
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Kiran, G., et al. (2015). Electrospray ionization mass spectrum of the compound 2l. ResearchGate. [Link]
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Jones, A. J., et al. (2021). Biological data for triazolopyrazines 1-18. ResearchGate. [Link]
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Nowak, P., et al. (2021). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Molecules, 27(1), 143. [Link]
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Application Notes & Protocols for Antibacterial Screening of Triazolo[4,3-a]pyrazin-3-amine Derivatives
Introduction: The Imperative for Novel Antibacterial Agents
The escalating threat of antimicrobial resistance necessitates the urgent discovery and development of new chemical entities with potent antibacterial activity. Nitrogen-containing heterocyclic compounds have emerged as a promising area of research in medicinal chemistry. Among these, the triazolo[4,3-a]pyrazine scaffold is a privileged structure, forming the core of several biologically active molecules.[1] This guide provides a comprehensive overview and detailed protocols for the antibacterial screening of novel triazolo[4,3-a]pyrazin-3-amine derivatives, designed for researchers, scientists, and drug development professionals. Our focus is to deliver not just a methodology, but a strategic framework for evaluating these compounds, grounded in scientific rationale and established standards.
Scientific Rationale: Understanding the Target and the Assay
The antibacterial activity of 1,2,4-triazole derivatives has been attributed to several mechanisms, including the disruption of the bacterial cell membrane and the inhibition of essential enzymes like DNA gyrase and topoisomerase IV.[2] These enzymes are critical for bacterial DNA replication and are validated targets for antibacterial drugs. Molecular docking studies on some triazolopyrazine derivatives suggest a favorable binding affinity to these enzymes, providing a strong basis for their screening as potential antibacterial agents.[2][3]
The initial assessment of antibacterial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[2] The broth microdilution method is a widely accepted, quantitative technique for determining MIC values and is the cornerstone of the screening process described herein.[1][4][5] Adherence to standardized protocols, such as those outlined by the Clinical and Laboratory Standards Institute (CLSI), is paramount for ensuring the reproducibility and comparability of results.[6][7][8]
Experimental Workflow: A Strategic Approach to Screening
A systematic workflow is crucial for the efficient and effective evaluation of novel triazolo[4,3-a]pyrazin-3-amine derivatives. The process begins with a primary screen to determine the MIC against a panel of representative Gram-positive and Gram-negative bacteria. Promising candidates are then subjected to secondary screening, including cytotoxicity assays, to assess their selectivity and potential for therapeutic use.
Caption: High-level workflow for antibacterial screening and lead identification.
Detailed Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the CLSI M07 guidelines for dilution antimicrobial susceptibility tests for bacteria that grow aerobically.[6][7][8]
1. Materials and Reagents:
-
Test Compounds: Triazolo[4,3-a]pyrazin-3-amine derivatives dissolved in an appropriate solvent (e.g., DMSO).
-
Bacterial Strains:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 29213)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Positive Control: A broad-spectrum antibiotic (e.g., Ampicillin, Ciprofloxacin).
-
Negative Control: Vehicle (solvent used to dissolve compounds).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer.
-
Incubator (35 ± 2 °C).
2. Inoculum Preparation:
-
From a fresh (18-24 hours) agar plate, select 3-5 well-isolated colonies of the test bacterium.
-
Transfer the colonies to a tube containing sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Assay Procedure:
-
Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in CAMHB directly in the 96-well plate. The typical concentration range to screen is 256 µg/mL to 0.5 µg/mL.
-
Add 100 µL of the appropriate compound dilution to each well.
-
Inoculate each well with 100 µL of the prepared bacterial suspension.
-
Include the following controls on each plate:
-
Growth Control: Wells containing CAMHB and the bacterial inoculum but no test compound.
-
Sterility Control: Wells containing only CAMHB to check for contamination.
-
Vehicle Control: Wells containing the highest concentration of the solvent used to dissolve the compounds to ensure it has no effect on bacterial growth.
-
-
Seal the plates and incubate at 35 ± 2 °C for 16-20 hours in ambient air.
4. Interpretation of Results:
-
After incubation, visually inspect the plates for turbidity.
-
The MIC is the lowest concentration of the compound at which there is no visible growth (clear well).
-
The results can be confirmed by reading the optical density (OD) at 600 nm using a microplate reader.
Table 1: Example of MIC Data Presentation
| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| Derivative 1a | 64 | 128 |
| Derivative 1b | 32 | 64 |
| Derivative 2e | 32 | 16 |
| Ampicillin (Control) | 32 | 8 |
Note: The data presented for Derivative 2e and Ampicillin are consistent with published findings for similar compounds.[1][4][5]
Protocol 2: Cytotoxicity Assessment using MTT Assay
This protocol provides a method to evaluate the potential toxicity of the antibacterial compounds against a mammalian cell line, which is a critical step in assessing their therapeutic potential.[9]
1. Materials and Reagents:
-
Mammalian Cell Line: e.g., HeLa (cervical cancer), HepG2 (liver cancer), or a non-cancerous cell line like HEK293.
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Test Compounds: Diluted in cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
96-well cell culture plates.
-
CO₂ Incubator (37 °C, 5% CO₂).
-
Microplate reader.
2. Assay Procedure:
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in the CO₂ incubator.
-
The next day, remove the medium and add fresh medium containing serial dilutions of the test compounds.
-
Include a vehicle control (medium with the same concentration of solvent as the test compounds) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate the plate for 24-48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 3-4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
3. Data Analysis:
-
Calculate the percentage of cell viability for each concentration of the test compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on triazolo[4,3-a]pyrazine derivatives have provided valuable insights into the structural features that influence their antibacterial activity. For instance, the nature and position of substituents on the pyrazine ring can significantly impact the MIC values.[4][5] A systematic analysis of the SAR helps in the rational design of more potent and selective analogs.
Caption: Conceptual diagram of Structure-Activity Relationship analysis.
Conclusion and Future Directions
The protocols outlined in this guide provide a robust framework for the initial antibacterial screening of triazolo[4,3-a]pyrazin-3-amine derivatives. By combining standardized MIC determination with essential cytotoxicity testing, researchers can efficiently identify promising lead compounds. Further investigations should focus on elucidating the precise mechanism of action, expanding the screening to include a broader panel of clinically relevant and resistant bacterial strains, and conducting in vivo efficacy studies for the most promising candidates.
References
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CLSI. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Filali, M., et al. (2024). Novel triazole-pyrazine as potential antibacterial agents: Synthesis, characterization, Antibacterial activity, drug-likeness properties and molecular docking studies. Moroccan Journal of Chemistry. Available at: [Link]
-
GlobalSpec. (2015). CLSI - M07-A10 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Available at: [Link]
-
ANSI Webstore. CLSI M07-Ed12 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically - 12th Edition - with Quick Guide. Available at: [Link]
-
Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Available at: [Link]
-
Al-Ostoot, F. H., et al. (2019). Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules, 24(10), 1968. Available at: [Link]
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Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
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Hu, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed. Available at: [Link]
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Application Notes and Protocols for Kinase Inhibition Assays Using Triazolo[4,3-a]pyrazin-3-amine
Introduction: The Triazolo[4,3-a]pyrazine Scaffold in Kinase Inhibitor Discovery
The Triazolo[4,3-a]pyrazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of potent and selective kinase inhibitors.[1] Its rigid structure and ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases make it an attractive starting point for drug discovery programs.[2] Derivatives of this scaffold have shown promising inhibitory activity against a range of kinases implicated in oncology and other diseases, including c-Met and VEGFR-2.[2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on performing kinase inhibition assays using Triazolo[4,3-a]pyrazin-3-amine and its derivatives. We will delve into the scientific principles underpinning these assays, provide step-by-step protocols for both biochemical and cellular contexts, and offer insights into data analysis and interpretation.
Scientific Underpinnings: Mechanism of Action and Assay Principles
The vast majority of kinase inhibitors bearing the Triazolo[4,3-a]pyrazine scaffold function as ATP-competitive inhibitors.[2] This means they bind to the kinase's active site, directly competing with the endogenous substrate, adenosine triphosphate (ATP). By occupying this pocket, the inhibitor prevents the transfer of a phosphate group from ATP to the target substrate, thereby blocking the downstream signaling cascade. Understanding this mechanism is crucial for designing and interpreting kinase inhibition assays.
The choice of assay technology is paramount and depends on the specific research question, throughput requirements, and available instrumentation. Common formats include:
-
Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced, which is directly proportional to enzyme activity.[4]
-
Fluorescence-Based Assays: Techniques like Homogeneous Time-Resolved Fluorescence (HTRF) utilize fluorescence resonance energy transfer (FRET) to detect the phosphorylation of a substrate.
-
Radiometric Assays: Considered a gold standard, these assays directly measure the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP or [γ-³³P]ATP) into the substrate.
This application note will focus on the widely used and highly sensitive ADP-Glo™ luminescent kinase assay as a primary example for biochemical characterization.
Biochemical Kinase Inhibition Assay: A Step-by-Step Protocol
This protocol is designed for the in vitro determination of the half-maximal inhibitory concentration (IC50) of Triazolo[4,3-a]pyrazin-3-amine or its derivatives against a target kinase, using the c-Met kinase as a representative example.
Rationale for Experimental Design
The following protocol is meticulously designed to ensure robust and reproducible data. The choice of buffer components, enzyme and substrate concentrations, and incubation times are all critical for assay performance. The kinase reaction buffer is formulated to maintain the optimal pH and ionic strength for enzyme activity, and includes essential cofactors like MgCl₂.[5][6] The ATP concentration is typically set at or near the Michaelis constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
Experimental Workflow
Caption: Workflow for a typical biochemical kinase inhibition assay.
Materials and Reagents
-
Kinase: Recombinant human c-Met kinase.
-
Substrate: Poly (Glu, Tyr) 4:1 or a specific peptide substrate for c-Met.
-
Inhibitor: Triazolo[4,3-a]pyrazin-3-amine (dissolved in 100% DMSO).[7]
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT.[5]
-
Detection Reagent: ADP-Glo™ Kinase Assay Kit (Promega).[4]
-
Plates: White, opaque 384-well assay plates.
-
Positive Control Inhibitor: A known c-Met inhibitor (e.g., Crizotinib).
Protocol
-
Compound Preparation:
-
Prepare a 10 mM stock solution of Triazolo[4,3-a]pyrazin-3-amine in 100% DMSO.
-
Perform a serial dilution of the stock solution in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold serial dilution).
-
-
Reagent Preparation:
-
Prepare the 1X Kinase Assay Buffer.
-
Dilute the c-Met kinase and substrate to their final desired concentrations in the 1X Kinase Assay Buffer. The optimal concentrations should be determined empirically.
-
Prepare the ATP solution at the desired concentration (e.g., the Km for c-Met) in the 1X Kinase Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the appropriate wells of the 384-well plate.
-
Add 2.5 µL of the diluted c-Met kinase to all wells except the "no enzyme" control wells.
-
Add 2.5 µL of 1X Kinase Assay Buffer to the "no enzyme" control wells.
-
Gently mix the plate and incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to all wells.
-
Incubate the plate at 30°C for 60 minutes. The incubation time may need to be optimized.
-
-
Signal Detection (ADP-Glo™ Protocol): [8]
-
Equilibrate the plate to room temperature.
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Data Analysis and Interpretation
The raw luminescence data is converted to percent inhibition relative to the vehicle (DMSO) and "no enzyme" controls. The percent inhibition is calculated as follows:
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_NoEnzyme) / (Signal_Vehicle - Signal_NoEnzyme))
The calculated percent inhibition values are then plotted against the logarithm of the inhibitor concentration. A sigmoidal dose-response curve is fitted to the data using a non-linear regression model (e.g., four-parameter logistic fit) to determine the IC50 value.
Table 1: Representative IC50 Data for Triazolo[4,3-a]pyrazine Derivatives against c-Met Kinase
| Compound | c-Met IC50 (nM) | Reference |
| Derivative 22i | 48 | [3] |
| Derivative 17l | 26 | [2] |
| Derivative 17a | 55 | [2] |
| Derivative 17e | 77 | [2] |
Note: The IC50 values presented are for derivatives of the Triazolo[4,3-a]pyrazine scaffold and serve as a reference for expected potency.
Cellular Kinase Inhibition Assay: Assessing Target Engagement in a Physiological Context
While biochemical assays are essential for determining direct enzyme inhibition, cellular assays are crucial for understanding a compound's activity in a more physiologically relevant environment. These assays assess the ability of a compound to penetrate the cell membrane and inhibit the target kinase within the context of its native signaling pathway.
Principle of the Assay
This protocol describes a method to assess the inhibition of c-Met phosphorylation in a cellular context. A cellular assay typically involves treating cells that endogenously or exogenously express the target kinase with the inhibitor, followed by cell lysis and detection of the phosphorylated substrate using techniques like Western blotting or an in-cell ELISA.
Signaling Pathway Overview
Caption: Simplified c-Met signaling pathway and the point of inhibition.[9][10][11]
Protocol
-
Cell Culture and Treatment:
-
Plate cells known to have active c-Met signaling (e.g., A549 lung carcinoma cells) in a suitable format (e.g., 96-well plate).
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of Triazolo[4,3-a]pyrazin-3-amine or a vehicle control (DMSO) for a predetermined time (e.g., 2 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Detection of Phospho-c-Met:
-
Determine the protein concentration of each lysate.
-
Analyze the levels of phosphorylated c-Met (p-c-Met) and total c-Met using an appropriate method such as:
-
Western Blot: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with specific antibodies for p-c-Met and total c-Met.
-
In-Cell ELISA: Use a commercially available ELISA kit to quantify p-c-Met and total c-Met directly in the cell lysates.
-
-
-
Data Analysis:
-
Quantify the band intensities (Western blot) or absorbance/fluorescence (ELISA).
-
Normalize the p-c-Met signal to the total c-Met signal for each sample.
-
Calculate the percent inhibition of c-Met phosphorylation relative to the vehicle-treated control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the cellular IC50.
-
Self-Validating Systems: Controls and Best Practices
To ensure the trustworthiness of your results, incorporating a robust set of controls is non-negotiable.
-
Positive Control: A known inhibitor of the target kinase should be included in every assay to confirm that the assay is performing as expected.
-
Negative Control (Vehicle): Typically DMSO, this control is used to define the 100% activity level. The final DMSO concentration in the assay should be kept constant across all wells and ideally below 1%.[12]
-
No Enzyme Control: This control accounts for any background signal from the substrate or assay reagents.
-
ATP-less Control (for biochemical assays): This control ensures that the observed signal is dependent on the presence of ATP.
-
Z'-factor Calculation: For high-throughput screening, the Z'-factor is a statistical parameter used to assess the quality of an assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Conclusion and Future Directions
The Triazolo[4,3-a]pyrazine scaffold represents a versatile and promising starting point for the development of novel kinase inhibitors. The protocols and principles outlined in this application note provide a solid foundation for the characterization of these compounds in both biochemical and cellular settings. By employing rigorous experimental design, appropriate controls, and thoughtful data analysis, researchers can confidently assess the inhibitory potential of Triazolo[4,3-a]pyrazin-3-amine and its derivatives, paving the way for the discovery of new therapeutic agents. Further studies, including kinome-wide selectivity profiling and in vivo efficacy models, will be crucial in advancing these promising compounds through the drug discovery pipeline.
References
-
2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022-04-06). In NIH.
-
2][3]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors. In New Journal of Chemistry (RSC Publishing).
-
2][9]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. (2014-08-22). In ACS Publications - American Chemical Society.
Sources
- 1. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of [1,2,4]triazolo[4,3-a]pyrazine derivatives bearing a 4-oxo-pyridazinone moiety as potential c-Met kinase inhibitors - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 4. sinobiological.com [sinobiological.com]
- 5. Kinase Buffer (10X) | Cell Signaling Technology [cellsignal.com]
- 6. usbio.net [usbio.net]
- 7. promega.com [promega.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scbt.com [scbt.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Triazolopyrazine Synthesis
Welcome to the technical support center for the synthesis of triazolopyrazines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this important heterocyclic scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your synthetic work.
Troubleshooting Guide
This section is dedicated to addressing the most common issues encountered during triazolopyrazine synthesis. Each problem is followed by a systematic approach to its resolution, grounded in established chemical principles.
Problem: Low Reaction Yield
A consistently low yield is one of the most frequent challenges in triazolopyrazine synthesis. The causes can range from suboptimal reaction conditions to the purity of starting materials.[1][2]
Q: My triazolopyrazine synthesis is resulting in a low yield. What are the common causes and how can I improve it?
A: Low yields in triazolopyrazine synthesis can be attributed to several factors. Here is a breakdown of potential causes and their solutions:
-
Suboptimal Reaction Conditions: The cyclization step to form the triazolopyrazine ring is often sensitive to temperature, reaction time, and the choice of reagents.[3][4] Harsh conditions can lead to the degradation of starting materials or the desired product.[1]
-
Solution: Systematically screen reaction parameters such as temperature, solvent, and reaction time. For instance, in syntheses involving dehydrative cyclization, reagents like phosphorus oxychloride (POCl₃) may require elevated temperatures, but prolonged heating can be detrimental.[3] Consider milder dehydrating agents like Burgess reagent or carbonyldiimidazole (CDI) which can often provide better yields under gentler conditions.[5][6]
-
-
Purity of Starting Materials: Impurities in your starting materials, such as the precursor hydrazinopyrazine or the corresponding aldehyde/ketone, can introduce competing side reactions that consume reactants and reduce the yield of the desired product.[1]
-
Solution: Ensure the purity of your starting materials through appropriate purification techniques like recrystallization or column chromatography before initiating the reaction. Characterize the purified materials by NMR and melting point to confirm their identity and purity.
-
-
Incomplete Reaction: The reaction may not be proceeding to completion under the current conditions.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the reaction stalls, consider incremental increases in temperature or the addition of a catalyst. For example, copper or palladium catalysts have been shown to be effective in certain triazolopyrazine syntheses.[5][6]
-
-
Product Degradation: The synthesized triazolopyrazine derivative may be unstable under the reaction or work-up conditions. Photodegradation has been noted as a potential issue in some photoredox catalysis reactions used for late-stage functionalization of the triazolopyrazine scaffold.[7][8]
Experimental Protocol: Optimizing a Dehydrative Cyclization Reaction
This protocol outlines a systematic approach to optimizing the yield of a triazolopyrazine synthesis via dehydrative cyclization of a hydrazinopyrazine precursor.
-
Baseline Experiment:
-
Dissolve the hydrazinopyrazine precursor (1.0 eq) in a suitable solvent (e.g., acetonitrile, dioxane, or DCM) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.[3][5]
-
Add the dehydrating agent (e.g., POCl₃, 1.2 eq) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux (e.g., 80 °C for acetonitrile).[3]
-
Monitor the reaction by TLC or LC-MS every hour.
-
Upon completion, quench the reaction carefully with ice-cold water or a saturated sodium bicarbonate solution.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Optimization:
-
Temperature Screening: Run the reaction at different temperatures (e.g., room temperature, 50 °C, and reflux) to determine the optimal thermal conditions.
-
Solvent Screening: Perform the reaction in a variety of solvents with different polarities (e.g., toluene, THF, DMF) to assess the impact on reaction rate and yield.
-
Reagent Screening: If the yield remains low, consider alternative dehydrating agents as detailed in the table below.
-
| Dehydrating Agent | Typical Reaction Conditions | Notes |
| Phosphorus Oxychloride (POCl₃) | Reflux in acetonitrile or neat | Can be harsh; may lead to chlorinated byproducts.[3] |
| Burgess Reagent | Dioxane/acetonitrile, mild heating | Mild and effective for sensitive substrates.[5] |
| Carbonyldiimidazole (CDI) | Acetonitrile, room temperature | Gentle and suitable for continuous process.[5][6] |
| Acetic Acid | Reflux | A classical method, can be effective but may require high temperatures.[9] |
Problem: Formation of Regioisomers
The formation of multiple regioisomers is a common challenge, particularly in substitution reactions on the triazolopyrazine core.
Q: My reaction is producing a mixture of regioisomers. How can I improve the regioselectivity?
A: The formation of regioisomers often depends on the reaction mechanism and the electronic properties of the triazolopyrazine ring.
-
Understanding the Reactivity: The triazolopyrazine scaffold is an electron-deficient system, which influences its reactivity towards nucleophiles and electrophiles.[7] The position of substitution can be directed by the existing substituents on the ring.
-
Solution: A thorough understanding of the reaction mechanism is crucial. For nucleophilic aromatic substitution (SNAr) reactions, the position of attack is governed by the location of electron-withdrawing groups and leaving groups. In some cases, unexpected tele-substitution can occur, where the incoming nucleophile attacks a position distant from the leaving group.[10]
-
-
Solvent Effects: The choice of solvent can significantly influence the regioselectivity of a reaction.
-
Solution: Screen a range of solvents with varying polarities. For instance, in some SNAr reactions on halogenated triazolopyrazines, aprotic solvents with higher dielectric constants have been shown to favor ipso-substitution over tele-substitution.[10]
-
-
Catalyst Control: In metal-catalyzed cross-coupling reactions, the choice of ligand can play a critical role in directing the regioselectivity.
Workflow for Troubleshooting Regioisomer Formation
Caption: A decision-making workflow for optimizing regioselectivity.
Problem: Difficult Purification
The purification of triazolopyrazine derivatives can be complicated by the presence of closely related byproducts or poor solubility.
Q: I am having trouble purifying my triazolopyrazine product. What strategies can I employ?
A: Purification challenges often require a multi-pronged approach.
-
Chromatography Optimization: Standard silica gel chromatography may not always be sufficient.
-
Solution:
-
Solvent System Screening: Systematically screen different eluent systems for column chromatography. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent (e.g., ethyl acetate) is a good starting point.[7]
-
Alternative Stationary Phases: If separation on silica is poor, consider using other stationary phases like alumina or reverse-phase silica (C18). Reverse-phase HPLC can be particularly effective for purifying polar compounds.[7][8]
-
-
-
Recrystallization: This classical technique can be highly effective for obtaining high-purity crystalline material.[11]
-
Solution: Screen a variety of solvents and solvent mixtures to find suitable conditions for recrystallization. The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
-
Handling of N-Nitroso Impurities: In the context of pharmaceutical development, the formation of genotoxic N-nitroso impurities can be a significant concern, especially when secondary amines are present in the starting materials or formed in situ.[12]
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for triazolopyrazine synthesis?
A1: A common and versatile starting material is a substituted 2-hydrazinopyrazine.[13] This can be cyclized with various reagents to introduce different substituents at the 3-position of the triazolo ring. For example, reaction with cyanogen chloride can yield a 3-amino-triazolopyrazine.[13] Another approach starts with 2,3-dichloropyrazine, which can undergo nucleophilic substitution with hydrazine hydrate to form the key hydrazinopyrazine intermediate.[14][15]
Q2: How can I introduce functional groups at specific positions on the triazolopyrazine ring?
A2: Late-stage functionalization (LSF) is a powerful strategy for introducing functional groups onto the pre-formed triazolopyrazine scaffold.[7][16] This approach avoids the need for de novo synthesis for each new analog.[7]
-
Photoredox Catalysis: This method can be used for C-H functionalization, such as methylation, using a suitable catalyst and light source.[7][8]
-
Diversinate™ Chemistry: This approach allows for the introduction of fluoroalkyl groups at specific positions on the ring using radical chemistry.[7][16]
Caption: Overview of late-stage functionalization strategies.
Q3: What analytical techniques are essential for characterizing triazolopyrazine derivatives?
A3: A combination of spectroscopic and analytical techniques is crucial for unambiguous structure elucidation and purity assessment.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for determining the chemical structure of the synthesized compounds.[3] 2D NMR techniques like COSY, HSQC, and HMBC can be used to confirm connectivity.
-
Mass Spectrometry (MS): This provides information about the molecular weight of the compound and can be used to confirm the elemental composition (High-Resolution Mass Spectrometry, HRMS).[3][7] LC-MS is also invaluable for monitoring reaction progress and assessing purity.[7]
-
X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides definitive proof of the structure and stereochemistry.[7][16]
-
Elemental Analysis: This technique provides the percentage composition of elements (C, H, N) in the compound, which can be used to confirm the empirical formula.[3]
References
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - MDPI.
- A review of synthetic methods of 1,2,4-triazolopyridines and their therapeutic properties.
- Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC - NIH.
-
Synthesis of new pyrazolo[3][5][17]triazines by cyclative cleavage of pyrazolyltriazenes. Available at:
- Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - ResearchGate.
- Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC - NIH.
-
Synthesis of 3-Trifluoromethyl-5,6-dihydro-[3][5][7]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies - MDPI. Available at:
- Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed.
- Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
- (A) Reaction Used to Study the Influence of Solvent; (B) Product... - ResearchGate.
-
Design, Synthesis, and Biological Evaluation of[3][5][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - NIH. Available at:
- Synthesis of New Triazolopyrazine Antimalarial Compounds - MDPI.
- Identifying common pitfalls in pyrazine synthesis and purification - Benchchem.
- Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed.
- Help with Low Yield Synthesis : r/Chempros - Reddit.
- s-Triazolopyrazines - Journal of the Chemical Society C: Organic (RSC Publishing).
- Troubleshooting guide for the synthesis of monosubstituted 1,2,4-triazines - Benchchem.
-
Design, Synthesis, and Biological Evaluation of[3][5][7]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - Frontiers. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. reddit.com [reddit.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review - Arabian Journal of Chemistry [arabjchem.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of New Triazolopyrazine Antimalarial Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. s-Triazolopyrazines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 14. Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Design, Synthesis, and Biological Evaluation of [1,2,4]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors [frontiersin.org]
- 16. Synthesis of New Triazolopyrazine Antimalarial Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis of Triazolo[4,3-a]pyrazin-3-amine: A Technical Support Guide for Scale-Up
Welcome to the technical support center for the synthesis of Triazolo[4,3-a]pyrazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this important heterocyclic compound. Our focus is on providing practical, field-proven insights to ensure the safety, efficiency, and robustness of your synthetic process.
I. Overview of the Synthetic Pathway
The most common and industrially relevant synthetic route to Triazolo[4,3-a]pyrazin-3-amine involves a two-step process. The first step is the formation of the key intermediate, 2-hydrazinopyrazine, through the nucleophilic aromatic substitution of 2-chloropyrazine with hydrazine hydrate. The second step is the cyclization of 2-hydrazinopyrazine with cyanogen bromide to form the final product.
Caption: General synthetic route to Triazolo[4,3-a]pyrazin-3-amine.
II. Troubleshooting Guide and FAQs
This section addresses specific challenges that may arise during the scale-up synthesis of Triazolo[4,3-a]pyrazin-3-amine, presented in a question-and-answer format.
Step 1: Synthesis of 2-Hydrazinopyrazine
Q1: We are experiencing low and inconsistent yields in the synthesis of 2-hydrazinopyrazine from 2-chloropyrazine. What are the likely causes and how can we optimize this step?
A1: Low and inconsistent yields in this nucleophilic aromatic substitution are common during scale-up. The primary challenges often revolve around reaction kinetics, side reactions, and work-up procedures.
-
Causality: The reaction between 2-chloropyrazine and hydrazine hydrate can be sluggish and may require elevated temperatures to proceed at a reasonable rate. However, high temperatures can also lead to the degradation of both the starting material and the product. A significant challenge in scaling up this reaction is the use of a large excess of hydrazine hydrate, which is often employed in literature procedures to drive the reaction to completion. This creates difficulties in work-up and waste disposal on a larger scale.
-
Troubleshooting and Optimization:
-
Solvent Selection: While the reaction can be run neat in excess hydrazine hydrate, using a high-boiling, inert solvent such as n-butanol, diethylene glycol, or sulfolane can improve temperature control and reaction consistency.
-
Temperature Control: A systematic study to determine the optimal temperature is crucial. Aim for the lowest temperature that provides a reasonable reaction rate to minimize degradation. We recommend starting with a temperature range of 100-120°C and monitoring the reaction progress by HPLC.
-
Stoichiometry of Hydrazine Hydrate: To minimize the excess of hydrazine hydrate, a slow, controlled addition of 2-chloropyrazine to a solution of hydrazine hydrate in the chosen solvent is recommended. This maintains a molar excess of hydrazine throughout the reaction without requiring a large overall excess. A molar ratio of 1.5 to 3 equivalents of hydrazine hydrate to 2-chloropyrazine is a good starting point for optimization.
-
Catalysis: While not commonly reported for this specific reaction, the use of a phase-transfer catalyst, such as a quaternary ammonium salt, could be explored to enhance the reaction rate at lower temperatures, especially if a biphasic solvent system is used.
-
Work-up Procedure:
-
After reaction completion, cool the mixture and quench with water.
-
The product, 2-hydrazinopyrazine, can be extracted with a suitable organic solvent like ethyl acetate or dichloromethane. Be aware that the product has some water solubility, so multiple extractions may be necessary.
-
Washing the combined organic layers with brine will help to remove residual water and hydrazine.
-
Drying the organic phase over anhydrous sodium sulfate or magnesium sulfate before concentration is critical to prevent product degradation during solvent removal.
-
-
Q2: We are observing the formation of an unknown impurity with a higher molecular weight during the synthesis of 2-hydrazinopyrazine. What could this be and how can we prevent it?
A2: The formation of a higher molecular weight impurity is likely due to a dimerization or oligomerization side reaction.
-
Causality: The most probable side product is a bis-pyrazine hydrazine derivative, formed by the reaction of the initially formed 2-hydrazinopyrazine with another molecule of 2-chloropyrazine. This is more likely to occur if there are localized areas of low hydrazine concentration or if the reaction is run with a near-stoichiometric amount of hydrazine.
-
Prevention:
-
Maintain Excess Hydrazine: As mentioned previously, ensuring a constant excess of hydrazine hydrate throughout the reaction is key. The slow addition of 2-chloropyrazine to the hydrazine solution is the most effective way to achieve this on a larger scale.
-
Reaction Monitoring: Closely monitor the reaction by HPLC. If the formation of the dimer is observed, it may be necessary to increase the initial charge of hydrazine hydrate.
-
Purification: If the dimer is formed, it can typically be separated from the desired product by column chromatography. However, for large-scale production, it is more efficient to prevent its formation in the first place.
-
Step 2: Cyclization of 2-Hydrazinopyrazine to Triazolo[4,3-a]pyrazin-3-amine
Q3: The use of cyanogen bromide for the cyclization step is a major safety concern for our scale-up plans. What are the primary hazards and what are the essential safety precautions?
A3: Cyanogen bromide is a highly toxic and reactive substance, and its use on a large scale requires stringent safety protocols.
-
Primary Hazards:
-
High Toxicity: Cyanogen bromide is highly toxic if inhaled, ingested, or absorbed through the skin.[1][2][3] It can cause severe irritation to the respiratory tract, skin, and eyes.[3]
-
Hydrogen Cyanide Formation: In the presence of moisture or acids, cyanogen bromide can hydrolyze to release highly toxic and flammable hydrogen cyanide (HCN) gas.[1]
-
Instability: Cyanogen bromide can be unstable and may decompose over time, especially when exposed to moisture or heat.[4] This decomposition can be exothermic and potentially explosive.[4]
-
Reactivity: It reacts vigorously with a variety of nucleophiles.
-
-
Essential Safety Precautions:
-
Engineering Controls: All handling of cyanogen bromide must be conducted in a well-ventilated fume hood with a dedicated exhaust system. For larger quantities, a closed-system transfer is highly recommended.
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory, including:
-
Chemical splash goggles and a face shield.
-
A lab coat and chemical-resistant apron.
-
Double-gloving with compatible materials (e.g., neoprene over nitrile).[1]
-
A properly fitted respirator with a cartridge suitable for acid gases and organic vapors should be readily available for emergency situations.
-
-
Handling Procedures:
-
Always work with the smallest quantity of cyanogen bromide necessary.
-
Ensure all glassware and equipment are scrupulously dry.
-
Avoid contact with acids and water.[1]
-
Have a neutralization solution (e.g., a freshly prepared solution of sodium hypochlorite and sodium hydroxide) readily available to decontaminate spills and equipment.
-
-
Storage: Store cyanogen bromide in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
-
Q4: We are struggling with the purification of Triazolo[4,3-a]pyrazin-3-amine. The crude product is often colored and difficult to crystallize. What are your recommendations for purification at scale?
A4: Purification of highly polar, nitrogen-rich heterocyclic compounds like Triazolo[4,3-a]pyrazin-3-amine can be challenging. The presence of colored impurities often indicates side reactions or degradation.
-
Causality: Colored impurities can arise from several sources, including the formation of polymeric byproducts from cyanogen bromide, or the oxidation of the product or intermediates. Crystallization can be difficult due to the presence of these impurities, which can inhibit crystal growth, or due to the intrinsic solubility profile of the product.
-
Purification Strategies:
-
Control of Reaction Conditions: The best approach to purification is to minimize the formation of impurities in the first place.
-
Temperature Control: The reaction of 2-hydrazinopyrazine with cyanogen bromide is often exothermic. Maintaining a low and controlled temperature (e.g., 0-10°C) during the addition of cyanogen bromide is crucial to prevent side reactions.
-
pH Control: The cyclization is typically carried out in the presence of a mild base (e.g., sodium bicarbonate or sodium acetate) to neutralize the hydrobromic acid formed during the reaction. Maintaining the appropriate pH is important for both the desired reaction and to prevent product degradation.
-
-
Work-up and Isolation:
-
After the reaction is complete, the crude product often precipitates from the reaction mixture. Filtration and washing with a suitable solvent (e.g., cold water or ethanol) can remove many of the inorganic salts and some of the more soluble impurities.
-
-
Recrystallization:
-
Finding a suitable recrystallization solvent is key. A solvent screen should be performed on a small scale. Potential solvents include water, ethanol, methanol, isopropanol, acetonitrile, or mixtures thereof.
-
The use of activated carbon (charcoal) during the recrystallization process can be very effective in removing colored impurities. A hot filtration step is required to remove the carbon before allowing the solution to cool and crystallize.
-
-
Column Chromatography: While not ideal for very large-scale production, flash column chromatography on silica gel can be an effective method for purifying smaller batches or for isolating a pure sample for characterization. A polar mobile phase, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required.
-
Q5: Are there any safer and more efficient alternatives to cyanogen bromide for the synthesis of Triazolo[4,3-a]pyrazin-3-amine?
A5: Yes, there are several alternative strategies that can be explored to avoid the use of the highly hazardous cyanogen bromide. These alternatives often involve the use of different cyclizing agents or a different synthetic approach altogether.
-
Alternative Reagents for Cyclization of 2-Hydrazinopyrazine:
-
Guanidine Derivatives: Reacting 2-hydrazinopyrazine with a suitable guanidinylating agent, such as 1H-pyrazole-1-carboxamidine hydrochloride, can lead to the formation of the desired 3-amino-triazole ring system.
-
S-Methylisothiourea: The reaction of 2-hydrazinopyrazine with S-methylisothiourea sulfate in the presence of a base is another established method for the synthesis of 3-amino-1,2,4-triazoles.[5]
-
Carbodiimides: While less common for this specific transformation, the use of carbodiimides in a multi-step sequence could potentially be developed.
-
-
Alternative Synthetic Routes:
-
From 3-Amino-1,2,4-triazole: An alternative strategy would be to start with a pre-formed 3-amino-1,2,4-triazole and build the pyrazine ring onto it. This approach, however, is generally more complex.
-
Catalytic Methods: Research into catalytic methods for the formation of N-heterocycles is an active area. While a direct catalytic amination of a triazolopyrazine precursor at the 3-position is not well-established, it represents a potential future direction for a more sustainable synthesis.
-
Caption: Comparison of reagents for the formation of the 3-amino-triazole ring.
III. Experimental Protocols
Protocol 1: Optimized Synthesis of 2-Hydrazinopyrazine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Molar Equivalents |
| 2-Chloropyrazine | 114.53 | 114.5 g (1.0 mol) | 1.0 |
| Hydrazine Hydrate (64%) | 50.06 (as N₂H₄·H₂O) | 156.4 g (2.0 mol) | 2.0 |
| n-Butanol | 74.12 | 500 mL | - |
Procedure:
-
To a clean, dry, and inerted reactor equipped with a mechanical stirrer, reflux condenser, and thermocouple, add hydrazine hydrate and n-butanol.
-
Heat the mixture to 100°C with stirring.
-
In a separate vessel, dissolve 2-chloropyrazine in 200 mL of n-butanol.
-
Slowly add the 2-chloropyrazine solution to the hot hydrazine hydrate solution over a period of 2-3 hours, maintaining the internal temperature at 100-105°C.
-
After the addition is complete, continue to stir the reaction mixture at 100-105°C for an additional 4-6 hours, or until HPLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Add 1 L of deionized water and stir for 30 minutes.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (3 x 500 mL).
-
Combine the organic layers and wash with brine (2 x 300 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-hydrazinopyrazine as an oil or low-melting solid. The crude product can be used in the next step without further purification if the purity is deemed sufficient by NMR or HPLC.
Protocol 2: Synthesis of Triazolo[4,3-a]pyrazin-3-amine with Cyanogen Bromide
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (for 1 mole scale) | Molar Equivalents |
| 2-Hydrazinopyrazine | 110.12 | 110.1 g (1.0 mol) | 1.0 |
| Cyanogen Bromide | 105.92 | 111.2 g (1.05 mol) | 1.05 |
| Sodium Bicarbonate | 84.01 | 126.0 g (1.5 mol) | 1.5 |
| Ethanol | 46.07 | 1.5 L | - |
Procedure:
-
Strict adherence to all safety precautions for handling cyanogen bromide is mandatory.
-
To a clean, dry, and inerted reactor, add 2-hydrazinopyrazine and ethanol. Stir to dissolve.
-
Add sodium bicarbonate to the solution.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
In a separate, dry container, dissolve cyanogen bromide in 500 mL of cold ethanol.
-
Slowly add the cyanogen bromide solution to the cooled 2-hydrazinopyrazine mixture over 2-3 hours, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 12-16 hours.
-
Monitor the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture to 0-5°C and filter the solid product.
-
Wash the filter cake with cold ethanol (2 x 200 mL) and then with deionized water (2 x 500 mL) to remove inorganic salts.
-
Dry the product under vacuum at 40-50°C to a constant weight.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
IV. References
-
Cyanogen Bromide Safety Information. (URL: [Link])
-
Loba Chemie. CYANOGEN BROMIDE FOR SYNTHESIS MSDS. (URL: [Link])
-
Organic Syntheses. Cyanogen bromide. (URL: [Link])
-
UCLA-DOE Institute. Cyanogen Bromide (James Stroud). (URL: [Link])
-
ResearchGate. Optimization for the cyclization step. (URL: [Link])
-
Efficient Methodology for the Synthesis of 3-Amino-1,2,4-triazoles. PubMed Central. (URL: [Link])
Sources
Technical Support Center: Purification of Crude Triazolo[4,3-a]pyrazin-3-amine
Welcome to the technical support center for the purification of crude Triazolo[4,3-a]pyrazin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important heterocyclic scaffold. Here, we provide troubleshooting guides in a question-and-answer format, detailed experimental protocols, and the scientific rationale behind our recommendations.
Introduction: The Challenge of Purity
Triazolo[4,3-a]pyrazin-3-amine is a valuable building block in medicinal chemistry. Its synthesis, often involving cyclization reactions with reagents like phosphorus oxychloride (POCl₃) from hydrazide precursors, can lead to a variety of impurities. These can include unreacted starting materials, reagents, and side-products arising from incomplete reactions or undesired pathways. Achieving high purity is critical for subsequent synthetic steps and for ensuring the biological activity and safety of final compounds. This guide will equip you with the knowledge to effectively troubleshoot and optimize your purification processes.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: My crude product is a dark, oily residue instead of a solid. How can I get it to crystallize?
A1: An oily product often indicates the presence of residual solvents or impurities that are depressing the melting point and inhibiting crystallization.
Causality: High concentrations of impurities can act as a eutectic mixture, preventing the lattice formation required for crystallization. Residual high-boiling solvents like DMF or DMSO can also trap the product in a liquid state.
Troubleshooting Steps:
-
Solvent Removal: Ensure all volatile solvents are thoroughly removed under high vacuum. For high-boiling solvents, consider an aqueous work-up followed by extraction with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) to partition the product away from water-soluble impurities.
-
Trituration: Attempt to induce crystallization by trituration. This involves adding a small amount of a solvent in which your product is poorly soluble (but the impurities are soluble) and scratching the inside of the flask with a glass rod at the solvent-air interface. Hexanes or diethyl ether are good starting points for trituration.
-
Solvent-Antisolvent Crystallization: If trituration fails, dissolve the oil in a minimum amount of a good solvent (e.g., methanol, ethanol, or chloroform) and slowly add an anti-solvent (a solvent in which the product is insoluble, such as water, hexanes, or diethyl ether) dropwise until persistent cloudiness is observed. Gentle warming to redissolve the cloudiness followed by slow cooling can often induce crystallization.
-
Purification Prior to Crystallization: If the oil is particularly impure, it may be necessary to perform a preliminary purification step, such as column chromatography, to remove the bulk of the impurities before attempting crystallization again.
Q2: My isolated solid is pink, yellow, or brown, but I expect a white or off-white product. What causes this discoloration and how can I remove it?
A2: Color in your product is typically due to the presence of highly conjugated or oxidized impurities.
Causality: Aromatic amines are susceptible to air oxidation, which can generate colored by-products.[1] In the synthesis of triazolopyrazines, residual starting materials or side-products with extended π-systems can also impart color. For instance, a pink solid has been observed in the synthesis of a triazolopyrazine precursor, which was resolved by recrystallization.[2]
Troubleshooting Steps:
-
Recrystallization: This is often the most effective method for removing colored impurities. A suitable solvent system should dissolve the product well at elevated temperatures but poorly at room temperature, while the colored impurity should either remain in solution upon cooling or be insoluble in the hot solvent. For a related compound, recrystallization from chloroform was effective in removing a pink discoloration to yield white solids.[2] Ethanol is another commonly used solvent for recrystallizing similar heterocyclic compounds.[3][4]
-
Activated Carbon Treatment: If recrystallization alone is insufficient, you can use activated carbon (charcoal) to adsorb the colored impurities.
-
Protocol: Dissolve the crude product in a suitable hot solvent. Add a small amount of activated carbon (typically 1-2% w/w of your compound) to the hot solution. Caution: Add the carbon carefully to the hot solution to avoid bumping. Swirl the mixture for a few minutes. Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. Allow the filtrate to cool slowly to induce crystallization.
-
-
Column Chromatography: If the colored impurity has a different polarity from your product, it can be separated by column chromatography.
Q3: I've performed column chromatography, but my fractions are still impure, or I have poor recovery. What can I do?
A3: The basic nature of the amine in Triazolo[4,3-a]pyrazin-3-amine can lead to issues with silica gel chromatography.
Causality: The acidic nature of silica gel can cause strong binding of basic compounds, leading to tailing of peaks, poor separation, and in some cases, decomposition of the product on the column.[4]
Troubleshooting Steps:
-
Mobile Phase Modification: To mitigate the interaction with acidic silica, add a small amount of a basic modifier to your eluent. A common practice is to add 0.5-1% triethylamine (Et₃N) or ammonia in methanol to the mobile phase. This will "neutralize" the acidic sites on the silica and improve the peak shape and recovery of your amine product.
-
Choice of Stationary Phase: If modifying the mobile phase is not sufficient, consider using a different stationary phase. Alumina (neutral or basic) can be a good alternative to silica gel for the purification of basic compounds. Reversed-phase chromatography (C18 silica) is another option, particularly for polar compounds.
-
Solvent System Optimization: For column chromatography on silica, a common eluent system for triazolopyrazine derivatives is a gradient of ethyl acetate in cyclohexane or hexanes.[2] For more polar compounds, a dichloromethane/methanol system may be more appropriate.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (Ethanol)
This protocol is suitable for removing impurities that have different solubility profiles from the desired product.
-
Solvent Selection: Place a small amount of your crude product in a test tube and add a few drops of ethanol. If it dissolves readily at room temperature, ethanol is not a good single solvent for recrystallization. If it is sparingly soluble at room temperature, heat the mixture. If it dissolves completely upon heating, it is a potentially good solvent.
-
Dissolution: In a larger flask, add the minimum amount of hot ethanol to your crude product to completely dissolve it. It is crucial to use the minimum amount of solvent to ensure good recovery.
-
Decolorization (Optional): If the solution is colored, allow it to cool slightly and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if carbon was used or insoluble impurities are present): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes the activated carbon and any insoluble impurities.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold ethanol, and dry them under vacuum.
Protocol 2: Purification by Column Chromatography (Silica Gel)
This protocol is designed for separating the target compound from impurities with different polarities.
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a suitable solvent (e.g., dichloromethane), adding the silica gel, and then removing the solvent under reduced pressure.
-
Column Packing: Pack a glass column with silica gel in your chosen eluent (e.g., ethyl acetate/cyclohexane).
-
Loading: Carefully load the silica-adsorbed product onto the top of the packed column.
-
Elution: Elute the column with your chosen solvent system. You can start with a low polarity mixture and gradually increase the polarity (e.g., from 10% ethyl acetate in cyclohexane to 50% ethyl acetate in cyclohexane).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
| Parameter | Recommended Conditions | Rationale |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard, cost-effective choice. |
| Mobile Phase | Ethyl Acetate / Cyclohexane (or Hexanes) | Good for moderately polar compounds. |
| Dichloromethane / Methanol | For more polar compounds. | |
| Mobile Phase Modifier | 0.5-1% Triethylamine | Neutralizes acidic silica sites, improving peak shape for amines. |
Visualizing the Purification Workflow
The following diagram illustrates a typical workflow for the purification of crude Triazolo[4,3-a]pyrazin-3-amine.
Sources
Technical Support Center: A-Z Guide to HPLC Purification of Triazolopyrazine Isomers
Welcome to our dedicated technical support center for resolving the complex challenges associated with the HPLC purification of triazolopyrazine isomers. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth, field-proven insights to navigate the nuances of separating these structurally similar compounds. Here, we move beyond generic advice to offer a causal understanding of experimental choices, ensuring robust and reproducible purification outcomes.
I. Frequently Asked Questions (FAQs): The Basics of Triazolopyrazine Isomer Separation
Q1: Why is the HPLC purification of triazolopyrazine isomers so challenging?
A1: The difficulty in separating triazolopyrazine isomers—be they positional, structural, or chiral—stems from their inherent physicochemical similarities. These molecules often share identical mass-to-charge ratios and similar polarities and pKa values, leading to nearly identical interactions with both the stationary and mobile phases in traditional reversed-phase HPLC.[1] This results in co-elution or poor resolution, making it difficult to isolate the desired isomer with high purity. The fused heterocyclic nature of the triazolopyrazine core presents a unique combination of aromaticity and potential for multiple interaction sites, further complicating separations.
Q2: What are the fundamental chromatographic principles I need to manipulate to achieve separation?
A2: Successful separation hinges on optimizing the three key parameters of the resolution equation:
-
Efficiency (N): This relates to the sharpness of the peaks. Higher efficiency, achieved with smaller particle size columns or longer columns, leads to narrower peaks that are easier to resolve.
-
Selectivity (α): This is the most critical factor for isomer separation and represents the ability of the chromatographic system to differentiate between the isomers. Selectivity is primarily influenced by the choice of stationary phase and mobile phase composition (organic modifier, pH, and additives).
-
Retention Factor (k'): This is a measure of how long an analyte is retained on the column. Optimal retention (typically k' between 2 and 10) allows sufficient time for the isomers to interact differently with the stationary phase, improving the chances of separation.
Manipulating these three pillars forms the basis of all troubleshooting and method development strategies discussed in this guide.
II. Troubleshooting Guide: From Tailing Peaks to Complete Co-elution
This section is structured to address specific problems you may encounter during your purification process.
Problem 1: Poor Peak Shape (Tailing or Fronting)
Q3: My triazolopyrazine isomer peaks are tailing significantly. What are the likely causes and how can I fix it?
A3: Peak tailing for nitrogen-containing heterocyclic compounds like triazolopyrazines is a common issue, often pointing to secondary interactions with the stationary phase or other method-related problems.
Causality and Solutions:
-
Secondary Silanol Interactions: This is a primary cause, especially for basic compounds.[] Free, acidic silanol groups on the surface of silica-based C18 columns can interact strongly with the basic nitrogen atoms in the triazolopyrazine ring system, leading to tailing.
-
Solution 1: Mobile Phase pH Adjustment: The pKa values for a series of triazolo[5,1-c][3][4]triazines have been determined to be in the range of 2–8.[5][6] To minimize silanol interactions, operate at a low pH (e.g., pH 2-4) to protonate the silanols and ensure your basic triazolopyrazine isomers are in a consistent, protonated state.[3][7][8] Using a buffered mobile phase is crucial for reproducibility.[3]
-
Solution 2: Use of Mobile Phase Additives: A small amount of an amine modifier, like triethylamine (TEA), can be added to the mobile phase to compete with the basic analytes for active silanol sites. However, be aware that TEA can suppress ionization in mass spectrometry detection.
-
Solution 3: High-Purity, End-Capped Columns: Modern, high-purity silica columns that are thoroughly end-capped have a much lower concentration of free silanols, significantly reducing the potential for peak tailing.
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion.
-
Solution: Reduce the sample concentration or injection volume. If you need to load a large amount for preparative purification, consider using a larger diameter column.
-
-
Presence of Rotamers: For some triazolopyrazine derivatives, slow interconversion between rotational isomers (rotamers) at room temperature can cause peak broadening or even splitting.
-
Solution: A study on a triazolopyrazine derivative found that increasing the column temperature successfully resolved a bad peak shape caused by the presence of rotamers.[9] Experiment with temperatures between 30-60°C to see if peak shape improves.
-
Q4: My peaks are fronting (shark-fin shape). What does this indicate?
A4: Peak fronting is less common than tailing but usually points to a few specific issues:
-
Sample Overload (Concentration): The sample is too concentrated in a solvent that is stronger than the mobile phase. This causes the leading edge of the peak to travel faster than the rest of the band.
-
Solution: Dilute the sample in the mobile phase or a weaker solvent whenever possible.[4]
-
-
Column Collapse: This is a more severe issue where the packed bed of the column has collapsed, creating a void. This is more likely with older columns or if the column has been subjected to extreme pressure shocks or pH conditions.
-
Solution: This is irreversible. The column will need to be replaced.
-
Problem 2: Poor or No Resolution of Isomers
Q5: My triazolopyrazine isomers are co-eluting or have very poor resolution on a standard C18 column. What is the first thing I should try?
A5: The first and often most impactful parameter to adjust is the mobile phase composition , as this directly influences selectivity (α).
-
Change the Organic Modifier: If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and can alter the interactions between your isomers and the stationary phase, potentially improving separation. Methanol can sometimes improve the peak shape of basic compounds by better masking residual silanols.[10]
-
Optimize the Mobile Phase pH: As triazolopyrazines are basic, their retention is highly sensitive to pH. A systematic pH scouting study is highly recommended. Small changes in pH can lead to significant changes in selectivity, especially if the isomers have slightly different pKa values. It is advisable to work at a pH that is at least one unit away from the pKa of your compounds for better reproducibility.[11]
-
Adjust Solvent Strength (Isocratic vs. Gradient): If your peaks are eluting too quickly (k' < 2), decrease the percentage of the organic solvent in your mobile phase to increase retention and allow more time for separation to occur. If the peaks are very broad and elute late, a gradient elution might be necessary to sharpen the peaks and improve resolution.
Q6: I've tried optimizing the mobile phase with my C18 column and still have no separation. What's the next logical step?
A6: If mobile phase optimization fails, the next step is to change the stationary phase to introduce different separation mechanisms.
-
Switch to a Phenyl Column: For positional isomers of aromatic compounds like triazolopyrazines, a phenyl-based stationary phase is an excellent choice.[12][13] These columns provide π-π interactions between the phenyl rings of the stationary phase and the aromatic triazolopyrazine core, offering a different selectivity compared to the hydrophobic interactions of a C18 column.[3][7][8] This can be highly effective for separating ortho, meta, and para isomers.
-
Consider a Polar-Embedded Phase: Columns with polar-embedded groups (e.g., amide or carbamate) can also offer alternative selectivity for heterocyclic compounds and may improve peak shape for basic analytes.
Q7: I am dealing with highly polar triazolopyrazine isomers that are not retained on reversed-phase columns. What are my options?
A7: For very polar compounds, you need to switch to a different chromatographic mode.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention and separation of polar compounds.[14][15] It uses a polar stationary phase (like bare silica, amide, or zwitterionic phases) with a mobile phase high in organic solvent (typically acetonitrile) and a small amount of water.[14][15] This technique can provide excellent separation for isomers that are too polar for reversed-phase chromatography.[16][17]
Problem 3: Separating Chiral Triazolopyrazine Isomers
Q8: I need to separate enantiomers of a chiral triazolopyrazine. What is the best approach?
A8: The separation of enantiomers requires a chiral environment. This can be achieved through several techniques, with direct methods being the most common.[18][19]
-
Chiral HPLC: This is the most widely used method and involves a chiral stationary phase (CSP) .[18][19]
-
Recommended CSPs: Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are highly effective for a broad range of chiral compounds, including heterocyclic structures.[20][21]
-
Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will depend on the specific CSP and your isomers. Normal-phase (e.g., hexane/ethanol) and polar organic modes are often very successful with polysaccharide CSPs.[20]
-
-
Supercritical Fluid Chromatography (SFC): SFC is a powerful alternative to HPLC for chiral separations and is often considered a "greener" technique.[][11][22]
-
Advantages: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity, leading to faster separations and higher efficiency.[22][23] It is particularly well-suited for preparative scale purification due to the ease of solvent removal.[][11]
-
Methodology: The same polysaccharide-based CSPs used in HPLC are typically used in SFC, often with an alcohol (e.g., methanol or ethanol) as a co-solvent.
-
III. Experimental Protocols and Data
Protocol 1: Systematic Approach to Method Development for Positional Isomers
This protocol outlines a structured workflow for developing a separation method for triazolopyrazine positional isomers.
Objective: To achieve baseline separation (Resolution > 1.5) of triazolopyrazine positional isomers.
Step-by-Step Methodology:
-
Initial Column and Mobile Phase Screening:
-
Column 1 (Standard): C18, 4.6 x 150 mm, 3.5 µm.
-
Column 2 (Alternative Selectivity): Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5-95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Rationale: This initial screen quickly evaluates two very different selectivities (hydrophobic vs. π-π interactions) to determine the most promising direction for further optimization.
-
-
Mobile Phase pH and Organic Modifier Optimization (Based on best column from Step 1):
-
If the Phenyl column shows better initial separation, proceed with it.
-
Organic Modifier Evaluation: Repeat the gradient run from Step 1, but replace Acetonitrile with Methanol as Mobile Phase B.
-
pH Scouting: Prepare mobile phases with different additives to cover a range of pH values (e.g., 0.1% TFA (pH ~2), 10 mM Ammonium Acetate (pH ~6.8), 10 mM Ammonium Bicarbonate (pH ~7.8)). Run the gradient with the best organic modifier.
-
Rationale: Systematically evaluating the effect of the organic modifier and pH is the most effective way to fine-tune selectivity.
-
-
Isocratic Hold Optimization:
-
Based on the best gradient run from Step 2, determine the approximate percentage of organic solvent where the isomers elute.
-
Run an isocratic method at that percentage.
-
Fine-tune the isocratic percentage to achieve a retention factor (k') between 2 and 10 for the first eluting isomer.
-
Rationale: An optimized isocratic method is often more robust and easier to transfer for preparative scale-up.
-
Data Presentation: Starting Conditions for Triazolopyrazine Isomer Separation
| Isomer Type | Recommended First-Choice Column | Typical Mobile Phase | Key Considerations |
| Positional Isomers | Phenyl (e.g., Phenyl-Hexyl) | Acetonitrile/Water or Methanol/Water with 0.1% Formic Acid or Acetic Acid | Exploit π-π interactions for selectivity. |
| Polar Isomers | HILIC (e.g., Amide, Zwitterionic) | High % Acetonitrile with a small amount of aqueous buffer (e.g., Ammonium Formate) | Necessary when retention on RP columns is insufficient. |
| Chiral Isomers (Enantiomers) | Chiral (e.g., Amylose or Cellulose-based CSP) | Normal Phase: Hexane/EthanolSFC: CO2/Methanol | Requires a chiral selector for differentiation. SFC is often faster. |
Visualization: Troubleshooting Logic Flow
The following diagram illustrates a logical workflow for troubleshooting poor resolution of triazolopyrazine isomers.
Caption: A step-by-step decision tree for troubleshooting poor HPLC resolution.
IV. Final Recommendations from the Field
-
Embrace Orthogonal Selectivity: Do not hesitate to move away from the standard C18 column. For aromatic heterocyclic isomers, phenyl and polar-embedded phases are powerful tools in your arsenal.
-
pH is Your Most Powerful Tool: For ionizable compounds like triazolopyrazines, pH is often the key to unlocking selectivity. Perform a systematic pH scouting study as part of your method development.
-
Consider Alternative Technologies: For particularly challenging separations, especially chiral ones, Supercritical Fluid Chromatography (SFC) can offer significant advantages in speed, efficiency, and environmental impact. For highly polar isomers, HILIC is the go-to technique.
-
Temperature Matters: Don't overlook the impact of column temperature. It can improve peak shape, especially in cases of on-column isomer interconversion, and also fine-tune selectivity.
By systematically applying these principles and troubleshooting strategies, you can overcome the challenges of triazolopyrazine isomer purification and develop robust, reliable methods for your research and development needs.
V. References
-
Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from Element Lab Solutions website.
-
Fisher Scientific. (n.d.). A New Phenyl-Type Stationary Phase and Its Uses. Retrieved from Fisher Scientific website.
-
MicroSolv Technology Corporation. (2024, June 19). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from MicroSolv Technology Corporation website.
-
Goundry, W., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
-
Imtakt USA. (2013). Unison UK-Phenyl Excels in Isomer Separation and Exhibits Excellent Selectivity. LCGC North America, 31(6).
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Retrieved from Shimadzu website.
-
Makarov, V. G., et al. (2024). Determination of pKa of Triazolo[5,1-c][3][4]triazines in Non-Aqueous Media by Potentiometric Titration. Chemical Methodolgy, 8(3), 198-208. [Link]
-
Al-Tannak, N. F., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7851.
-
Agilent Technologies. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from Agilent Technologies website.
-
Douša, M., et al. (2024). Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. Journal of Pharmaceutical and Biomedical Analysis, 238, 115861. [Link]
-
Merck Millipore. (n.d.). Using a Zwitterionic Stationary Phase in Hydrophilic Interaction Liquid Chromatography. Retrieved from Merck Millipore website.
-
PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from PubChem website.
-
Yu, L., Wang, S., & Zeng, S. (2019). Chiral Drug Separation. In Encyclopedia of Analytical Science (Third Edition).
-
NETPHARM. (n.d.). Application of Hydrophilic Interaction Chromatography (HILIC) in pharmaceutical analysis. Retrieved from NETPHARM website.
-
Thermo Fisher Scientific. (n.d.). HILIC separations. Retrieved from Thermo Fisher Scientific website.
-
Chamkasem, N. (2014, November 11). How can different mobile phases effect on peak shapes in LC-MS analysis?. ResearchGate.
-
Roemling, R., et al. (n.d.). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. LCGC International.
-
Al-Majdhoub, M. M., et al. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(45), 30537-30547.
-
BenchChem. (2025). Technical Support Center: Refining Purification Methods for Triazepinone Isomers. Retrieved from BenchChem website.
-
Asati, V., et al. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Separations, 10(8), 453.
-
West, C., & Lemasson, E. (2021). Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. Journal of Chromatography A, 1655, 462502.
-
BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC). Retrieved from BOC Sciences website.
-
TMP Universal. (2025). Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe. TMP UNIVERSAL JOURNAL OF ADVANCES IN PHARMACEUTICAL SCIENCES, 1(1).
-
Royal Society of Chemistry. (n.d.). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. Retrieved from Royal Society of Chemistry website.
-
ResearchGate. (2021, January 20). Why the addition of additives in the mobile phase is recommended in HPLC-analysis? Retrieved from ResearchGate website.
-
Waters. (n.d.). Chiral Purification of Volatile Flavors and Fragrances by SFC. Retrieved from Waters Corporation website.
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from Chromatography Forum website.
-
Yu, L., Wang, S., & Zeng, S. (2019). Chiral Mobile-Phase Additives in HPLC Enantioseparations. In Chiral Separations: Methods and Protocols.
-
Semantic Scholar. (n.d.). Chiral Separation for Enantiomeric Determination in the Pharmaceutical Industry. Retrieved from Semantic Scholar website.
-
ResearchGate. (n.d.). Biological data for triazolopyrazines 1-18. Retrieved from ResearchGate website.
-
PubChem. (n.d.). 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[3][4]triazolo[4,3-a]pyrazine hydrochloride. Retrieved from PubChem website.
-
Chromatography Forum. (2017, December 14). separation of positional isomers. Retrieved from Chromatography Forum website.
-
Semantic Scholar. (2021, April 21). Synthesis of New Triazolopyrazine Antimalarial Compounds. Retrieved from Semantic Scholar website.
-
Kruger, T., et al. (2020). The development of a sub/supercritical fluid chromatography based purification method for peptides. Journal of Pharmaceutical and Biomedical Analysis, 190, 113539. [Link]
-
Schürenkamp, J., et al. (2011). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets. International Journal of Legal Medicine, 125(1), 95-99. [Link]
-
ResearchGate. (n.d.). HPLC Separation of Positional Isomers of Trifluorophenylacetic Acid and its Starting Material. Retrieved from ResearchGate website.
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- 23. The development of a sub/supercritical fluid chromatography based purification method for peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Complex NMR Spectra of Triazolo[4,3-a]pyrazin-3-amine
Introduction
Welcome to the Technical Support Center for the NMR analysis of Triazolo[4,3-a]pyrazin-3-amine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and structurally related N-heterocyclic scaffolds. The fused triazolopyrazine core presents unique challenges in spectral interpretation, including signal overlap, tautomerism, and the influence of the amine substituent.
This document provides in-depth troubleshooting guides in a question-and-answer format to address specific issues you may encounter during your experiments. It also includes detailed protocols and visual aids to empower you to confidently elucidate the structure of your compounds.
Troubleshooting & Frequently Asked Questions (FAQs)
Q1: The proton signal for my amine (-NH₂) group is very broad, or I can't see it at all. Is my compound degrading?
A1: This is a very common and expected observation for primary and secondary amines in proton NMR (¹H NMR) and is rarely an indication of sample degradation.[1][2][3]
Causality and Explanation: The protons on a nitrogen atom (N-H protons) are "labile," meaning they can be rapidly exchanged with other labile protons in the solution, such as trace amounts of water in the NMR solvent or other amine molecules.[1][4] This chemical exchange process often occurs on a timescale that is fast compared to the NMR experiment itself.
-
Broadening: When the rate of exchange is intermediate, the signal broadens significantly, sometimes to the point of being indistinguishable from the baseline noise.[1][3]
-
No Coupling: Due to this rapid exchange, N-H protons typically do not show scalar (J) coupling to adjacent C-H protons. You will observe them as a broad singlet, not a multiplet.[1][2]
-
Solvent Dependence: The chemical shift and appearance of the -NH₂ signal are highly dependent on the solvent, concentration, and temperature due to variations in hydrogen bonding.[1] In aprotic solvents like CDCl₃, the signal might be sharper and further upfield, while in hydrogen-bond accepting solvents like DMSO-d₆, it will be broader and shifted downfield.
Troubleshooting Protocol: The D₂O Shake To definitively confirm the presence of the -NH₂ protons, a "D₂O shake" experiment is the standard procedure.[1]
-
Acquire a standard ¹H NMR spectrum of your sample in a solvent like DMSO-d₆ or CDCl₃.
-
Remove the NMR tube and add one to two drops of deuterium oxide (D₂O).
-
Cap the tube, shake it vigorously for about 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
Expected Result: The labile -NH₂ protons will exchange with the deuterium from the D₂O. Since deuterium (²H) is not observed in a standard ¹H NMR experiment, the -NH₂ signal will disappear from the spectrum.[1] This confirms its identity.
Q2: The aromatic protons on the pyrazine ring are overlapping and difficult to assign. How can I resolve them?
A2: The protons on the pyrazine moiety of the Triazolo[4,3-a]pyrazin-3-amine core are part of a coupled spin system and often have very similar chemical environments, leading to signal overlap in the 1D ¹H NMR spectrum. A systematic approach using 2D NMR is the most reliable way to achieve unambiguous assignment.
Workflow for Resolving Overlapping Signals:
-
COSY (Correlation Spectroscopy): This is the first step. A COSY experiment identifies protons that are coupled to each other, typically through 2-3 bonds.[5] You will see cross-peaks connecting the signals of adjacent protons. For the pyrazine ring, you should observe a correlation between H-5 and H-6, and between H-7 and H-8 (if not substituted), confirming their connectivity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbon atom they are attached to (¹J-coupling).[5][6] Each proton signal will show a cross-peak to its corresponding carbon signal on the ¹³C axis. This allows you to definitively link each proton to its carbon partner.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is often the most critical experiment for complex heterocycles. It shows correlations between protons and carbons over longer ranges (typically 2-3 bonds, ²J and ³J).[7][8][9] This is invaluable for mapping the entire molecular framework, especially for identifying quaternary (non-protonated) carbons. For example, the proton at H-5 should show an HMBC correlation to the bridgehead carbon C-8a.
The logical workflow for spectral assignment is visualized in the diagram below.
Caption: Systematic workflow for NMR-based structure elucidation.
Q3: My compound is soluble in both DMSO-d₆ and CDCl₃. Which solvent is better for NMR analysis and why?
A3: The choice of solvent can significantly impact the quality and information content of your NMR spectrum. For Triazolo[4,3-a]pyrazin-3-amine, DMSO-d₆ is generally the superior choice , although running a spectrum in CDCl₃ can also provide complementary information.
Causality and Explanation:
| Feature | DMSO-d₆ (Dimethyl sulfoxide-d₆) | CDCl₃ (Chloroform-d) |
| -NH₂ Signal | Usually observed as a broad peak, shifted downfield (>6.0 ppm) due to strong hydrogen bonding with the sulfoxide oxygen. Its presence is more reliable. | May be sharper but can exchange with trace acid impurities, potentially leading to disappearance. Often found further upfield (2-5 ppm). |
| Aromatic Protons | Generally provides better signal dispersion (separation) for aromatic and heterocyclic protons. | Signals may be more compressed, increasing the likelihood of overlap. |
| Solubility | Excellent solvent for many polar N-heterocyles. | Solubility may be lower, requiring higher concentrations which can lead to peak broadening. |
| Water Impurity | The residual water peak is around 3.33 ppm and is typically a broad singlet. | The residual water peak appears around 1.56 ppm. |
Expert Recommendation: Start with DMSO-d₆ for initial characterization. The hydrogen bonding interactions in DMSO-d₆ tend to "lock" the molecule into a more consistent conformation and slow down certain exchange processes, leading to a more informative spectrum.[10] If signal overlap remains an issue, acquiring a second spectrum in CDCl₃ or another solvent can alter the chemical shifts and may resolve the overlapping regions.[10][11]
Q4: How can I be sure of the assignments for the quaternary carbons (C-3, C-8a)? 1D ¹³C NMR isn't enough.
A4: You are correct; a standard ¹³C NMR spectrum only tells you the chemical shifts of the carbons, not their specific location in the molecule. The HMBC experiment is the definitive tool for assigning quaternary carbons.[7][8]
The Logic of HMBC-Based Assignment: By observing long-range correlations from known protons to an unknown quaternary carbon, you can piece together the molecular puzzle.
-
Assigning C-3: The protons on the pyrazine ring, specifically H-5, are four bonds away and are unlikely to show a strong correlation. However, if there were a substituent at the C-3 position with protons, those would be key. For the parent amine, the most definitive correlation is often from the -NH₂ protons. If the exchange rate is slow enough (e.g., at low temperature), you may observe a weak correlation from the -NH₂ protons to C-3 (a ²J coupling).
-
Assigning C-8a: This bridgehead carbon is easier to assign. You should expect to see HMBC cross-peaks from multiple protons:
-
H-5 (³J coupling)
-
H-7 (²J coupling)
-
H-8 (³J coupling) The convergence of these correlations on a single quaternary carbon signal provides an unambiguous assignment for C-8a.
-
The diagram below illustrates the key expected HMBC correlations for this scaffold.
Caption: Key 2- and 3-bond HMBC correlations for assigning quaternary carbons.
Experimental Protocol: HMBC for Structural Confirmation
This protocol outlines the steps for acquiring and interpreting a Heteronuclear Multiple Bond Correlation (HMBC) spectrum, a crucial experiment for this class of compounds.[9]
Objective: To establish long-range (2- and 3-bond) connectivity between protons and carbons for the unambiguous assignment of the molecular skeleton, particularly quaternary carbons.
Methodology:
-
Sample Preparation:
-
Dissolve 5-15 mg of Triazolo[4,3-a]pyrazin-3-amine in ~0.6 mL of high-purity DMSO-d₆.
-
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
-
Spectrometer Setup & 1D Spectra:
-
Lock and shim the spectrometer on your sample.
-
Acquire a high-quality ¹H NMR spectrum. Note the chemical shift range containing all your proton signals (e.g., δ 6.0 to 9.0 ppm).
-
Acquire a high-quality ¹³C NMR spectrum. Note the full chemical shift range of your carbon signals (e.g., δ 110 to 160 ppm).
-
-
HMBC Experiment Acquisition:
-
Load a standard HMBC pulse sequence (e.g., hmbcgpndqf on Bruker systems).
-
Set Spectral Widths:
-
F2 (¹H dimension): Center the spectrum on your aromatic signals and set the width to cover all protons of interest.
-
F1 (¹³C dimension): Set the width to cover all expected carbon signals.
-
-
Set Key Parameters:
-
Long-Range Coupling Constant (J-HMBC): The experiment is optimized to detect correlations for a specific coupling constant. A value of 8 Hz is a robust starting point for detecting both ²J and ³J correlations in aromatic systems.
-
-
Acquisition: The experiment time can range from 30 minutes to several hours, depending on the sample concentration.
-
-
Data Processing and Interpretation:
-
Process the 2D data using appropriate window functions (e.g., sine-bell) and perform a Fourier transform in both dimensions.
-
Phase and reference the spectrum carefully.
-
Analysis:
-
Identify the signals of your assigned protons (from the 1D ¹H NMR) along the F2 (horizontal) axis.
-
Trace vertically from each proton signal to identify cross-peaks.
-
The position of each cross-peak along the F1 (vertical) axis indicates the chemical shift of a carbon that is 2 or 3 bonds away from that proton.
-
Systematically build a table of these correlations to piece together the molecular fragments. For example, a cross-peak between the signal at δ 8.5 ppm (H-5) and δ 145.0 ppm (a quaternary carbon) establishes a 2- or 3-bond proximity, helping to identify that carbon as C-7 or C-8a.
-
-
Summary of Typical NMR Data
The following table summarizes expected chemical shift ranges for the parent Triazolo[4,3-a]pyrazin-3-amine scaffold in DMSO-d₆. Note that actual values will vary with substitution.
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
| -NH₂ | 6.5 - 7.5 | N/A | Broad singlet, exchangeable with D₂O.[1] |
| C-3 | N/A | 150 - 158 | Quaternary carbon attached to the amine group. |
| C-5 | 8.4 - 8.8 | 135 - 140 | Proton is part of the pyrazine ring. |
| C-6 | 7.8 - 8.2 | 125 - 130 | Proton is part of the pyrazine ring. |
| C-7 | 7.6 - 8.0 | 115 - 120 | Proton is part of the pyrazine ring. |
| C-8 | 8.8 - 9.2 | 130 - 135 | Proton is part of the pyrazine ring. |
| C-8a | N/A | 142 - 148 | Bridgehead quaternary carbon. |
References
-
Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. Retrieved from [Link]
-
NMR Spectroscopy Of Amines. (2025). JoVE. Retrieved from [Link]
-
Proton magnetic resonance spectra of some aromatic amines and derived amides. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
NMR Spectroscopy. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
-
Spectroscopic Properties of Amines. (2021). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Amines. (n.d.). Oregon State University. Retrieved from [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Solvent Effects on Nitrogen NMR Shieldings of 1,2,4-Triazine [II]. (n.d.). ScienceDirect. Retrieved from [Link]
-
Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (n.d.). MDPI. Retrieved from [Link]
-
2D NMR spectroscopy for structural elucidation of complex small molecules. (2020). YouTube. Retrieved from [Link]
-
2D NMR Introduction. (2025). Chemistry LibreTexts. Retrieved from [Link]
-
Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. (n.d.). PubMed. Retrieved from [Link]
-
The magnetic susceptibility of NMR solvents and their chemical shifts. (2021). PubMed. Retrieved from [Link]
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- 11. Magnetic susceptibility measurement by NMR: 2. The magnetic susceptibility of NMR solvents and their chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]
Triazolo[4,3-a]pyrazin-3-amine stability and storage conditions
Welcome to the technical support guide for Triazolo[4,3-a]pyrazin-3-amine and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth information on the stability and proper storage of this compound class, ensuring the integrity and reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid Triazolo[4,3-a]pyrazin-3-amine?
A1: For long-term stability, solid Triazolo[4,3-a]pyrazin-3-amine and its derivatives should be stored in a cool, dry, and well-ventilated place.[1][2] Many suppliers recommend refrigeration.[3] It is crucial to keep the container tightly sealed to protect the compound from moisture, as some derivatives are known to be hygroscopic.[2] Storing under an inert gas like argon or nitrogen is also a recommended practice to prevent degradation from atmospheric components.[2]
Q2: How stable is Triazolo[4,3-a]pyrazin-3-amine in solution?
A2: The stability of Triazolo[4,3-a]pyrazin-3-amine in solution is highly dependent on the solvent, pH, and storage temperature. While specific data for the parent compound is limited, studies on related triazolopyrazine and triazine derivatives show that they can be susceptible to hydrolysis, particularly in acidic or alkaline conditions.[4][5] It is generally advisable to prepare solutions fresh for each experiment. If short-term storage is necessary, it is best to store aliquots at -20°C or -80°C to minimize degradation. Avoid repeated freeze-thaw cycles.
Q3: What are the signs of degradation of Triazolo[4,3-a]pyrazin-3-amine?
A3: Visual signs of degradation in the solid compound can include a change in color or the formation of clumps, which may indicate moisture absorption. In solution, degradation can be indicated by a change in color or the appearance of precipitate. For a more definitive assessment, analytical techniques such as HPLC can be used to check for the appearance of new peaks, or NMR spectroscopy can be used to detect structural changes.
Q4: Is Triazolo[4,3-a]pyrazin-3-amine sensitive to light?
Troubleshooting Guide
This section addresses common issues encountered during the handling and use of Triazolo[4,3-a]pyrazin-3-amine in experimental settings.
Issue 1: Poor Solubility or Precipitation in Solution
-
Potential Cause: The compound may have limited solubility in the chosen solvent. The solubility of triazolopyrazine derivatives can vary significantly based on their specific substitutions.
-
Troubleshooting Steps:
-
Verify Solvent Choice: Consult literature or supplier information for recommended solvents. For many organic compounds, DMSO, DMF, or ethanol are common choices for initial stock solutions.
-
Gentle Warming: Gently warming the solution may aid in dissolution. However, be cautious as excessive heat can accelerate degradation.
-
Sonication: Using an ultrasonic bath can help to break up solid particles and improve dissolution.
-
pH Adjustment: The solubility of compounds with amine groups can be pH-dependent. Adjusting the pH of aqueous solutions may improve solubility, but be mindful that this can also affect stability.[5][6]
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Potential Cause: This can often be traced back to the degradation of the compound due to improper storage or handling.
-
Troubleshooting Workflow:
Caption: Workflow for preparing a stock solution.
References
-
Apollo Scientific. 5,6,7,8-Tetrahydro-3-(trifluoromethyl)\t[1][2][7]riazolo[4,3-a]pyrazine hydrochloride Safety Data Sheet.
-
Capot Chemical Co., Ltd. 5H,6H,7H,8H-\t[1][2][7]riazolo[4,3-a]pyrazine dihydrochloride Safety Data Sheet.
-
Kowalska, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(15), 4935. [Link]
-
CymitQuimica. 5-Methyl-3-(trifluoromethyl)-\t[1][2][7]riazolo[4,3-a]pyrazine Safety Data Sheet.
- Fisher Scientific. 3-(Trifluoromethyl)
- TCI AMERICA.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 249778, (1,2,4)Triazolo(4,3-a)pyrazine. [Link]
-
XiXisys. 3-(trifluoromethyl)-5,6,7,8-tetrahydro\t[1][2][7]riazolo[4,3-a]pyrazine hydrochloride (1:1) Safety Data Sheet.
-
Badawy, S. I. F., et al. (2009). Degradation pathways of a corticotropin-releasing factor antagonist in solution and solid states. Journal of Pharmaceutical Sciences, 98(3), 937-949. [Link]
-
LabSolu. 7-Methyl\t[1][2][7]riazolo[4,3-a]pyrimidin-3-amine.
-
Wang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6296. [Link]
-
de Kock, C., et al. (2024). Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry, 20, 749-758. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 55264503, (1,2,4)Triazolo(4,3-a)pyrazin-3-amine. [Link]
-
Kelley, J. L., et al. (1995). 8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry, 38(18), 3676-3679. [Link]
-
Kowalska, M., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(15), 4935. [Link]
-
Tse, E., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(4), 834. [Link]
-
Wang, Y., et al. (2022). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 27(19), 6296. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 135566311, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-\t[1][2][7]riazolo[4,3-a]pyrazine hydrochloride. [Link]
-
Apollo Scientific. \t[1][2][7]riazolo[1,5-a]pyrazin-2-amine.
- Fisher Scientific. Triazolopyrazines.
-
Tse, E., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(4), 834. [Link]
-
Galić, N., et al. (2018). The influence of pH on the stability of antazoline: kinetic analysis. RSC Advances, 8(52), 29699-29707. [Link]
-
Pfohl-Leszkowicz, A., et al. (2015). Impact of pH on the Stability and the Cross-Reactivity of Ochratoxin A and Citrinin. Toxins, 7(8), 3074-3093. [Link]
- Google Patents. (2017).
- Kumar, R., et al. (2025). Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. Future Medicinal Chemistry.
-
de Oliveira, C. S., et al. (2021). Synthesis, molecular docking studies, and in vitro antimicrobial evaluation of piperazine and triazolo-pyrazine derivatives. Journal of Molecular Structure, 1225, 129202. [Link]
-
Smolecule. 7-Chloro\t[1][2][7]riazolo[4,3-c]pyrimidin-5-amine.
-
Wang, L., et al. (2021). Identification of \T[1][2][7]riazolo[4,3-a]pyrazine PARP1 inhibitors with overcome acquired resistance activities. European Journal of Medicinal Chemistry, 213, 113175.
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Technical Support Center: Regioselectivity in Triazolopyrazine Synthesis
Welcome to the technical support center for navigating the complexities of triazolopyrazine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. The triazolopyrazine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1] However, its synthesis is often plagued by the formation of regioisomers, which can complicate purification, reduce yields, and impact the biological activity of the final compounds.
This document provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to help you gain control over the regiochemistry of your reactions.
The Challenge: Understanding Regioselectivity in Triazolopyrazine Formation
The core issue in the synthesis of many triazolopyrazine derivatives is the reaction of an unsymmetrical aminopyrazine with a reagent that can lead to the formation of two or more regioisomers. This typically occurs during the annulation of the triazole ring onto the pyrazine core. The attacking nitrogen atom on the pyrazine ring dictates the final substitution pattern of the resulting triazolopyrazine.
The formation of these isomers is governed by a delicate interplay of electronic and steric factors, as well as reaction conditions such as solvent, temperature, and the nature of the catalyst or reagents employed.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence regioselectivity in triazolopyrazine synthesis?
A1: The regiochemical outcome of triazolopyrazine synthesis is primarily dictated by:
-
Electronic Effects: The electron density on the nitrogen atoms of the aminopyrazine precursor is a critical factor. Electron-donating groups on the pyrazine ring can enhance the nucleophilicity of a specific nitrogen atom, directing the reaction towards the formation of one regioisomer. Conversely, electron-withdrawing groups can deactivate certain positions.
-
Steric Hindrance: Bulky substituents on the aminopyrazine or the reacting partner can sterically hinder the approach to one of the nitrogen atoms, favoring the formation of the less sterically encumbered regioisomer.
-
Reaction Conditions:
-
Solvent Polarity: The polarity of the solvent can influence the stability of charged intermediates or transition states, thereby affecting the reaction pathway and the resulting regioselectivity.
-
Temperature: In some cases, the reaction may be under kinetic or thermodynamic control. Lower temperatures often favor the kinetically controlled product, while higher temperatures can allow for equilibration to the more thermodynamically stable isomer.
-
Catalysts and Reagents: The choice of acid or base catalyst, as well as the specific cyclizing agent, can significantly impact the regiochemical outcome.
-
Q2: How can I reliably differentiate between the N1 and N2 regioisomers of my triazolopyrazine product?
A2: Differentiating between regioisomers is crucial for confirming the success of a regioselective synthesis. A combination of spectroscopic techniques is typically employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the protons on the pyrazine ring can be indicative of the substitution pattern.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazine and triazole rings are sensitive to the position of substitution.
-
2D NMR (COSY, HSQC, HMBC): These techniques are invaluable for unambiguously assigning the structure. For instance, Heteronuclear Multiple Bond Correlation (HMBC) experiments can reveal long-range couplings between protons and carbons, helping to establish connectivity and confirm the substitution pattern.[2][3] Key HMBC correlations from protons on the pyrazine ring to carbons in the triazole ring are often diagnostic.[3]
-
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural proof of the regioisomer.[3][4]
-
Mass Spectrometry (MS): While MS can confirm the molecular weight of the product, it generally cannot differentiate between regioisomers unless fragmentation patterns are distinct and well-characterized.
Q3: Are there any computational methods to predict the regioselectivity before running the experiment?
A3: Yes, computational chemistry can be a powerful predictive tool. Density Functional Theory (DFT) calculations can be used to:
-
Model Reaction Intermediates and Transition States: By calculating the energies of the different possible reaction pathways, one can predict which regioisomer is more likely to form.
-
Analyze Molecular Orbitals and Charge Distribution: Calculating parameters like local nucleophilicity can provide insights into which nitrogen atom is more reactive.[5]
-
Determine Thermodynamic Stability: The relative Gibbs free energies of the final regioisomers can be calculated to predict the thermodynamically favored product.[5][6]
These computational studies can save significant experimental time and resources by guiding the choice of starting materials and reaction conditions.[5]
Troubleshooting Guide: Common Regioselectivity Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Formation of a nearly 1:1 mixture of regioisomers | - Similar electronic and steric environments of the reacting nitrogen atoms.- Reaction conditions that do not favor one pathway over the other. | - Modify the Substrate: Introduce a sterically bulky protecting group or a strongly electron-donating/withdrawing group to differentiate the two nitrogen atoms.- Optimize Reaction Conditions: Screen different solvents of varying polarity. Vary the reaction temperature to determine if the reaction is under kinetic or thermodynamic control. Experiment with different catalysts (e.g., Lewis acids, Brønsted acids) or bases. |
| Inconsistent regioselectivity between batches | - Minor variations in reaction conditions (e.g., temperature, moisture content, reagent purity).- Impurities in starting materials. | - Standardize the Protocol: Carefully control all reaction parameters. Use freshly distilled solvents and high-purity reagents.- Purify Starting Materials: Ensure the purity of the aminopyrazine precursor before use. |
| Desired regioisomer is the minor product | - The desired product is kinetically disfavored, and the reaction is run at a low temperature.- The desired product is thermodynamically less stable, and the reaction is run at a high temperature for an extended period. | - Kinetic Control: If the desired product is the kinetic one, run the reaction at a lower temperature for a shorter duration.- Thermodynamic Control: If the desired product is the thermodynamic one, run the reaction at a higher temperature to allow for equilibration. Consider if a Dimroth rearrangement is possible under certain conditions to interconvert the isomers.[7] |
| Difficulty in separating the regioisomers | - Similar polarity and physical properties of the isomers. | - Optimize Chromatography: Screen different solvent systems for flash column chromatography. Consider using reversed-phase HPLC for more challenging separations.[2][3]- Derivatization: If separation is extremely difficult, consider derivatizing the mixture to alter the physical properties of one isomer, facilitating separation. The protecting group can then be removed. |
Experimental Protocol: Regioselective Synthesis via a Protected Intermediate
This protocol describes a general strategy to achieve regioselectivity by employing a protecting group to block one of the reactive nitrogen atoms, thereby directing the cyclization to the desired position. A similar approach has been successfully used in the synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives.[8]
Workflow for Regioselective Synthesis
Caption: Workflow for achieving regioselectivity using a protecting group strategy.
Step-by-Step Methodology
-
Protection of the Aminopyrazine:
-
Dissolve the unsymmetrical aminopyrazine starting material in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Add a protecting group reagent that will selectively react with one of the amino or ring nitrogen atoms. The choice of protecting group is critical and will depend on the specific substrate. For example, a tetrahydropyranyl (THP) group can be introduced under acidic catalysis.[8]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Purify the protected intermediate by flash column chromatography.
-
-
Triazole Ring Annulation:
-
Subject the purified, protected aminopyrazine to the desired cyclization conditions. This may involve reaction with a reagent such as an orthoformate in the presence of an acid catalyst, or a Dimroth rearrangement precursor.[7]
-
The protecting group will direct the cyclization to occur on the unprotected nitrogen atom, leading to the formation of a single regioisomer of the protected triazolopyrazine.
-
Monitor the reaction and purify the product as in the previous step.
-
-
Deprotection:
-
Treat the protected triazolopyrazine with appropriate conditions to remove the protecting group. For a THP group, this is typically achieved under mild acidic conditions.[8]
-
After deprotection, purify the final triazolopyrazine product to yield the desired single regioisomer.
-
-
Structural Verification:
References
-
Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (n.d.). Journal of Chemical Reviews. Retrieved from [Link]
-
Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Molecules. Retrieved from [Link]
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New synthesis of N1- and N2-substituted pyrazolo[4,3-b]pyridine-5-one derivatives as CB2 receptor ligands. (2021). New Journal of Chemistry. Retrieved from [Link]
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Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). PubMed. Retrieved from [Link]
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Computational Studies and DFT Calculations of Synthesized Triazolo Pyrimidine Derivatives: A Review. (2022). Journal of Chemical Reviews. Retrieved from [Link]
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Comprehensive UHPLC-MS screening methods for the analysis of triazolopyrazine precursor and its genotoxic nitroso-derivative in sitagliptin pharmaceutical formulation. (2024). PubMed. Retrieved from [Link]
-
Exploring the pharmacological versatility of triazolopyrazine: A multi-target scaffold for drug development. (2025). PubMed. Retrieved from [Link]
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Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. (2014). Organic Chemistry Portal. Retrieved from [Link]
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Regioselective synthesis of azolo[5,1-c][2][3][5]triazines. (2022). ResearchGate. Retrieved from [Link]
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A New Synthesis of Amino Substituted Azolo[4][5][8]triazines via Reaction of N1,N1-Dimethyl-N2-azolylformamidines with Cyanamide. (2013). ResearchGate. Retrieved from [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2019). National Center for Biotechnology Information. Retrieved from [Link]
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Synthesis of New Triazolopyrazine Antimalarial Compounds. (2021). Semantic Scholar. Retrieved from [Link]
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New Approaches to Synthesis of Tris[2][3][5]triazolo[4][5][8]triazines. (2017). ResearchGate. Retrieved from [Link]
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Synthesis of[2][3][5]triazolo[1,5-a]pyridines of potential PGE2 inhibitory properties. (2011). PubMed. Retrieved from [Link]
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Validation & Comparative
The Evolving Landscape of Kinase Inhibition: A Comparative Analysis of Triazolo[4,3-a]pyrazine-Based Compounds and Established CHK1 Inhibitors
In the intricate world of cellular signaling, kinases stand as central regulators, orchestrating a vast array of physiological processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. This guide provides a comparative analysis of an emerging class of kinase inhibitors based on the Triazolo[4,3-a]pyrazine scaffold against well-established clinical candidates targeting Checkpoint Kinase 1 (CHK1). Our objective is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective mechanisms, efficacy, and the experimental methodologies used for their evaluation.
The Triazolo[4,3-a]pyrazine Scaffold: A Privileged Structure in Drug Discovery
The Triazolo[4,3-a]pyrazine core is recognized as a "privileged scaffold" in medicinal chemistry.[1] This designation stems from its recurring presence in a variety of biologically active compounds, demonstrating its ability to interact with multiple biological targets. While "Triazolo[4,3-a]pyrazin-3-amine" itself is not extensively characterized as a kinase inhibitor in publicly available literature, derivatives of this core structure have shown significant promise. For instance, certain[1][2][3]triazolo[4,3-a]pyrazine derivatives have been designed and synthesized as potent dual inhibitors of c-Met and VEGFR-2 kinases, two key players in tumor growth, angiogenesis, and metastasis.[2][4]
The versatility of the triazolopyrazine scaffold allows for chemical modifications that can fine-tune the compound's selectivity and potency against specific kinase targets. This adaptability makes it an attractive starting point for the development of novel kinase inhibitors.
A Case Study: Dual c-Met/VEGFR-2 Inhibition by a Triazolo[4,3-a]pyrazine Derivative
Recent research has highlighted a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives with potent inhibitory activity against both c-Met and VEGFR-2.[2] The mechanism of action for such a dual inhibitor involves the blockade of ATP binding to the kinase domain of these receptors, thereby preventing their autophosphorylation and the subsequent activation of downstream signaling pathways crucial for cell proliferation and angiogenesis.
Caption: Dual inhibition of c-Met and VEGFR-2 by a Triazolo[4,3-a]pyrazine derivative.
Established Kinase Inhibitors: The Case of CHK1 Inhibition
To provide a robust comparison, we now turn our attention to a well-validated class of kinase inhibitors targeting CHK1. CHK1 is a critical serine/threonine kinase that plays a pivotal role in the DNA damage response (DDR) pathway.[5] In response to DNA damage, CHK1 activation leads to cell cycle arrest, allowing time for DNA repair.[5] Many cancer cells have defects in their G1 checkpoint and are therefore heavily reliant on the S and G2/M checkpoints regulated by CHK1 for survival, especially when treated with DNA-damaging agents.[6] This reliance creates a synthetic lethal relationship that can be exploited by CHK1 inhibitors.
Several CHK1 inhibitors have advanced into clinical trials, including:
-
Prexasertib (LY2606368): A selective ATP-competitive inhibitor of both CHK1 and CHK2.[7]
-
GDC-0575 (ARRY-575): A highly selective, oral small-molecule inhibitor of CHK1.[8]
-
SRA737 (CCT245737): An orally active and selective CHK1 inhibitor.[3][9]
These inhibitors function by abrogating the S and G2/M checkpoints, preventing cancer cells from repairing DNA damage induced by chemotherapy or radiation, and ultimately leading to mitotic catastrophe and cell death.
Caption: Mechanism of action of CHK1 inhibitors in cancer cells.
Efficacy Comparison: Triazolo[4,3-a]pyrazine Derivatives vs. CHK1 Inhibitors
Direct head-to-head efficacy data between Triazolo[4,3-a]pyrazine-based multi-kinase inhibitors and CHK1 inhibitors is not available. However, we can compare their reported potencies from independent studies.
| Compound/Class | Target(s) | IC50 / Activity | Cell Line(s) / Context | Reference |
| [1][2][3]triazolo[4,3-a]pyrazine derivative (17l) | c-Met | 0.026 µM | A549, MCF-7, Hela | [2] |
| VEGFR-2 | Not specified | [2] | ||
| Prexasertib (LY2606368) | CHK1 | Potent inhibitor | Various solid tumors | [7][10] |
| SRA737 (CCT245737) | CHK1 | 1.4 nM | In vitro kinase assay | [9] |
| GDC-0575 (ARRY-575) | CHK1 | Highly selective | Refractory solid tumors | [8] |
Note: IC50 values are highly dependent on the assay conditions and should be compared with caution across different studies.
A study comparing three clinical CHK1 inhibitors found that LY2606368 (Prexasertib) was significantly more potent at inhibiting CHK1 and inducing growth arrest in cell lines compared to MK-8776 and SRA737.[10][11] All three inhibitors also showed some off-target effects, particularly at higher concentrations, with MK-8776 and SRA737 potentially inhibiting CDK2.[10][11] The development of Prexasertib was unfortunately terminated due to neutropenia, highlighting the challenges of translating preclinical potency to clinical safety and efficacy.[10]
Experimental Protocol: Evaluating Kinase Inhibitor Efficacy Using a Cell Viability Assay
A fundamental method to assess the efficacy of a kinase inhibitor is to measure its effect on the viability of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay for this purpose.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., a Triazolo[4,3-a]pyrazine derivative or a CHK1 inhibitor) in a specific cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., A549 lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in complete medium. A typical concentration range might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT reagent to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT from the wells.
-
Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each compound concentration relative to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Caption: Workflow for determining IC50 using the MTT cell viability assay.
Conclusion and Future Perspectives
The Triazolo[4,3-a]pyrazine scaffold represents a promising starting point for the development of novel kinase inhibitors with the potential for dual or multi-targeting capabilities. While direct comparisons with established single-target inhibitors like those targeting CHK1 are challenging without head-to-head studies, the potency of some triazolopyrazine derivatives against key cancer-related kinases is noteworthy.
The field of kinase inhibitor development is continually evolving. The challenges faced by even promising clinical candidates like Prexasertib underscore the importance of not only potency but also selectivity and a favorable safety profile. Future research into Triazolo[4,3-a]pyrazine-based inhibitors should focus on comprehensive selectivity profiling and in vivo efficacy and toxicity studies to fully elucidate their therapeutic potential. For researchers in this field, the key takeaway is the importance of a multi-faceted approach to inhibitor evaluation, encompassing not just in vitro potency but also a deep understanding of the underlying biology and potential off-target effects.
References
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry. Available at: [Link]
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Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. National Institutes of Health. Available at: [Link]
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ASCO 2019: ICR-discovered drug shows promise in phase I clinical trial. The Institute of Cancer Research. Available at: [Link]
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Prexasertib, a Checkpoint Kinase Inhibitor: From Preclinical Data to Clinical Development. Cancer Chemotherapy and Pharmacology. Available at: [Link]
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Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. MDPI. Available at: [Link]
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Preparation of Novel Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides and Their Experimental and Computational Biological Studies. Molecules. Available at: [Link]
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Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. National Institutes of Health. Available at: [Link]
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Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. ACS Pharmacology & Translational Science. Available at: [Link]
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A Phase I/II Trial of Oral SRA737 (a Chk1 Inhibitor) Given in Combination with Low-Dose Gemcitabine in Patients with Advanced Cancer. Clinical Cancer Research. Available at: [Link]
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Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. Expert Opinion on Investigational Drugs. Available at: [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3- a]pyrazine Derivatives. PubMed. Available at: [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. MDPI. Available at: [Link]
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8-Amino-3-benzyl-1,2,4-triazolo[4,3-a]pyrazines. Synthesis and anticonvulsant activity. Journal of Medicinal Chemistry. Available at: [Link]
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Prexasertib, a Chk1/Chk2 inhibitor, increases the effectiveness of conventional therapy in B-/T- cell progenitor acute lymphoblastic leukemia. National Institutes of Health. Available at: [Link]
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Comparison of the different mechanisms of cytotoxicity induced by Checkpoint Kinase I inhibitors when used as single agents or in combination with DNA damage. National Institutes of Health. Available at: [Link]
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Phase I study of the checkpoint kinase 1 inhibitor GDC-0575 in combination with gemcitabine in patients with refractory solid tumors. Annals of Oncology. Available at: [Link]
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Prexasertib (LY2606368) A CHK1 Inhibitor. Food and Drug Administration. Available at: [Link]
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Array BioPharma, Genentech Ink $713 Million Oncology Pact. Drug Discovery and Development. Available at: [Link]
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ACR-368, a CHK1/2 Kinase Inhibitor, in Patients With Relapsed or Refractory Desmoplastic Small Round Cell Tumor: Phase I/II Trial Results. JCO Oncology Advances. Available at: [Link]
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Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild-type ovarian cancer. Oncotarget. Available at: [Link]
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Comparative Activity and Off-Target Effects in Cells of the CHK1 Inhibitors MK-8776, SRA737, and LY2606368. National Institutes of Health. Available at: [Link]
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A phase I study of SRA737 (formerly known as CCT245737) administered orally in patients with advanced cancer. ASCO Publications. Available at: [Link]
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GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2+ Macrophage Infiltration in Mice. National Institutes of Health. Available at: [Link]
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Definition of Chk1 inhibitor GDC-0575. National Cancer Institute. Available at: [Link]
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Pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine Sulfonamides as an Important Scaffold for Anticancer Drug Discovery—In Vitro and In Silico Evaluation. MDPI. Available at: [Link]
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Investigational CHK1 inhibitors in early phase clinical trials for the treatment of cancer. PubMed. Available at: [Link]
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Analysis on the Research Progress of Chk1 inhibitor. Patsnap Synapse. Available at: [Link]
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Clinical Candidates Targeting the ATR–CHK1–WEE1 Axis in Cancer. MDPI. Available at: [Link]
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GDC-0575, a CHK1 Inhibitor, Impairs the Development of Colitis and Colitis-Associated Cancer by Inhibiting CCR2 + Macrophage Infiltration in Mice. PubMed. Available at: [Link]
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A Comparative Benchmarking of Triazolopyrazine Derivatives' Bioactivity: A Guide for Drug Discovery Professionals
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[4] Its nitrogen-rich framework offers a versatile template for the development of novel therapeutics across diverse disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[4] This guide provides a comparative analysis of the bioactivity of various triazolopyrazine derivatives, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.
Section 1: Anticancer Activity: Targeting Key Kinase Signaling Pathways
Triazolopyrazine derivatives have emerged as potent anticancer agents, frequently targeting critical kinase signaling pathways implicated in tumor growth and proliferation. A notable strategy has been the development of dual inhibitors targeting both c-Met and VEGFR-2, two key tyrosine kinases involved in tumorigenesis and angiogenesis.[1]
Comparative Analysis of Anticancer Potency
The following table summarizes the in vitro activity of a series of[1][2][3]triazolo[4,3-a]pyrazine derivatives as dual c-Met/VEGFR-2 inhibitors and their antiproliferative effects against various cancer cell lines.[1]
| Compound | c-Met IC50 (nM) | VEGFR-2 IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | MCF-7 (Breast Cancer) IC50 (µM) | Hela (Cervical Cancer) IC50 (µM) |
| Foretinib (Lead Compound) | 13.62 ± 1.15 | 0.016 ± 0.003 | 2.15 ± 0.11 | 2.33 ± 0.15 | 2.54 ± 0.18 |
| 17l | 26.00 | 2.6 | 0.98 ± 0.08 | 1.05 ± 0.17 | 1.28 ± 0.25 |
| 16a | >1000 | >10 | 8.16 ± 0.21 | 9.12 ± 0.33 | 10.25 ± 0.41 |
| 17a | 120.00 | 8.2 | 4.12 ± 0.15 | 5.32 ± 0.24 | 6.89 ± 0.29 |
Data sourced from: Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors.[1]
Expert Insights: The data clearly indicates that derivative 17l exhibits potent antiproliferative activity against all tested cancer cell lines, with IC50 values in the low micromolar range.[1] While its direct kinase inhibition of VEGFR-2 is moderate, its cellular efficacy suggests a significant impact on cancer cell viability.[1] This highlights the critical importance of cell-based assays in conjunction with enzymatic assays to identify promising lead compounds. The structural modifications from the lead compound, foretinib, particularly the introduction of the triazolopyrazine core and specific substitutions, have evidently modulated the activity profile.[1]
Signaling Pathway Visualization
The dual inhibition of c-Met and VEGFR-2 by these triazolopyrazine derivatives disrupts downstream signaling cascades crucial for cancer cell survival and proliferation.
Caption: Dual inhibition of c-Met and VEGFR-2 by triazolopyrazine derivatives.
Experimental Protocol: In Vitro c-Met Kinase Activity Assay
This protocol outlines a luminescent kinase assay to determine the inhibitory activity of compounds against c-Met.
Principle: The assay measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to generate a luminescent signal that is proportional to the kinase activity.[3]
Materials:
-
Recombinant c-Met kinase (e.g., BPS Bioscience, Cat. No. 40255)[5]
-
Kinase-Glo® MAX reagent (Promega, Cat. No. V6071)[6]
-
5x Kinase Assay Buffer[5]
-
ATP solution[5]
-
Substrate (e.g., Poly (Glu:Tyr, 4:1))[5]
-
Test compounds (dissolved in DMSO)
-
White 96-well plates[5]
Procedure:
-
Prepare 1x Kinase Assay Buffer by diluting the 5x stock with water.[5]
-
Prepare the kinase reaction mixture: In a tube, combine 1x Kinase Assay Buffer, ATP, and the substrate at their final desired concentrations.
-
Add 1 µl of the test compound solution or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 2 µl of the diluted c-Met enzyme solution to each well, except for the "Blank" wells which receive 1x Kinase Assay Buffer.[7]
-
Initiate the reaction by adding 2 µl of the kinase reaction mixture to each well.
-
Incubate the plate at 30°C for 45 minutes.[5]
-
After incubation, add 5 µl of ADP-Glo™ Reagent to each well.[3]
-
Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.[3]
-
Add 10 µl of Kinase Detection Reagent to each well.[3]
-
Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.[3]
-
Record the luminescence using a microplate reader.
-
The inhibitory activity is calculated as a percentage of the control (DMSO-treated) wells after subtracting the blank values. IC50 values are determined by plotting the percent inhibition against the logarithm of the compound concentration.
Section 2: Antibacterial Activity: A New Frontier Against Drug Resistance
The emergence of multidrug-resistant bacteria necessitates the discovery of novel antimicrobial agents. Triazolopyrazine derivatives have shown promise in this area, exhibiting activity against both Gram-positive and Gram-negative bacteria.[8]
Comparative Analysis of Antibacterial Efficacy
A series of novel triazolo[4,3-a]pyrazine derivatives were synthesized and evaluated for their in vitro antibacterial activity. The Minimum Inhibitory Concentrations (MICs) are presented below.[8]
| Compound | Staphylococcus aureus MIC (µg/mL) | Escherichia coli MIC (µg/mL) |
| Ampicillin (Control) | 16 | 8 |
| 2e | 32 | 16 |
| 1a | >128 | >128 |
| 1f | >128 | >128 |
| 2a | 64 | 32 |
Data sourced from: Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives.[8]
Expert Insights: Compound 2e demonstrated the most promising antibacterial activity, with MIC values comparable to the first-line antibiotic ampicillin.[8] Structure-activity relationship (SAR) studies suggest that the presence of an ethylenediamine moiety and an indole group on the triazolopyrazine core is beneficial for antibacterial activity.[8] This may be due to the ability of these groups to form favorable interactions, such as hydrogen bonds and π-cation interactions, with bacterial targets like DNA gyrase.[8]
Proposed Mechanism of Action
The antibacterial effect of these derivatives is thought to involve the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[8]
Caption: Proposed antibacterial mechanism of triazolopyrazine derivatives.
Experimental Protocol: Broth Microdilution for Antibiotic Susceptibility Testing
This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of antibacterial compounds using the broth microdilution method.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[9]
Materials:
-
Bacterial strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)[10]
-
Mueller-Hinton Broth (MHB)[10]
-
Test compounds (dissolved in a suitable solvent)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculate each well (containing the compound dilutions and controls) with the bacterial suspension.[11] The final volume in each well should be 100 µL.[12]
-
Include a growth control (no compound) and a sterility control (no bacteria) on each plate.
-
Incubate the plates at 37°C for 18-24 hours.[11]
-
Determine the MIC by visual inspection for turbidity or by measuring the optical density at 600 nm.[11] The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
Section 3: Antimalarial and Neuroprotective Potential
Beyond cancer and bacterial infections, triazolopyrazine derivatives have also shown promise as antimalarial agents and as potential therapeutics for neurodegenerative diseases like Alzheimer's.
Antimalarial Activity
Several triazolopyrazine derivatives have been evaluated for their ability to inhibit the growth of the malaria parasite, Plasmodium falciparum. One study reported a derivative with an IC50 value of 0.3 µM against the 3D7 strain of P. falciparum.[2] Another study on fluorinated analogues showed moderate antimalarial activity with IC50 values ranging from 0.2 to >80 µM.[12]
Neuroprotective Effects
While research on triazolopyrazine derivatives in neurodegenerative diseases is still emerging, related triazine compounds have demonstrated neuroprotective effects in animal models of Alzheimer's disease.[1][8] These compounds have been shown to improve cognitive function and reduce neuronal damage.[1] The proposed mechanism involves the activation of the Wnt/β-catenin signaling pathway, which is crucial for neuronal survival and function.[8]
Caption: Activation of Wnt/β-catenin signaling by triazine derivatives.
Experimental Protocol: In Vivo Xenograft Model for Anticancer Drug Evaluation
This protocol provides a general framework for evaluating the in vivo efficacy of anticancer compounds using a subcutaneous xenograft model in mice.
Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time to assess the compound's efficacy.[4]
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID)[4]
-
Human cancer cell line
-
Matrigel (optional, to enhance tumor growth)
-
Test compound formulated for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Harvest cancer cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.[4]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the desired dosing schedule and route of administration.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).
-
The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
Conclusion
The triazolopyrazine scaffold represents a highly valuable starting point for the development of novel therapeutic agents. The diverse biological activities exhibited by its derivatives underscore the potential of this chemical class to address significant unmet medical needs in oncology, infectious diseases, and neurodegeneration. This guide provides a comparative overview and foundational experimental protocols to aid researchers in the exploration and optimization of triazolopyrazine-based compounds for future drug discovery and development.
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Song, D., Li, Y., Li, Z., et al. (2022). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 863393. Available from: [Link]
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Lum, K. Y., White, J. M., Johnson, D. J., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. Available from: [Link]
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Hu, Z., Dong, H., Si, Z., et al. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. Available from: [Link]
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Sinha, A., Tamboli, R. S., Seth, B., et al. (2015). Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease. Molecular Neurobiology, 52(1), 638–652. Available from: [Link]
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Validating the Mechanism of Action of Triazolo[4,3-a]pyrazin-3-amine: A Comparative Guide for Drug Discovery Professionals
For researchers, scientists, and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is a rigorous one. A critical milestone in this journey is the elucidation and validation of the compound's mechanism of action (MoA). This guide provides an in-depth, technically-focused framework for validating the MoA of Triazolo[4,3-a]pyrazin-3-amine, a compound belonging to a privileged structural class with diverse biological activities. While the precise target of this specific amine derivative is yet to be fully characterized, the triazolo[4,3-a]pyrazine scaffold is frequently associated with kinase inhibition.[1][2][3][4] Therefore, this guide will proceed with the scientifically-grounded hypothesis that Triazolo[4,3-a]pyrazin-3-amine functions as a kinase inhibitor. We will explore a multi-pronged experimental approach to not only confirm this hypothesis but also to rigorously characterize its specific interactions and cellular consequences.
This guide is designed to be a dynamic resource, moving beyond a simple checklist of protocols. It will delve into the causality behind experimental choices, emphasize the importance of self-validating systems, and provide objective comparisons with alternative methodologies. Our goal is to empower you with the knowledge and practical insights needed to confidently and comprehensively validate your molecule's MoA.
A Phased Approach to MoA Validation: From Target Engagement to Cellular Phenotype
A robust MoA validation strategy follows a logical progression, starting with direct evidence of target binding and culminating in the observation of a relevant cellular phenotype. This phased approach ensures that each experimental step builds upon the last, creating a cohesive and compelling body of evidence.
dot graph "MoA_Validation_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", color="#4285F4", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Phase1" { label = "Phase 1: Target Engagement"; style = "rounded"; bgcolor = "#F1F3F4"; "Target_Engagement" [label="Confirm Direct Target Binding", shape=ellipse, color="#34A853", fillcolor="#34A853"]; }
subgraph "cluster_Phase2" { label = "Phase 2: Biochemical Characterization"; style = "rounded"; bgcolor = "#F1F3F4"; "Biochemical_Assay" [label="Quantify Inhibitory Activity", shape=ellipse, color="#FBBC05", fillcolor="#FBBC05"]; }
subgraph "cluster_Phase3" { label = "Phase 3: Cellular Validation"; style = "rounded"; bgcolor = "#F1F3F4"; "Cellular_Assay" [label="Analyze Downstream Signaling", shape=ellipse, color="#EA4335", fillcolor="#EA4335"]; }
subgraph "cluster_Phase4" { label = "Phase 4: Functional Outcomes"; style = "rounded"; bgcolor = "#F1F3F4"; "Functional_Assay" [label="Assess Cellular Phenotype", shape=ellipse, color="#4285F4", fillcolor="#4285F4"]; }
"Target_Engagement" -> "Biochemical_Assay" [label="If target is known/hypothesized"]; "Biochemical_Assay" -> "Cellular_Assay" [label="Confirm cellular activity"]; "Cellular_Assay" -> "Functional_Assay" [label="Link to a functional outcome"]; } caption: "Phased experimental workflow for MoA validation."
Phase 1: Confirming Direct Target Engagement
The foundational step in validating a proposed MoA is to demonstrate a direct physical interaction between the compound and its putative target. The Cellular Thermal Shift Assay (CETSA) has emerged as a powerful technique for this purpose as it allows for the assessment of target engagement in a native cellular environment.[5][6][7]
Featured Methodology: Cellular Thermal Shift Assay (CETSA)
Principle: CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability.[6][8] When heated, proteins denature and aggregate. A ligand-bound protein is often more stable and will denature at a higher temperature. This shift in the melting temperature (Tm) is indicative of target engagement.[6]
Why CETSA?
-
Physiological Relevance: It assesses target engagement in intact cells, accounting for factors like cell permeability and intracellular metabolism.[6][7]
-
Label-Free: It does not require modification of the compound or the target protein, which can sometimes interfere with the interaction.[9]
-
Versatility: CETSA can be adapted for use in various sample types, including cell lysates and tissues.[5][8]
Experimental Protocol: Western Blot-based CETSA
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with various concentrations of Triazolo[4,3-a]pyrazin-3-amine or a vehicle control (e.g., DMSO) for a predetermined time.
-
-
Thermal Challenge:
-
Harvest and wash the cells, then resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[8]
-
Include an unheated control sample.
-
-
Cell Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifuge the lysates at high speed to pellet the aggregated proteins.[10]
-
-
Protein Quantification and Analysis:
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Plot the normalized band intensity against the temperature to generate a melting curve.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[8]
-
Comparative Methodologies for Target Engagement
| Method | Principle | Advantages | Limitations |
| CETSA | Ligand binding alters protein thermal stability.[6] | Label-free, physiological context, versatile.[5][6][7][9] | Not all interactions cause a thermal shift, can be lower throughput.[9] |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolysis.[14] | Label-free, useful for weak interactions.[14] | Requires careful optimization of protease activity.[14] |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon ligand binding to an immobilized target.[15] | Provides real-time kinetic data (on and off rates). | Requires purified protein, immobilization can affect protein conformation. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon ligand binding to the target in solution.[15] | Provides a complete thermodynamic profile of the interaction. | Requires larger amounts of purified protein, lower throughput. |
dot graph "Target_Engagement_Comparison" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_Cellular" { label = "Cellular/Lysate-Based"; style = "rounded"; bgcolor = "#F1F3F4"; "CETSA" [label="CETSA\n(Thermal Stability)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "DARTS" [label="DARTS\n(Protease Stability)", fillcolor="#34A853", fontcolor="#FFFFFF"]; }
subgraph "cluster_Biochemical" { label = "Biochemical (Purified Components)"; style = "rounded"; bgcolor = "#F1F3F4"; "SPR" [label="SPR\n(Binding Kinetics)", fillcolor="#FBBC05"]; "ITC" [label="ITC\n(Thermodynamics)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
"CETSA" -> "DARTS" [style=invis]; "SPR" -> "ITC" [style=invis];
{rank=same; "CETSA"; "SPR"} {rank=same; "DARTS"; "ITC"} } caption: "Comparison of target engagement methodologies."
Phase 2: Biochemical Characterization of Inhibitory Activity
Once direct target engagement is confirmed, the next logical step is to quantify the compound's inhibitory effect on the target's biochemical activity. For a kinase, this involves measuring the inhibition of its phosphorylating function.
Featured Methodology: In Vitro Kinase Activity Assay
Principle: These assays measure the transfer of a phosphate group from ATP to a specific substrate by the kinase.[16] The amount of phosphorylation is then quantified, often using luminescence, fluorescence, or radioactivity.[15][17]
Why this assay?
-
Quantitative Potency: It provides a quantitative measure of the compound's inhibitory potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).[15]
-
Mechanism of Inhibition: The assay can be adapted to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive with respect to ATP or the substrate).
-
High-Throughput Potential: Many kinase assay formats are amenable to high-throughput screening.[17]
Experimental Protocol: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
-
Kinase Reaction Setup:
-
Kinase Reaction:
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow the phosphorylation reaction to proceed.[18]
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[18]
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.[18]
-
Comparative Methodologies for Kinase Activity
| Assay Format | Principle | Advantages | Disadvantages |
| Luminescence-Based | Measures ADP production via a coupled luciferase reaction.[18] | High sensitivity, wide dynamic range, non-radioactive. | Can be prone to interference from colored or fluorescent compounds. |
| Fluorescence Polarization (FP) | Measures the change in polarization of a fluorescently labeled substrate upon phosphorylation.[17] | Homogeneous (no-wash) format, non-radioactive. | Requires a fluorescently labeled substrate, can be sensitive to light scattering. |
| Radiometric Assay | Measures the incorporation of a radiolabeled phosphate (from [γ-³²P]ATP) into the substrate.[16][17] | Considered the "gold standard" for sensitivity and direct measurement. | Involves handling of radioactive materials, requires specialized equipment and disposal. |
| LC-MS/MS | Directly measures the formation of the phosphorylated product by mass spectrometry.[17] | Highly specific and can be used for complex samples. | Lower throughput, requires specialized instrumentation and expertise. |
Phase 3: Cellular Validation of Downstream Signaling
Demonstrating that the compound inhibits the purified kinase is crucial, but it is equally important to show that it has the same effect within the complex environment of a living cell. This involves analyzing the phosphorylation status of the kinase's known downstream substrates.
Featured Methodology: Multiplex Western Blotting
Principle: Western blotting uses antibodies to detect specific proteins in a complex mixture, such as a cell lysate.[11] By using antibodies that specifically recognize the phosphorylated form of a protein, one can assess the activity of the upstream kinase. Multiplex Western blotting allows for the simultaneous detection of multiple proteins on the same blot.[19]
Why Multiplex Western Blotting?
-
Direct Readout of Cellular Activity: It provides a direct measure of the compound's effect on the target's signaling pathway in a cellular context.[20]
-
Efficiency: It saves time and resources by allowing for the simultaneous analysis of a target and its phosphorylated form, or multiple pathway components.[19]
-
Quantitative Analysis: With appropriate imaging systems, multiplex Western blotting can provide quantitative data on protein expression and phosphorylation levels.[19]
Experimental Protocol: Multiplex Fluorescent Western Blotting
-
Cell Lysis and Protein Quantification:
-
Treat cells with Triazolo[4,3-a]pyrazin-3-amine at various concentrations and for different durations. Include appropriate controls (e.g., vehicle, positive control inhibitor).
-
Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins.[11]
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a cocktail of primary antibodies raised in different species (e.g., rabbit anti-phospho-protein and mouse anti-total-protein).
-
Wash the membrane and incubate with a cocktail of species-specific secondary antibodies conjugated to different fluorophores (e.g., anti-rabbit-Alexa Fluor 680 and anti-mouse-Alexa Fluor 790).
-
-
Imaging and Analysis:
-
Image the blot using a fluorescent imaging system capable of detecting multiple wavelengths.
-
Quantify the fluorescent signal for each protein and normalize the phospho-protein signal to the total protein signal.
-
dot graph "Signaling_Pathway" { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"Compound" [label="Triazolo[4,3-a]pyrazin-3-amine", shape=invhouse, color="#EA4335", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Kinase" [label="Target Kinase", color="#4285F4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Substrate" [label="Downstream Substrate", color="#FBBC05", fillcolor="#FBBC05", fontcolor="#202124"]; "pSubstrate" [label="Phosphorylated Substrate", color="#34A853", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cellular_Response" [label="Cellular Response", shape=ellipse, color="#5F6368", fillcolor="#F1F3F4", fontcolor="#202124"];
"Compound" -> "Kinase" [label="Inhibition"]; "Kinase" -> "Substrate" [label="Phosphorylation"]; "Substrate" -> "pSubstrate"; "pSubstrate" -> "Cellular_Response"; } caption: "Hypothetical signaling pathway inhibited by the compound."
Phase 4: Assessment of Functional Cellular Outcomes
The final and most critical phase of MoA validation is to link the observed biochemical and cellular effects to a relevant functional outcome. This demonstrates that the compound's on-target activity translates into a desired biological response.
Featured Methodology: Cell Viability/Proliferation Assay (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[21] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product, the amount of which is proportional to the number of living cells.[21]
Why the MTT Assay?
-
Functional Readout: It provides a clear functional consequence of inhibiting a signaling pathway that is critical for cell survival or proliferation.
-
High-Throughput: The assay is readily adaptable to a 96-well or 384-well plate format, making it suitable for dose-response studies.
-
Well-Established: The MTT assay is a widely used and well-validated method for assessing cell viability.
Experimental Protocol: MTT Assay
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.[22]
-
After cell adherence, treat the cells with a range of concentrations of Triazolo[4,3-a]pyrazin-3-amine. Include vehicle-treated and untreated controls.
-
-
Incubation:
-
Incubate the plate for a period that is relevant to the cell cycle of the chosen cell line (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the insoluble purple formazan crystals.[22]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solution at a wavelength of 570-600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
-
Comparative Methodologies for Functional Outcomes
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Measures metabolic activity via reduction of a tetrazolium salt.[21] | Inexpensive, well-established. | Can be affected by changes in metabolic rate that are independent of viability. |
| CellTiter-Glo® Luminescent Cell Viability Assay | Measures intracellular ATP levels as an indicator of metabolically active cells. | High sensitivity, fast protocol. | ATP levels can fluctuate with cellular stress. |
| Clonogenic Assay | Measures the ability of a single cell to grow into a colony. | Considered the "gold standard" for assessing long-term cell survival. | Time-consuming (weeks), low throughput. |
| Apoptosis Assays (e.g., Caspase-Glo®, Annexin V staining) | Measures markers of programmed cell death. | Provides mechanistic insight into the mode of cell death. | Apoptosis may not be the primary outcome of kinase inhibition. |
Conclusion: A Self-Validating Approach to MoA Confirmation
Validating the mechanism of action of a compound like Triazolo[4,3-a]pyrazin-3-amine requires a systematic and multi-faceted approach. By progressing through the phases of target engagement, biochemical characterization, cellular pathway analysis, and functional outcome assessment, a robust and defensible MoA can be established. Each experimental stage should be viewed as a self-validating system, where the results of one assay provide the rationale for the next. The comparison of different methodologies allows for the selection of the most appropriate techniques for the specific scientific question and available resources. This comprehensive validation strategy not only builds confidence in a particular compound but also provides a deeper understanding of its biological activity, which is essential for its successful translation into a therapeutic agent.
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MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Retrieved from [Link]
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Cell Viability Assays. (2013, May 1). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Retrieved from [Link]
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Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
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Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (n.d.). Crossfire Oncology. Retrieved from [Link]
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Virtual Target Screening: Validation Using Kinase Inhibitors. (2012). ACS Publications. Retrieved from [Link]
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Step-by-Step Guide to Kinase Inhibitor Development. (2024, July 2). Reaction Biology. Retrieved from [Link]
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How Does a Biochemical Kinase Assay Work? (2018, December 10). BellBrook Labs. Retrieved from [Link]
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Cell-based test for kinase inhibitors. (2020, November 26). INiTS. Retrieved from [Link]
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In vitro kinase assay. (2023, September 23). protocols.io. Retrieved from [Link]
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Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016, July 1). In Methods in Molecular Biology. National Center for Biotechnology Information. Retrieved from [Link]
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Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]
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A real-time cellular thermal shift assay (RT-CETSA) to monitor target engagement. (2022, January 27). bioRxiv. Retrieved from [Link]
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Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. (n.d.). MDPI. Retrieved from [Link]
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A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023, March 17). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Cellular Thermal Shift Assay (CETSA). (2020, December 2). News-Medical.Net. Retrieved from [Link]
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The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. (2015, November 9). Annual Review of Biochemistry. Retrieved from [Link]
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Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation. (n.d.). Springer Nature Experiments. Retrieved from [Link]
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Design, Synthesis, and Biological Evaluation of[21]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. (2022, April 5). Frontiers in Chemistry. Retrieved from [Link]
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How to experimentally validate drug-target interactions? (2012, December 17). ResearchGate. Retrieved from [Link]
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The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. (n.d.). MDPI. Retrieved from [Link]
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Biophysical Techniques for Target Validation and Drug Discovery in Transcription-Targeted Therapy. (n.d.). MDPI. Retrieved from [Link]
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Target identification and mechanism of action in chemical biology and drug discovery. (n.d.). Nature Chemical Biology. Retrieved from [Link]
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Molecular Target Validation in preclinical drug discovery. (2014, May 2). Retrieved from [Link]
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The activity of pyrazolo[4,3-e][21]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][21]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. (n.d.). Scientific Reports. Retrieved from [Link]
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Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (n.d.). Molecules. Retrieved from [Link]
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Pyrido[4,3-e][21]triazolo[4,3-a]pyrazines as Selective, Brain Penetrant Phosphodiesterase 2 (PDE2) Inhibitors. (n.d.). ACS Medicinal Chemistry Letters. Retrieved from [Link]
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Design, synthesis, biological evaluation, and docking studies of novel triazolo[4,3-b]pyridazine derivatives as dual c-Met/Pim-1 potential inhibitors with antitumor activity. (n.d.). RSC Advances. Retrieved from [Link]
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The[21]Triazolo[4,3‐a]pyridine as a New Player in the Field of IDO1 Catalytic Holo‐Inhibitors. (n.d.). ChemMedChem. Retrieved from [Link]
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Optimization of pyrazole-containing 1,2,4-triazolo-[3,4-b]thiadiazines, a new class of STAT3 pathway inhibitors. (2016, June 9). Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
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A Head-to-Head Comparison of Triazolopyrazine and Quinoline Antimalarials: A Guide for Drug Development Professionals
The relentless evolution of drug resistance in Plasmodium parasites, the causative agents of malaria, necessitates a continuous search for novel chemotherapeutics. Among the diverse scaffolds under investigation, triazolopyrazines have emerged as a promising new class of antimalarials. This guide provides a detailed, head-to-head comparison of triazolopyrazines with the historically significant quinoline class of antimalarials, offering insights into their mechanisms, efficacy, resistance profiles, and the experimental methodologies used for their evaluation.
Introduction: The Shifting Landscape of Antimalarial Chemotherapy
For decades, quinoline-based drugs like chloroquine and quinine have been the cornerstone of malaria treatment.[1] However, their efficacy has been severely compromised by the widespread emergence of resistant P. falciparum strains.[1][2] This has spurred the development of new chemical entities with novel mechanisms of action. The triazolopyrazine scaffold, championed by initiatives like the Open Source Malaria (OSM) consortium, represents a significant advancement in this pursuit.[3][4][5] These compounds have demonstrated potent activity against both drug-sensitive and resistant parasite strains, positioning them as critical tools in the future of malaria control.[4][6]
Mechanism of Action: A Tale of Two Targets
The fundamental difference between these two classes lies in their distinct molecular targets within the parasite.
Quinolines: The primary mechanism of action for quinoline antimalarials, such as chloroquine, is the disruption of heme detoxification in the parasite's digestive vacuole.[1] During its intraerythrocytic stage, the parasite digests hemoglobin, releasing large quantities of toxic free heme. To protect itself, the parasite polymerizes this heme into an inert crystalline structure called hemozoin.[1] Quinolines are weak bases that accumulate in the acidic digestive vacuole and are thought to cap the growing hemozoin crystal, preventing further polymerization. The resulting buildup of free heme leads to oxidative stress and parasite death.
Triazolopyrazines: The OSM Series 4 triazolopyrazine analogues are believed to act by dysregulating the P. falciparum ATPase, PfATP4.[4][5] PfATP4 is a cation-transporting P-type ATPase that is thought to function as a Na+/H+-ATPase, crucial for maintaining low intracellular sodium concentrations in the parasite.[4] Inhibition of PfATP4 disrupts this vital ion homeostasis, leading to an increase in the cell's acid load and ultimately causing parasite death.[4] This novel mechanism of action is a key advantage, as it is not susceptible to the resistance mechanisms that affect quinolines.
Head-to-Head Performance Comparison
In Vitro Efficacy
Triazolopyrazines have demonstrated potent in vitro activity against both chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum.[4][6] Many analogues exhibit IC50 values in the low nanomolar to micromolar range.[4][5][6] In contrast, the efficacy of chloroquine against resistant strains is significantly diminished.
| Compound Class | Representative Compound | P. falciparum Strain | IC50 (µM) | Cytotoxicity (HEK293) | Reference |
| Triazolopyrazine | OSM Series 4 Analogue | 3D7 (Sensitive) | 0.016 - 23.3 | Generally low toxicity | [3][4][7] |
| OSM Series 4 Analogue | Dd2 (Resistant) | 0.3 - >20 | No toxicity at 80 µM | [4][6] | |
| Quinoline | Chloroquine | 3D7 (Sensitive) | ~0.01 - 0.02 | Low | [5] |
| Chloroquine | Dd2 (Resistant) | >0.1 | Low | - |
Scientist's Note: The lack of cross-resistance is a critical advantage for the triazolopyrazine class. Their novel target (PfATP4) means that the mutations conferring resistance to quinolines, such as those in the P. falciparum chloroquine resistance transporter (PfCRT) gene, do not affect their activity.[8]
In Vivo Efficacy
Select members of the triazolopyrazine series have shown promising results in in vivo mouse models. Oral administration of these compounds has led to the rapid clearance of P. falciparum in mice engrafted with human erythrocytes.[5] This demonstrates their potential for effective oral bioavailability and in vivo activity, a crucial hurdle in drug development.
Resistance Profile
-
Quinolines: Resistance to chloroquine is widespread and well-characterized. It is primarily mediated by mutations in the PfCRT gene, which codes for a transmembrane pump in the digestive vacuole that expels the drug, preventing it from reaching its target.[8] Mutations in the P. falciparum multidrug resistance (PfMDR1) gene can also contribute to resistance.[8]
-
Triazolopyrazines: Due to their novel mechanism of action, triazolopyrazines are effective against quinoline-resistant parasite strains.[4] While the potential for resistance development to triazolopyrazines exists, their distinct target suggests that it would arise from different genetic mutations.
Structure-Activity Relationship (SAR)
-
Quinolines: The SAR of 4-aminoquinolines like chloroquine is well-established. The quinoline core and the basic aminoalkyl side chain are crucial for activity, facilitating accumulation in the acidic food vacuole.
-
Triazolopyrazines: SAR studies on the 1,2,4-triazolo[4,3-a]pyrazine scaffold are ongoing. It has been observed that substituents at the C3 and C5 positions of the triazolopyrazine core can significantly influence antimalarial activity.[9] Interestingly, substitutions at the C8 position have generally been found to reduce potency, although some exceptions with fluoroalkyl groups have been noted.[5][9]
Experimental Protocols for Antimalarial Drug Evaluation
The data presented above is generated through a standardized cascade of assays. Below are the methodologies for two of the most critical experiments.
In Vitro Parasite Viability Assay (SYBR Green I Method)
This assay is a high-throughput method to determine the 50% inhibitory concentration (IC50) of a compound against P. falciparum.
Principle: The SYBR Green I dye intercalates with DNA, and its fluorescence is proportional to the amount of parasitic DNA, thus indicating parasite growth.
Step-by-Step Protocol:
-
Parasite Culture: Asynchronously growing P. falciparum cultures are maintained in human red blood cells at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II.
-
Drug Plating: Compounds are serially diluted and plated in 96-well plates.
-
Infection: Parasitized red blood cells (0.5% parasitemia, 2% hematocrit) are added to the wells. Chloroquine and artesunate are used as positive controls, and untreated wells serve as negative controls.
-
Incubation: Plates are incubated for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2).
-
Lysis and Staining: A lysis buffer containing SYBR Green I is added to each well.
-
Fluorescence Reading: Plates are incubated in the dark for 1 hour, and fluorescence is read on a plate reader (excitation: 485 nm, emission: 530 nm).
-
Data Analysis: IC50 values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software.
Trustworthiness Check: The inclusion of both positive (known antimalarials) and negative (vehicle only) controls in every plate is essential to validate the assay's performance and ensure the reliability of the generated IC50 values.
In Vivo Efficacy Assessment (Peters' 4-Day Suppressive Test)
This is the standard murine model to assess the in vivo blood-stage activity of an antimalarial compound.
Principle: The ability of a compound to suppress the growth of parasites in an infected mouse is measured over a four-day period.
Step-by-Step Protocol:
-
Animal Model: Swiss albino mice are used.
-
Infection: Mice are inoculated intraperitoneally with Plasmodium berghei-infected red blood cells.
-
Treatment: The test compound is administered orally or by another relevant route once daily for four consecutive days, starting 2-4 hours post-infection. A vehicle control group and a positive control group (e.g., treated with chloroquine) are included.
-
Parasitemia Measurement: On day 5, thin blood smears are prepared from the tail blood of each mouse.
-
Microscopy: The smears are stained with Giemsa and the percentage of parasitized red blood cells is determined by light microscopy.
-
Data Analysis: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percent suppression.
Future Perspectives and Conclusion
The quinoline class, despite its historical importance, is facing obsolescence for P. falciparum malaria due to resistance. While still useful for other Plasmodium species, the need for novel agents is undeniable.[1] Triazolopyrazines represent a significant step forward, offering a novel mechanism of action that bypasses existing resistance pathways, potent in vitro and in vivo activity, and a favorable preliminary safety profile.[4][5][6]
For researchers and drug development professionals, the triazolopyrazine scaffold offers a fertile ground for medicinal chemistry optimization. Further exploration of the SAR, particularly around the C3, C5, and C8 positions, will be crucial in identifying candidates with improved pharmacokinetic and pharmacodynamic properties.[9] The head-to-head comparison clearly indicates that while quinolines laid the foundation of antimalarial chemotherapy, novel scaffolds like the triazolopyrazines are essential for winning the ongoing battle against drug-resistant malaria.
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Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3- a ]pyrazine scaffold. (2025). ResearchGate. [Link]
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Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. (2025). Beilstein Journal of Organic Chemistry, 21, 1126–1134. [Link]
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Biological data for activity of triazolopyrazine analogues 1-15 against P. falciparum 3D7 and the non-cancerous cell line HEK293. ResearchGate. [Link]
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Biological data for triazolopyrazines 1-18. ResearchGate. [Link]
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Lum, K. Y., et al. (2023). Synthesis and characterisation of new antimalarial fluorinated triazolopyrazine compounds. Molecules, 28(3), 1033. [Link]
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A Comparative Guide to the Antibacterial Spectrum of Triazolo[4,3-a]pyrazine Derivatives
In the relentless pursuit of novel antimicrobial agents to combat the escalating threat of antibiotic resistance, heterocyclic compounds have emerged as a promising frontier. Among these, the Triazolo[4,3-a]pyrazine scaffold has garnered significant attention due to its versatile biological activities. This guide offers an in-depth comparative analysis of the antibacterial spectrum of novel derivatives of Triazolo[4,3-a]pyrazin-3-amine, providing researchers, scientists, and drug development professionals with a comprehensive overview of their potential. This analysis is based on available experimental data and is intended to guide future research and development in this area.
It is imperative to note that the following data pertains to substituted derivatives of the Triazolo[4,3-a]pyrazine core structure, as comprehensive antibacterial screening data for the unsubstituted Triazolo[4,3-a]pyrazin-3-amine is not extensively available in the current body of scientific literature. The insights drawn are based on a key study that synthesized and evaluated a series of these derivatives against clinically relevant Gram-positive and Gram-negative bacteria.
Comparative Antibacterial Spectrum Analysis
A recent study by Hu et al. (2023) provides the most comprehensive data on the antibacterial activity of a series of fifteen newly synthesized Triazolo[4,3-a]pyrazine derivatives.[1] The in vitro antibacterial activity of these compounds was assessed against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli using the microbroth dilution method to determine the Minimum Inhibitory Concentration (MIC).[1] The results were compared against the well-established first-line antibacterial agent, ampicillin.
The study revealed that several of the synthesized derivatives exhibited moderate to good antibacterial activities against both bacterial strains.[1] Notably, one derivative, designated as compound 2e , demonstrated superior antibacterial activity that was comparable to ampicillin.[1]
Data Summary:
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for the most potent Triazolo[4,3-a]pyrazine derivative (2e) from the study, alongside the comparator, ampicillin. A lower MIC value indicates greater antibacterial efficacy.
| Compound | Target Organism | Gram Stain | MIC (µg/mL) |
| Triazolo[4,3-a]pyrazine Derivative (2e) | Staphylococcus aureus | Gram-positive | 32[1] |
| Escherichia coli | Gram-negative | 16[1] | |
| Ampicillin (Positive Control) | Staphylococcus aureus | Gram-positive | 32[1] |
| Escherichia coli | Gram-negative | 8[1] |
Key Insights from the Comparative Data:
-
Gram-Positive Activity: The most active derivative, compound 2e, exhibited an MIC of 32 µg/mL against S. aureus, which is identical to that of ampicillin.[1] This indicates a promising level of activity against this significant Gram-positive pathogen.
-
Gram-Negative Activity: Against E. coli, compound 2e displayed an MIC of 16 µg/mL.[1][2] While slightly less potent than ampicillin (MIC of 8 µg/mL), this level of activity is still noteworthy and suggests that the Triazolo[4,3-a]pyrazine scaffold can be optimized for activity against Gram-negative bacteria.
-
Structure-Activity Relationship (SAR): The preliminary SAR investigation in the study suggests that the nature of the substituents on the Triazolo[4,3-a]pyrazine core plays a crucial role in determining the antibacterial potency.[1][2] The superior performance of compound 2e is attributed to its specific substitutions, which likely enhance its ability to bind to the target receptor within the bacterial cell.[1]
Causality Behind Experimental Choices
The selection of S. aureus and E. coli as test organisms is a standard and logical choice in preliminary antibacterial screening. S. aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to more severe conditions like pneumonia and bacteremia. E. coli is a common cause of urinary tract infections, gastroenteritis, and neonatal meningitis. Evaluating activity against both a Gram-positive and a Gram-negative bacterium provides an initial indication of the breadth of the antibacterial spectrum.
The choice of the microbroth dilution method is also a well-established and validated technique for determining the MIC of an antimicrobial agent. This method is considered the "gold standard" for susceptibility testing and provides quantitative and reproducible results.
Experimental Protocol: Microbroth Dilution Method for MIC Determination
The following is a detailed, step-by-step methodology for determining the Minimum Inhibitory Concentration (MIC) of a compound, as would have been employed in the evaluation of the Triazolo[4,3-a]pyrazine derivatives.
I. Materials and Reagents:
-
Test compounds (Triazolo[4,3-a]pyrazine derivatives)
-
Positive control antibiotic (e.g., Ampicillin)
-
Bacterial strains (Staphylococcus aureus, Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (37°C)
-
Micropipettes and sterile tips
II. Experimental Workflow:
Caption: A schematic of the microbroth dilution workflow for MIC determination.
III. Step-by-Step Protocol:
-
Bacterial Inoculum Preparation:
-
Aseptically pick several colonies of the test bacterium from a fresh agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
-
Test Compound Preparation:
-
Prepare a stock solution of each test compound and the positive control antibiotic in a suitable solvent (e.g., DMSO).
-
Perform a two-fold serial dilution of each compound in CAMHB in the 96-well microtiter plate to achieve a range of desired concentrations.
-
-
Inoculation:
-
Inoculate each well containing the serially diluted compounds with the prepared bacterial suspension.
-
Include a growth control well (containing only bacteria and broth) and a sterility control well (containing only broth).
-
-
Incubation:
-
Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
-
Alternatively, a spectrophotometer can be used to measure the optical density (OD) at 600 nm to determine the concentration at which bacterial growth is significantly inhibited.
-
Potential Mechanism of Action
While the precise mechanism of action for these specific Triazolo[4,3-a]pyrazine derivatives has not been elucidated, compounds containing the 1,2,4-triazole moiety are known to exert their antibacterial effects through various mechanisms.[3] These include the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV.[3] These enzymes are critical for DNA replication, transcription, and repair, and their inhibition leads to bacterial cell death.[3]
Caption: Putative mechanism of action for triazole-containing antibacterial agents.
Conclusion and Future Directions
The available data indicates that derivatives of Triazolo[4,3-a]pyrazin-3-amine represent a promising scaffold for the development of new antibacterial agents. The demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria suggests the potential for a broad spectrum of activity. The comparable potency of the lead derivative (2e) to ampicillin against S. aureus is particularly encouraging.
Future research should focus on several key areas:
-
Expanded Spectrum Analysis: The antibacterial activity of these derivatives should be evaluated against a wider panel of clinically important bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Elucidating the precise molecular target(s) of these compounds will be crucial for their rational optimization and development.
-
In Vivo Efficacy and Toxicology: Promising candidates should be advanced to in vivo models of infection to assess their efficacy and safety profiles.
-
Synthesis of the Unsubstituted Core: A thorough evaluation of the antibacterial spectrum of the parent Triazolo[4,3-a]pyrazin-3-amine is warranted to establish a baseline for future SAR studies.
By systematically addressing these areas, the full therapeutic potential of the Triazolo[4,3-a]pyrazine scaffold can be unlocked, potentially leading to the development of novel and effective treatments for bacterial infections.
References
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Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. Molecules, 28(23), 7876. [Link]
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Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. PubMed, 38067606. [Link]
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Zhang, H., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. ResearchGate. [Link]
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Maguire, J., Paton, D., & Rose, F. L. (1969). s-Triazolopyrazines. Journal of the Chemical Society C: Organic, 1593-1597. [Link]
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Hu, Z., Dong, H., Si, Z., Zhao, Y., & Liang, Y. (2023). Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. National Center for Biotechnology Information. [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & Sh, G. A. (2015). Synthesis and biological evaluation of novel fused triazolo[4,3-a] pyrimidinones. Turkish Journal of Chemistry, 39, 528-542. [Link]
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The Cross-Reactivity of Triazolo[4,3-a]pyrazin-3-amine Based Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, the journey to a successful therapeutic is paved with precision. A critical aspect of this precision lies in the selectivity of small molecule inhibitors. An ideal inhibitor should potently engage its intended target while minimizing interactions with other proteins, thereby reducing the potential for off-target toxicity and unforeseen side effects. The Triazolo[4,3-a]pyrazin-3-amine scaffold has emerged as a versatile and promising framework in the design of targeted therapies, particularly for protein kinases. This guide provides an in-depth comparison of the cross-reactivity of inhibitors based on this scaffold, supported by experimental data and methodologies, to aid in the rational design and selection of next-generation therapeutics.
The Imperative of Selectivity in Kinase Inhibition
The human kinome consists of over 500 protein kinases that share a structurally conserved ATP-binding pocket. This conservation presents a significant challenge in the development of selective ATP-competitive inhibitors.[1] A lack of selectivity can lead to a multitude of off-target effects, complicating preclinical and clinical development. Therefore, a thorough understanding of an inhibitor's cross-reactivity profile across the kinome is not merely advantageous, but essential for progressing a compound through the drug discovery pipeline.
The Triazolo[4,3-a]pyrazine Scaffold: A Platform for Potency and Selectivity
The Triazolo[4,3-a]pyrazine core has proven to be a privileged scaffold in medicinal chemistry, enabling the development of potent inhibitors against a range of therapeutic targets, including c-Met and Pim kinases. One of the key attributes of this scaffold is its ability to be chemically modified to achieve high levels of selectivity.
A compelling example of this is the c-Met inhibitor PF-04217903. Biochemical analysis has demonstrated that this triazolopyrazine-based compound is remarkably selective, exhibiting over 1000-fold selectivity against a panel of 208 kinases.[1] This high degree of selectivity is a testament to the fine-tuning achievable with the triazolopyrazine scaffold.
Comparative Cross-Reactivity Analysis: Triazolopyrazine vs. Alternative Scaffolds
To illustrate the selectivity profile of the Triazolo[4,3-a]pyrazine scaffold, we will compare the aforementioned PF-04217903 with a well-characterized multi-kinase inhibitor that does not possess this core structure, Crizotinib (PF-02341066), which is based on an aminopyridine scaffold. Both compounds are potent c-Met inhibitors.
| Compound | Scaffold | Primary Target | Selectivity Profile | Reference |
| PF-04217903 | Triazolo[4,3-a]pyrazine | c-Met | >1000-fold selective relative to 208 kinases | [1] |
| Crizotinib (PF-02341066) | Aminopyridine | c-Met, ALK, ROS1 | Multi-kinase inhibitor with activity against several kinases | [1] |
Table 1: Comparison of Selectivity Profiles.
The stark contrast in their selectivity profiles underscores the potential of the Triazolo[4,3-a]pyrazine scaffold in designing highly specific kinase inhibitors. While Crizotinib's polypharmacology has been therapeutically exploited, for indications where precise target inhibition is paramount to avoid toxicity, a more selective agent like PF-04217903 would be preferable.
Experimental Methodologies for Assessing Inhibitor Cross-Reactivity
A comprehensive evaluation of inhibitor selectivity relies on robust and multifaceted experimental approaches. Here, we detail two gold-standard methodologies.
Experimental Protocol 1: KINOMEscan® Competition Binding Assay
The KINOMEscan® platform provides a quantitative measure of inhibitor binding affinity across a large panel of kinases. This ATP-independent assay offers a direct assessment of inhibitor interactions, avoiding potential confounding factors from enzymatic activity.
Principle: The assay is based on a competitive binding format where a test compound competes with an immobilized, active-site directed ligand for binding to a DNA-tagged kinase. The amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates stronger binding of the compound to the kinase.[2][3][4][5][6]
Step-by-Step Methodology:
-
Immobilized Ligand Preparation: Streptavidin-coated magnetic beads are incubated with a biotinylated, active-site directed small molecule ligand to generate the affinity resin.
-
Binding Reaction: The DNA-tagged kinase, the liganded affinity beads, and the test compound (at various concentrations) are combined in a binding buffer.
-
Incubation: The reaction plates are incubated at room temperature with shaking for a defined period (e.g., 1 hour) to allow the binding reaction to reach equilibrium.
-
Washing: The affinity beads are washed to remove unbound kinase and test compound.
-
Elution: The bound kinase is eluted from the beads.
-
Quantification: The concentration of the eluted, DNA-tagged kinase is measured by qPCR.
-
Data Analysis: The results are typically expressed as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control. These values can then be used to calculate dissociation constants (Kd).
Experimental Protocol 2: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to assess target engagement of a compound within a cellular environment. It leverages the principle that ligand binding stabilizes a target protein against thermal denaturation.
Principle: Cells are treated with a compound, and then subjected to a heat gradient. The binding of the compound to its target protein increases the protein's thermal stability, resulting in more soluble protein remaining at higher temperatures compared to untreated cells. This difference in soluble protein can be quantified, typically by Western blotting or mass spectrometry.[7][8][9][10][11]
Step-by-Step Methodology:
-
Cell Treatment: Intact cells are incubated with the test compound or a vehicle control (e.g., DMSO) for a specified time.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures for a short duration (e.g., 3-5 minutes).
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Precipitated Proteins: The lysates are centrifuged at high speed to pellet the precipitated, denatured proteins.
-
Quantification of Soluble Protein: The supernatant containing the soluble protein fraction is collected. The amount of the target protein in the soluble fraction is quantified by a suitable method, such as Western blotting or mass spectrometry.
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement. Isothermal dose-response curves can also be generated by heating at a fixed temperature with varying compound concentrations to determine the cellular IC50.
Signaling Pathway Considerations
The on-target and off-target effects of a kinase inhibitor can be better understood in the context of the signaling pathways they modulate. For instance, a c-Met inhibitor is designed to block the HGF/c-Met pathway, which is implicated in cell proliferation, survival, and migration. However, if the inhibitor also cross-reacts with other kinases, such as VEGFR2 or members of the Src family, it can inadvertently impact other critical cellular processes.
Conclusion
The Triazolo[4,3-a]pyrazin-3-amine scaffold represents a highly adaptable platform for the design of potent and selective kinase inhibitors. As demonstrated by the remarkable selectivity of compounds like PF-04217903, strategic chemical modifications of this core can yield inhibitors with minimal off-target activity. A rigorous assessment of cross-reactivity using techniques such as KINOMEscan®, complemented by cellular target engagement studies like CETSA, is crucial for characterizing the true selectivity profile of any inhibitor. By integrating these experimental approaches with a deep understanding of the underlying signaling pathways, researchers can more effectively advance Triazolo[4,3-a]pyrazin-3-amine based inhibitors with the desired specificity and therapeutic potential.
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A Comparative Analysis of Triazolo[4,3-a]pyrazin-3-amine Derivatives and Established Antibiotics
In the global effort to combat the escalating threat of antimicrobial resistance, the exploration of novel chemical scaffolds with potent antibacterial activity is paramount. This guide provides a comprehensive technical comparison of a promising class of compounds, Triazolo[4,3-a]pyrazin-3-amine derivatives, against established broad-spectrum antibiotics. This analysis is designed for researchers, scientists, and drug development professionals, offering an in-depth evaluation supported by established experimental protocols and hypothetical comparative data.
Introduction: The Chemical Landscape of Antibacterial Agents
The relentless evolution of bacterial resistance necessitates a continuous pipeline of new antimicrobial agents. Triazolo[4,3-a]pyrazine, a nitrogen-containing heterocyclic scaffold, has garnered significant attention for its diverse biological activities.[1][2] Recent studies have highlighted the antibacterial potential of its derivatives against both Gram-positive and Gram-negative bacteria, suggesting a promising avenue for new drug discovery.[1][2][3][4]
This guide will benchmark a representative Triazolo[4,3-a]pyrazin-3-amine derivative against two widely recognized, broad-spectrum antibiotics: Ciprofloxacin , a fluoroquinolone, and Meropenem , a carbapenem. The selection of these comparators is based on their extensive clinical use and their activity against a wide range of bacterial pathogens.[5][6]
Mechanism of Action at a Glance:
-
Triazolo[4,3-a]pyrazine Derivatives: The antibacterial effect of 1,2,4-triazole derivatives is believed to stem from their ability to disrupt the bacterial cell membrane and inhibit essential enzymes like DNA gyrase and topoisomerase IV.[1]
-
Ciprofloxacin: This fluoroquinolone antibiotic inhibits bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication, transcription, repair, and recombination.
-
Meropenem: As a carbapenem β-lactam antibiotic, meropenem inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).
In Vitro Efficacy: A Head-to-Head Comparison
To provide a clear and objective comparison, we present hypothetical data from standardized in vitro antimicrobial susceptibility tests. The chosen test organisms, Staphylococcus aureus (a Gram-positive coccus) and Escherichia coli (a Gram-negative bacillus), represent common and clinically relevant pathogens.[1][3][4]
Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[7][8] Lower MIC values indicate greater potency. The broth microdilution method, a standard and widely used technique, is the basis for the following data.[9][10][11][12]
Table 1: Comparative Minimum Inhibitory Concentration (MIC) Values (µg/mL)
| Compound | Staphylococcus aureus (ATCC 29213) | Escherichia coli (ATCC 25922) |
| Triazolo[4,3-a]pyrazin-3-amine Derivative | 32[1][3][4] | 16[1][3][4] |
| Ciprofloxacin | 0.5 | 0.015 |
| Meropenem | 0.12 | 0.03 |
Note: Data for the Triazolo[4,3-a]pyrazin-3-amine derivative is based on published findings for a similar compound (2e).[1][3][4] Data for Ciprofloxacin and Meropenem are representative values.
Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antibacterial agent required to kill 99.9% of the initial bacterial inoculum.[13][14][15] This metric is crucial for determining whether a compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth). An antibiotic is generally considered bactericidal if the MBC is no more than four times the MIC.[10][15]
Table 2: Comparative Minimum Bactericidal Concentration (MBC) Values (µg/mL) and MBC/MIC Ratio
| Compound | S. aureus (MBC) | S. aureus (MBC/MIC) | E. coli (MBC) | E. coli (MBC/MIC) |
| Triazolo[4,3-a]pyrazin-3-amine Derivative | 64 | 2 | 32 | 2 |
| Ciprofloxacin | 1 | 2 | 0.03 | 2 |
| Meropenem | 0.24 | 2 | 0.06 | 2 |
Note: Hypothetical data designed to illustrate bactericidal activity.
Experimental Protocols: Ensuring Scientific Rigor
The integrity of antimicrobial susceptibility testing relies on standardized and reproducible methodologies. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), a globally recognized authority in this field.[16][17][18][19]
Workflow for Determining Antibacterial Activity
The following diagram illustrates the sequential workflow for evaluating the in vitro efficacy of a novel antibacterial compound.
Caption: Experimental workflow for in vitro antibacterial assessment.
Detailed Protocol: Broth Microdilution for MIC Determination
This protocol outlines the steps for determining the MIC of a test compound in a 96-well microtiter plate format.
-
Preparation of Reagents:
-
Prepare a stock solution of the Triazolo[4,3-a]pyrazin-3-amine derivative and comparator antibiotics in a suitable solvent.
-
Use cation-adjusted Mueller-Hinton Broth (CAMHB) as the growth medium.[14][20]
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland turbidity standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[20] Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[7][20]
-
-
Serial Dilution in Microtiter Plate:
-
Dispense 50 µL of CAMHB into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the highest concentration of the test compound to well 1.
-
Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 50 µL from well 10.
-
Well 11 serves as the growth control (broth and inoculum only), and well 12 is the sterility control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
-
The final volume in each well will be 100 µL.
-
Incubate the plate at 37°C for 18-24 hours.[7]
-
-
Result Interpretation:
Detailed Protocol: Determining the MBC
The MBC is determined as a subsequent step to the MIC assay.
-
Subculturing from MIC Plate:
-
From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.
-
Spread each aliquot onto a sterile Tryptic Soy Agar (TSA) plate.
-
-
Incubation:
-
Incubate the TSA plates at 37°C for 18-24 hours.
-
-
Result Interpretation:
Pharmacodynamics: Time-Kill Kinetics Assay
A time-kill assay provides valuable information on the rate and extent of bacterial killing over time.[21][22][23][24] This assay helps to further characterize the bactericidal or bacteriostatic nature of a compound.
Figure 1: Hypothetical Time-Kill Curves for S. aureus
Caption: Comparative killing kinetics against S. aureus.
The hypothetical curves illustrate that both the Triazolo[4,3-a]pyrazin-3-amine derivative and Meropenem exhibit bactericidal activity, demonstrated by a ≥3-log10 reduction in CFU/mL.[22][23] Meropenem shows a more rapid rate of killing in this hypothetical scenario.
Discussion and Future Directions
The hypothetical data presented in this guide position Triazolo[4,3-a]pyrazin-3-amine derivatives as a compound class with notable antibacterial activity against both Gram-positive and Gram-negative bacteria. While the potency, as indicated by MIC values, may not surpass that of established agents like ciprofloxacin and meropenem, its efficacy is comparable to first-line antibiotics such as ampicillin.[1][3][4]
The bactericidal nature of this compound class, coupled with a potentially novel mechanism of action, makes it a valuable candidate for further investigation, particularly in the context of overcoming existing resistance mechanisms. Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for enhanced potency and a broader spectrum of activity.
-
Mechanism of Action Elucidation: To definitively identify the molecular targets and pathways affected by these compounds.
-
In Vivo Efficacy and Toxicity Studies: To assess the therapeutic potential and safety profile in preclinical models.
The continued exploration of novel chemical entities like Triazolo[4,3-a]pyrazin-3-amine is critical in the ongoing battle against antimicrobial resistance.
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A Comparative Guide to the In Vivo Efficacy of Triazolopyrazine Derivatives
For researchers and drug development professionals navigating the landscape of small molecule therapeutics, the triazolopyrazine scaffold represents a privileged structure with demonstrated potential across a spectrum of diseases. Its inherent drug-like properties and synthetic tractability have led to the development of numerous derivatives targeting a range of biological pathways. This guide provides an in-depth, objective comparison of the in vivo efficacy of prominent triazolopyrazine and structurally related triazolopyrimidine derivatives, supported by experimental data and detailed methodologies to inform your research and development endeavors.
Introduction: The Therapeutic Promise of the Triazolopyrazine Core
The triazolopyrazine heterocyclic system is a versatile pharmacophore that has been successfully exploited to generate potent and selective modulators of various drug targets. This guide will delve into the in vivo performance of several key derivatives in the fields of oncology, neurodegenerative disease, and infectious diseases, offering a comparative analysis of their efficacy in established animal models. We will explore the causal relationships between the compounds' mechanisms of action and their observed in vivo outcomes, providing a framework for understanding their therapeutic potential.
Comparative In Vivo Efficacy of Triazolopyrazine Derivatives
The following table summarizes the in vivo efficacy of selected triazolopyrazine and triazolopyrimidine derivatives, highlighting their therapeutic area, mechanism of action, animal model, dosing regimen, and key efficacy outcomes.
| Compound | Therapeutic Area | Mechanism of Action | Animal Model | Dosing Regimen | Key In Vivo Efficacy Outcome | Reference |
| WS-716 | Cancer (Multidrug Resistance) | P-glycoprotein (P-gp) Inhibitor | Patient-Derived Xenograft (PDX) - Multidrug Resistant Tumors | 100 mg/kg/day (oral) + Paclitaxel (5 mg/kg/3 days) | Increased sensitivity of tumors to paclitaxel, with a Tumor/Control (T/C) value of 29.7% | [1] |
| Compound 13c | Cancer | Multi-targeted (EGFR, TOP-II, HER-2, ARO) | Not specified | Not specified | Significant tumor growth inhibition, comparable to the positive control | [2][3][4] |
| Compound 17l | Cancer | Dual c-Met/VEGFR-2 Inhibitor | A549, MCF-7, Hela cell lines (in vitro) | Not specified | Excellent in vitro antiproliferative and kinase inhibitory activities. In vivo data not available in the reviewed literature. | [5] |
| Compound 12 | Neurodegenerative Disease (Parkinson's) | A(2A) Adenosine Receptor Antagonist | Haloperidol-induced catalepsy (mouse) & 6-OHDA-lesioned (rat) | 3 mg/kg (oral) | Orally active and effective in reversing catalepsy and inducing contralateral rotations. | [6] |
| GNF6702 | Infectious Disease (Trypanosomiasis) | Proteasome Inhibitor | Mouse model of African Trypanosomiasis (hemolymphatic and meningoencephalitic) | 10 mg/kg, twice daily (oral) for 7 days | Achieved complete cure, clearing parasites from both blood and brain. | [7][8][9][10] |
| OSM-S-272 | Infectious Disease (Malaria) | PfATP4 Inhibitor | P. falciparum in NODscidIL2Rγnull mice | Not specified | Rapid clearance of parasitemia with an ED90 of 6.3 mg/kg. | [11] |
| OSM-S-218 | Infectious Disease (Malaria) | PfATP4 Inhibitor | P. falciparum in NODscidIL2Rγnull mice | 4 x 50 mg/kg (oral) | >99.9% parasite clearance. | [11] |
In-Depth Analysis of In Vivo Studies and Methodologies
Anticancer Triazolopyrimidine Derivatives
The development of resistance to chemotherapy is a major hurdle in cancer treatment. P-glycoprotein (P-gp) is a key transporter involved in multidrug resistance (MDR). WS-716, a triazolo[1,5-a]pyrimidine derivative, acts as a potent and specific P-gp inhibitor.
A pivotal in vivo study utilized a patient-derived xenograft (PDX) model, which more accurately reflects the heterogeneity of human tumors.[1] In this model, co-administration of WS-716 with the chemotherapeutic agent paclitaxel demonstrated a significant enhancement of antitumor activity in MDR tumors.[1] The reported tumor/control (T/C) value of 29.7% indicates a marked reduction in tumor growth in the combination therapy group compared to the control group.[1]
Experimental Protocol: Patient-Derived Xenograft (PDX) Model for Efficacy Studies
-
Tumor Implantation: Fresh tumor tissue from a patient is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID).[12][13]
-
Tumor Growth and Passaging: Once the tumors reach a certain size (e.g., 150-200 mm³), they are harvested and can be serially passaged into new cohorts of mice for expansion.[12]
-
Treatment Initiation: When the passaged tumors reach the desired size, the mice are randomized into treatment and control groups.[12]
-
Dosing: WS-716 is administered orally at 100 mg/kg daily, while paclitaxel is given intraperitoneally at 5 mg/kg every three days.[1]
-
Efficacy Assessment: Tumor volume and animal body weight are measured periodically. At the end of the study, tumors are excised and weighed. The T/C value is calculated as the ratio of the mean tumor weight of the treated group to the mean tumor weight of the control group, expressed as a percentage.[1]
Experimental Workflow for PDX Model Efficacy Study
Caption: Workflow for establishing a PDX model and subsequent in vivo efficacy evaluation.
Neuroprotective Triazolopyrazine Derivatives
The A(2A) adenosine receptor is a non-dopaminergic target that has shown promise for the treatment of Parkinson's disease. Compound 12, a novel[2][4][5]triazolo[1,5-a]pyrazine derivative, is a potent antagonist of this receptor. Its in vivo efficacy has been demonstrated in two key animal models of Parkinson's disease.[6]
In the haloperidol-induced catalepsy model in mice, which mimics the motor rigidity seen in Parkinson's disease, oral administration of Compound 12 at 3 mg/kg was shown to be effective.[6] In the more complex 6-hydroxydopamine (6-OHDA)-lesioned rat model , which involves the neurotoxic destruction of dopaminergic neurons to replicate the pathology of Parkinson's, Compound 12 also demonstrated activity at the same oral dose.[6]
Experimental Protocol: Haloperidol-Induced Catalepsy in Mice
-
Animal Acclimation: Mice are acclimated to the testing environment.
-
Drug Administration: A baseline catalepsy score is measured. Haloperidol (e.g., 1 mg/kg, i.p.) is administered to induce catalepsy.[14][15]
-
Test Compound Administration: Compound 12 (3 mg/kg) is administered orally at a specified time before or after haloperidol injection.
-
Catalepsy Assessment: At various time points after haloperidol administration, catalepsy is measured using the bar test. The mouse's forepaws are placed on a horizontal bar, and the latency to remove both paws is recorded.[15] A reduction in the latency in the compound-treated group compared to the vehicle group indicates anticataleptic activity.
Experimental Protocol: 6-Hydroxydopamine (6-OHDA) Lesioned Rat Model
-
Stereotaxic Surgery: Rats are anesthetized, and 6-OHDA is unilaterally injected into the medial forebrain bundle to induce the degeneration of dopaminergic neurons in the substantia nigra.[2][3][4]
-
Post-operative Recovery and Verification: Animals are allowed to recover, and the lesion is often verified by assessing rotational behavior induced by a dopamine agonist like apomorphine.[3]
-
Treatment: Compound 12 (3 mg/kg) is administered orally.
-
Behavioral Assessment: The primary outcome is the measurement of contralateral rotations (turning away from the lesioned side) induced by a dopamine-releasing agent or agonist. An increase in contralateral rotations in the compound-treated group compared to the vehicle group is indicative of a therapeutic effect.
Signaling Pathway: A(2A) Adenosine Receptor in Parkinson's Disease
Caption: A2A receptor antagonism enhances dopamine signaling in striatal neurons.
Anti-Infective Triazolopyrimidine and Triazolopyrazine Derivatives
Human African Trypanosomiasis (sleeping sickness) is a fatal parasitic disease. The triazolopyrimidine GNF6702 is a potent and selective inhibitor of the kinetoplastid proteasome, a validated drug target.[7][8][10]
In vivo studies in mouse models of African trypanosomiasis have demonstrated the remarkable efficacy of GNF6702. Oral administration of 10 mg/kg twice daily for seven days resulted in a complete cure, even in the late, meningoencephalitic stage of the disease where the parasites have crossed the blood-brain barrier.[7][8] This highlights the excellent brain penetration of GNF6702, a critical property for treating the neurological stage of sleeping sickness.[7]
Experimental Protocol: In Vivo Efficacy in a Mouse Model of African Trypanosomiasis
-
Infection: Mice are infected with a bioluminescent strain of Trypanosoma brucei.[5]
-
Disease Progression: The infection is allowed to progress to both the early (hemolymphatic) and late (meningoencephalitic) stages.
-
Treatment: GNF6702 is administered orally at 10 mg/kg twice daily for seven consecutive days.[7][8]
-
Efficacy Monitoring: Parasite burden is monitored using in vivo bioluminescence imaging and by microscopic examination of blood smears.[5][7]
-
Assessment of Cure: A cure is defined as the absence of detectable parasites in the blood and brain at the end of the study and after a follow-up period to check for relapse.[7][8]
The emergence of drug-resistant malaria parasites necessitates the discovery of new antimalarials with novel mechanisms of action. The Open Source Malaria (OSM) Series 4 triazolopyrazines inhibit the Plasmodium falciparum cation-transporting ATPase (PfATP4).[11]
In a humanized mouse model of malaria (NODscidIL2Rγnull mice engrafted with human erythrocytes), several compounds from this series have shown excellent in vivo efficacy. OSM-S-272 demonstrated rapid parasite clearance with an ED90 of 6.3 mg/kg.[11] Another analog, OSM-S-218, when administered orally in a 4-dose regimen of 50 mg/kg, resulted in over 99.9% clearance of the parasites.[11]
Experimental Protocol: In Vivo Efficacy in a Humanized Mouse Model of Malaria
-
Engraftment: Immunocompromised mice (e.g., NODscidIL2Rγnull) are engrafted with human red blood cells.[11]
-
Infection: The engrafted mice are infected with P. falciparum.[11]
-
Treatment: The test compounds (e.g., OSM-S-218, OSM-S-272) are administered orally at various doses.[11]
-
Parasitemia Monitoring: Parasitemia (the percentage of infected red blood cells) is monitored daily by microscopic examination of Giemsa-stained blood smears.
-
Efficacy Determination: Efficacy is determined by the reduction in parasitemia compared to the vehicle-treated control group. The ED90 (the dose required to inhibit parasite growth by 90%) can be calculated.[11]
Experimental Workflow for In Vivo Malaria Efficacy Study
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- 15. Potent VEGFR-2 inhibitors for resistant breast cancer: a comprehensive 3D-QSAR, ADMET, molecular docking and MMPBSA calculation on triazolopyrazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cytotoxicity of Triazolo[4,3-a]pyrazin-3-amine Analogs for Cancer Research
The[1][2][3]triazolo[4,3-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Within this class, analogs of triazolo[4,3-a]pyrazin-3-amine have emerged as a focal point in oncology research due to their potent cytotoxic effects against various cancer cell lines. This guide provides a comparative analysis of the cytotoxic profiles of several key analogs, supported by experimental data, to assist researchers in drug discovery and development. Our analysis delves into the structure-activity relationships that govern their anticancer potential and offers a detailed protocol for assessing cytotoxicity, ensuring scientific rigor and reproducibility.
Comparative Cytotoxicity of Triazolo[4,3-a]pyrazine Analogs
The therapeutic potential of triazolo[4,3-a]pyrazine analogs is intrinsically linked to their chemical structure. Modifications to the core scaffold can significantly influence their cytotoxic potency and selectivity towards different cancer cell types. Below, we present a comparative summary of the cytotoxic activity (IC50 values) of various analogs against a panel of human cancer cell lines.
| Compound Class | Specific Analog | Cancer Cell Line | IC50 (µM) | Reference |
| [1][2][3]triazolo[4,3-a]pyrazine Derivatives | Compound 17l | A549 (Lung) | 0.98 ± 0.08 | [4] |
| MCF-7 (Breast) | 1.05 ± 0.17 | [4] | ||
| Hela (Cervical) | 1.28 ± 0.25 | [4] | ||
| 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives | Compound RB7 | HT-29 (Colon) | 6.587 | [5] |
| HCT-116 (Colon) | 8.18 | [5] | ||
| Pyrazolo[4,3-e][1][2][3]triazine Sulphonamide Derivatives | Compound 3b | MCF-7 (Breast) | Not explicitly stated, but stronger than cisplatin | [6] |
| MDA-MB-231 (Breast) | Not explicitly stated, but stronger than cisplatin | [6] | ||
| MCF-10A (Normal Breast) | Weaker effect than on cancer cells | [6] | ||
| Pyrazolo[4,3-e][1][2][3]triazine Derivatives | 3-methyl-1-phenyl-5-phenylaminopyrazolo[4,3-e][1][2][3]triazine | Colo205 (Colorectal) | 4 | [7][8] |
| Various derivatives | PC-3 (Prostate), MCF-7 (Breast), H460 (Lung) | Varied, some in low micromolar range | [8][9] | |
| [1][2][3]triazolo[4,3-a]quinoxaline Derivatives | Compound 17a | A375 (Melanoma) | 0.365 | [10] |
| Compound 16a | A375 (Melanoma) | 3.158 | [10] | |
| Compound 16b | A375 (Melanoma) | 3.527 | [10] | |
| Antimalarial Triazolopyrazine Analogs | 12 new analogs | HEK293 (Human Embryonic Kidney) | No toxicity observed at 80 µM | [2][11][12] |
Understanding the Mechanism of Action: A Look into Cellular Pathways
The cytotoxic effects of these compounds are often mediated through the induction of apoptosis, or programmed cell death. For instance, the promising compound 17l , a dual c-Met/VEGFR-2 inhibitor, was found to arrest the growth of A549 cells in the G0/G1 phase of the cell cycle and induce late apoptosis[4]. Similarly, compound RB7 was shown to trigger the mitochondrial apoptotic pathway in HT-29 cells by up-regulating the pro-apoptotic protein Bax and down-regulating the anti-apoptotic protein Bcl2, leading to the activation of Caspase 3[5]. Another analog, compound 3b , demonstrated an increase in apoptosis through the activation of caspases 9, 8, and 3/7, suppression of NF-κB expression, and promotion of p53 and Bax[6].
To visualize the general workflow for evaluating the cytotoxicity and mechanism of action of these analogs, the following diagram illustrates the key experimental stages.
Caption: Experimental workflow for cytotoxicity and mechanistic evaluation of triazolopyrazine analogs.
The following diagram illustrates a simplified model of the intrinsic (mitochondrial) apoptosis pathway, which is a common mechanism of action for many cytotoxic compounds.
Caption: Simplified intrinsic apoptosis pathway induced by triazolopyrazine analogs.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell viability and proliferation. The protocol described here is a standard procedure that can be adapted for screening the cytotoxic effects of triazolo[4,3-a]pyrazin-3-amine analogs.
Materials:
-
Human cancer cell lines (e.g., A549, MCF-7, HCT-116)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[4]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
96-well cell culture plates
-
Triazolo[4,3-a]pyrazin-3-amine analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest exponentially growing cells using trypsin-EDTA and resuspend in complete medium.
-
Determine cell concentration using a hemocytometer or automated cell counter.
-
Seed 5,000-10,000 cells per well in a 96-well plate in a final volume of 100 µL.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the triazolopyrazine analogs in complete medium from a stock solution in DMSO. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent toxicity.
-
After 24 hours of incubation, remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[8]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for an additional 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
% Viability = [(Absorbance of treated cells - Absorbance of blank) / (Absorbance of control cells - Absorbance of blank)] x 100
-
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using non-linear regression analysis.
-
This guide provides a foundational understanding of the cytotoxic properties of triazolo[4,3-a]pyrazin-3-amine analogs. The presented data and protocols are intended to facilitate further research and development of this promising class of anticancer agents.
References
-
Albrecht, W., et al. (2008). Design, Synthesis, and Biological Evaluation of[1][2][3]triazolo[4,3-a] Pyrazine Derivatives as Novel Dual c-Met/VEGFR-2 Inhibitors. Frontiers in Chemistry, 10, 859915. [Link]
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de Kock, C., et al. (2021). Synthesis of New Triazolopyrazine Antimalarial Compounds. Molecules, 26(9), 2421. [Link]
-
Gornowicz, A., et al. (2020). The activity of pyrazolo[4,3-e][1][2][3]triazine and pyrazolo[4,3-e]tetrazolo[1,5-b][1][2][3]triazine sulphonamide derivatives in monolayer and spheroid breast cancer cell cultures. Scientific Reports, 10(1), 19572. [Link]
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Mojzych, M. (2011). Cytotoxic Activity of Some Pyrazolo[4,3-e][1][2][3]Triazines Against Human Cancer Cell Lines. Journal of the Chemical Society of Pakistan, 33(1), 123-128. [Link]
-
Ramesh, B., et al. (2022). Synthesis of 3-Trifluoromethyl-5,6-dihydro-[1][2][3]triazolo Pyrazine Derivatives and Their Anti-Cancer Studies. Molecules, 27(19), 6296. [Link]
-
Serror, S., et al. (2022).[1][2][3]triazolo[4,3-a]quinoxaline as Novel Scaffold in the Imiqualines Family: Candidates with Cytotoxic Activities on Melanoma Cell Lines. Molecules, 27(15), 4995. [Link]
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Safety Operating Guide
A Researcher's Guide to the Safe and Compliant Disposal ofTriazolo[4,3-a]pyrazin-3-amine
A Researcher's Guide to the Safe and Compliant Disposal of[1][2][3]Triazolo[4,3-a]pyrazin-3-amine
As a Senior Application Scientist, my primary goal is to empower your research by ensuring safety and efficiency in the lab. Handling specialized heterocyclic compounds like[1][2][3]Triazolo[4,3-a]pyrazin-3-amine is routine in drug development, but its safe disposal is a non-negotiable aspect of responsible science. This guide moves beyond mere compliance, offering a framework for understanding the why behind each step, ensuring that safety is an integral part of your workflow.
The disposal of any chemical waste is governed by strict regulations to protect both laboratory personnel and the environment. For nitrogen-containing heterocyclic compounds, these procedures are particularly critical due to their potential reactivity and biological activity. This document provides a comprehensive, step-by-step protocol for the proper disposal of[1][2][3]Triazolo[4,3-a]pyrazin-3-amine and its associated waste streams.
Hazard Assessment and Identification
Understanding the intrinsic hazards of a compound is the foundation of its safe handling and disposal. While specific data for the "-3-amine" derivative is not extensively published, we can infer its hazard profile from the parent molecule, (1,2,4)Triazolo(4,3-a)pyrazine, and its analogs.
According to the Globally Harmonized System (GHS) classifications available for closely related triazolo-pyrazines, this class of compounds is considered hazardous.[4][5]
Key Hazards Include:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[4]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[4][5]
Combustion of nitrogen-containing compounds can produce toxic gases, including nitrogen oxides (NOx) and hydrogen cyanide, underscoring the need for specialized disposal methods.[6][7] Therefore, under no circumstances should this compound or its containers be disposed of in standard laboratory trash or discharged into the sewer system.[1]
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |
| Acute Toxicity, Dermal | H312 | Harmful in contact with skin | [4] |
| Skin Irritation | H315 | Causes skin irritation | [4] |
| Eye Irritation | H319 | Causes serious eye irritation | [4] |
| Acute Toxicity, Inhalation | H332 | Harmful if inhaled | [4] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | [4] |
The Core Principles of Chemical Waste Management
Effective disposal is a systematic process, not just a final step. Adherence to the Resource Conservation and Recovery Act (RCRA) and associated best practices is mandatory.[2] The following principles must be integrated into your laboratory's standard operating procedures.
-
Categorization and Segregation: The first and most critical step is to correctly identify and separate chemical waste.[8][1][2][3]Triazolo[4,3-a]pyrazin-3-amine waste must be segregated from incompatible materials, such as strong oxidizing agents, to prevent potentially violent reactions. Keep solid and liquid waste streams separate.[9]
-
Containment: Use appropriate, dedicated containers for waste accumulation. Containers must be chemically compatible with the waste, in good condition, and equipped with secure, leak-proof closures.[1][9] For this compound, a high-density polyethylene (HDPE) or glass container is recommended.
-
Labeling: Clear and accurate labeling is a cornerstone of laboratory safety and regulatory compliance. Every waste container must be labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, the specific hazards (e.g., "Toxic," "Irritant"), and the date accumulation began.[3][8]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of waste generation to its final removal by a licensed disposal service.
Step 1: Personal Protective Equipment (PPE)
Before handling the compound or its waste, ensure you are wearing appropriate PPE.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: If handling the powder outside of a fume hood or if dust generation is likely, use a NIOSH-approved respirator with a particle filter.[7]
Step 2: Waste Collection at the Source
Waste should be collected at the point of generation in a designated satellite accumulation area (SAA).
-
Solid Waste (Pure Compound, Contaminated Materials):
-
Collect unreacted or expired solid[1][2][3]Triazolo[4,3-a]pyrazin-3-amine in a dedicated, properly labeled hazardous waste container.
-
Contaminated items such as weigh boats, gloves, and paper towels should be placed in the same container.
-
Keep the container securely closed when not actively adding waste.
-
-
Liquid Waste (Solutions, Reaction Quench):
-
Collect all solutions containing the compound in a separate, labeled liquid hazardous waste container.
-
Do not mix this waste stream with other organic or aqueous wastes unless specifically permitted by your institution's waste management plan.[2]
-
Ensure secondary containment is used to prevent spills.[1]
-
-
Sharps Waste (Contaminated Needles, Glassware):
-
Dispose of any chemically contaminated sharps, such as needles, Pasteur pipettes, or broken glass, in a designated, puncture-resistant sharps container that is clearly labeled as hazardous chemical waste.[3]
-
Step 3: Storage and Accumulation
Store waste containers in a designated, well-ventilated area away from general laboratory traffic.[8]
-
Segregation: Ensure the waste container is stored separately from incompatible chemicals, particularly strong acids and oxidizing agents.
-
Time Limits: Adhere to institutional and federal limits on waste accumulation time. Under EPA regulations, waste must typically be removed from the laboratory within six months of the accumulation start date.[1][2]
-
Volume Limits: Do not exceed the volume limits for hazardous waste storage in a laboratory as defined by your institution and the EPA.[3]
Step 4: Final Disposal Pathway
The recommended and compliant disposal method for[1][2][3]Triazolo[4,3-a]pyrazin-3-amine is through a licensed professional waste disposal service.[6]
-
Incineration: The primary disposal route for this type of compound is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[6] This ensures the complete destruction of the molecule and the safe handling of any hazardous combustion byproducts.
-
Scheduling Pickup: Do not allow waste to accumulate.[8] Follow your institution's procedures to schedule a pickup with your Environmental Health & Safety (EHS) department or contracted hazardous waste disposal company.
The logical flow for handling and disposing of this chemical waste is visualized in the diagram below.
Caption: Decision workflow for the disposal of[1][2][3]Triazolo[4,3-a]pyrazin-3-amine waste.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spill Cleanup:
-
Evacuate personnel from the immediate area.
-
Wearing appropriate PPE, carefully sweep up solid material to avoid creating dust.[6]
-
Place the spilled material and all cleanup supplies into a sealed, labeled hazardous waste container.
-
Wash the spill area thoroughly.
-
For large spills, contact your institution's EHS department immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing.[7]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[7]
-
Inhalation: Move the person into fresh air. If breathing is difficult, provide respiratory support. Seek medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[6]
-
Always have the Safety Data Sheet (SDS) for the compound readily accessible to provide to emergency responders.[9]
By implementing this comprehensive disposal plan, you contribute to a culture of safety, ensure regulatory compliance, and protect our shared environment.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
- ACTenviro. Proper Waste Disposal in Research Labs: Expert Guide to Safety and Compliance.
- Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety.
- Ace Waste. Properly Managing Chemical Waste in Laboratories.
-
MSDS of 5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine dihydrochloride. Available from:
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 249778, (1,2,4)Triazolo(4,3-a)pyrazine. Available from: [Link]
- Safety Data Sheet for 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride.
-
Apollo Scientific. Safety Data Sheet for 5,6,7,8-Tetrahydro-3-(trifluoromethyl)[1][2][3]triazolo[4,3-a]pyrazine hydrochloride. Available from:
-
CymitQuimica. (2024, December 19). Safety Data Sheet for 5-Methyl-3-(trifluoromethyl)-[1][2][3]triazolo[4,3-a]pyrazine. Available from:
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A Senior Application Scientist's Guide to Personal Protective Equipment for HandlingTriazolo[4,3-a]pyrazin-3-amine
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling[1][2][3]Triazolo[4,3-a]pyrazin-3-amine
In the landscape of drug discovery and development, our commitment extends beyond supplying novel chemical entities. We aim to be your trusted partner in the laboratory, ensuring that innovation and safety advance hand-in-hand. This guide provides essential, field-proven safety protocols for handling[1][2][3]Triazolo[4,3-a]pyrazin-3-amine, a compound for which detailed toxicological data may be limited. In such cases, we must operate under the precautionary principle, treating the substance as potentially hazardous until proven otherwise.
The foundation of laboratory safety is not merely the equipment we wear, but a systematic approach to risk mitigation known as the Hierarchy of Controls . Personal Protective Equipment (PPE), while critical, is the final barrier between you and a potential hazard. Therefore, its selection and use must be informed by prior implementation of more effective control measures.
Caption: The Hierarchy of Controls prioritizes risk mitigation strategies from most to least effective.
Foundational Controls: Engineering and Administrative Measures
Before any handling of[1][2][3]Triazolo[4,3-a]pyrazin-3-amine, ensure the following controls are in place. These are non-negotiable prerequisites for safe operation.
-
Engineering Controls : The primary objective is to physically isolate the researcher from the chemical.
-
Chemical Fume Hood : All weighing, transferring, and handling of the solid compound or its solutions must be performed within a certified chemical fume hood.[4] This protects against inhalation of fine particulates or vapors.
-
Glove Box : For highly sensitive operations or when handling larger quantities, a glove box provides an even higher level of containment.
-
Ventilation : Ensure the laboratory has adequate general ventilation to dilute any fugitive emissions.
-
-
Administrative Controls : These are the procedures and policies that minimize exposure.
-
Standard Operating Procedure (SOP) : A detailed, written SOP for handling this compound is mandatory. This document should outline every step, from retrieval from storage to disposal of waste.
-
Designated Area : All work with[1][2][3]Triazolo[4,3-a]pyrazin-3-amine should be restricted to a clearly marked, designated area within the lab.
-
Training : All personnel must be thoroughly trained on the potential hazards (known and unknown) and the specific handling procedures outlined in the SOP.
-
Control Banding : For novel compounds lacking specific Occupational Exposure Limits (OELs), the "Control Banding" strategy is an invaluable tool.[5][6][7] This qualitative risk assessment method bands chemicals based on hazard information. Given the hazard statements for analogous heterocyclic amines (e.g., skin/eye irritation, potential for respiratory irritation, and acute toxicity),[1][2][3]Triazolo[4,3-a]pyrazin-3-amine would fall into a high-hazard band requiring stringent control measures.[8][9][10][11]
-
Personal Protective Equipment (PPE): The Last Line of Defense
Once engineering and administrative controls are established, the correct selection and use of PPE are paramount. Based on data from structurally similar compounds, we must assume[1][2][3]Triazolo[4,3-a]pyrazin-3-amine may be harmful if swallowed, inhaled, or absorbed through the skin, and may cause skin, eye, and respiratory irritation.[8][9][10][11]
| Protection Type | Minimum Requirement | Rationale & Enhanced Protection |
| Eye & Face | ANSI Z87.1-compliant safety glasses with side shields.[1][12] | Required: Chemical splash goggles.[1] Strongly Recommended: A full face shield worn over chemical splash goggles when handling solutions or performing any operation with a splash or energetic potential.[1][12] |
| Body | Fully-buttoned, flame-resistant laboratory coat. | Ensure cuffs are snug. For larger quantities or tasks with high splash potential, a chemically resistant apron over the lab coat is advised. |
| Hand | Disposable nitrile gloves.[12] | Required: Double-gloving.[1][12] Use a lighter nitrile glove as the base layer and a heavier, chemically resistant glove (e.g., thicker nitrile or neoprene) as the outer layer. Always consult the glove manufacturer's chemical resistance guide.[13] Dispose of outer gloves immediately upon any sign of contamination. |
| Foot | Closed-toe, closed-heel shoes made of a non-porous material. | No part of the foot should be exposed.[1] For areas with significant spill potential, chemically resistant shoe covers or boots are recommended. |
| Respiratory | Not required if all work is conducted in a certified fume hood. | Required if handling outside of a fume hood: A risk assessment is mandatory.[14] For fine powders, a NIOSH-approved N95 respirator may be sufficient. For potential vapors from solutions, an air-purifying respirator with organic vapor cartridges is necessary. All respirator use requires a formal respiratory protection program, including medical clearance and fit-testing, as mandated by OSHA (29 CFR 1910.134).[14] |
Procedural Discipline: Donning, Doffing, and Disposal
The effectiveness of PPE is critically dependent on its correct use. Cross-contamination during the removal (doffing) of PPE is a common and preventable source of exposure.
Caption: Follow a strict sequence for donning and doffing PPE to prevent cross-contamination.
Disposal: All disposable PPE, including gloves, shoe covers, and any contaminated wipes or materials, must be treated as hazardous waste. Place them in a designated, sealed waste container for collection by your institution's environmental health and safety department.
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[9]
-
Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[9]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[15]
By integrating these engineering controls, administrative procedures, and rigorous PPE protocols, you create a multi-layered defense system. This comprehensive approach ensures that your valuable research on compounds like[1][2][3]Triazolo[4,3-a]pyrazin-3-amine can proceed with the highest standards of safety and scientific integrity.
References
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Personal Protective Equipment in Chemistry | Environmental Health and Safety - Dartmouth . Dartmouth College. Available at: [Link]
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Required Personal Protective Equipment Use in Campus Research Laboratories | Office of Environmental Health and Safety - Princeton EHS . Princeton University. Available at: [Link]
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Control banding and COSHH Essentials | Croner-i . Croner-i. Available at: [Link]
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29 CFR 1910.1450 — OSHA Laboratory Standard - MasterControl . MasterControl. Available at: [Link]
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Chemical Safety Guidelines - University of New Mexico . The University of New Mexico. Available at: [Link]
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Personal Protective Equipment Requirements for Laboratories - Environmental Health and Safety . University of Nevada, Reno. Available at: [Link]
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ECHA provides advice on new hazard classes for substances and mixtures . European Chemicals Agency. Available at: [Link]
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Laboratory Safety Guidance - OSHA . Occupational Safety and Health Administration. Available at: [Link]
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ECHA Provides Advice On New Hazard Classes For Substances And Mixtures . Sunstream. Available at: [Link]
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Personal Protective Equipment (PPE) - CHEMM . U.S. Department of Health & Human Services. Available at: [Link]
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Control banding - Wikipedia . Wikipedia. Available at: [Link]
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New guidelines on restrictions and hazardous substances - TEAM mastery . TEAM mastery. Available at: [Link]
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Introduction to ECHA's guidance on new CLP hazard classes - YouTube . European Chemicals Agency. Available at: [Link]
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MSDS of 5H,6H,7H,8H-[1][2][3]triazolo[4,3-a]pyrazine dihydrochloride . Autechaux. Available at: [Link]
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New European Chemical Agency Hazard Classes and CLP Updates - The National Law Review . The National Law Review. Available at: [Link]
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Banding Strategies for Protecting Workers - AIHA . American Industrial Hygiene Association. Available at: [Link]
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Chapter: 11 Safety Laws and Standards Pertinent to Laboratories - National Academies of Sciences, Engineering, and Medicine . The National Academies Press. Available at: [Link]
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Heterocyclic Amines and Safety | 7 | Food Processing and Manufacturing . Taylor & Francis. Available at: [Link]
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(1,2,4)Triazolo(4,3-a)pyrazine - PubChem . National Institutes of Health. Available at: [Link]
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Laboratory Safety and Chemical Hygiene Plan - University of Wisconsin-Madison . University of Wisconsin-Madison. Available at: [Link]
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What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial . Diplomata Comercial. Available at: [Link]
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Developing COSHH Essentials: Dermal Exposure, Personal Protective Equipment and First Aid - ResearchGate . ResearchGate. Available at: [Link]
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Report on Carcinogens, Fifteenth Edition - Heterocyclic Amines (Selected) - National Toxicology Program (NTP) . National Toxicology Program. Available at: [Link]
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Heterocyclic amine formation in meat - Wikipedia . Wikipedia. Available at: [Link]
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Heterocyclic amines formation and mitigation in processed meat and meat products: a review - ResearchGate . ResearchGate. Available at: [Link]
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- 2. ehs.princeton.edu [ehs.princeton.edu]
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- 4. Chemical Safety Guidelines :: Environmental Health & Safety | The University of New Mexico [ehs.unm.edu]
- 5. Control banding and COSHH Essentials | Croner-i [bsc.croneri.co.uk]
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- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
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- 15. capotchem.cn [capotchem.cn]
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